Product packaging for ASN007(Cat. No.:)

ASN007

Cat. No.: B2575987
M. Wt: 473.9 g/mol
InChI Key: PWHIUQBBGPGFFV-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

ASN007 is a useful research compound. Its molecular formula is C22H25ClFN7O2 and its molecular weight is 473.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H25ClFN7O2 B2575987 ASN007

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(1S)-2-amino-1-(3-chloro-5-fluorophenyl)ethyl]-1-[5-methyl-2-(oxan-4-ylamino)pyrimidin-4-yl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClFN7O2/c1-13-10-26-22(28-17-2-4-33-5-3-17)30-20(13)31-11-19(27-12-31)21(32)29-18(9-25)14-6-15(23)8-16(24)7-14/h6-8,10-12,17-18H,2-5,9,25H2,1H3,(H,29,32)(H,26,28,30)/t18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWHIUQBBGPGFFV-GOSISDBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1N2C=C(N=C2)C(=O)NC(CN)C3=CC(=CC(=C3)Cl)F)NC4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(N=C1N2C=C(N=C2)C(=O)N[C@H](CN)C3=CC(=CC(=C3)Cl)F)NC4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClFN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

ASN007: A Deep Dive into its Mechanism of Action in RAS-Mutant Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ASN007, a potent and selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), and its mechanism of action in cancers driven by RAS mutations. The hyperactivation of the RAS/RAF/MEK/ERK signaling pathway is a critical driver in a significant portion of human cancers, making ERK1/2 a compelling therapeutic target. This compound has demonstrated promising preclinical and clinical activity in tumors harboring RAS, RAF, and MEK mutations.

Core Mechanism of Action: Targeting the Final Node of the MAPK Pathway

This compound is an orally bioavailable, reversible, and ATP-competitive inhibitor of ERK1 and ERK2.[1] By targeting the terminal kinases in the mitogen-activated protein kinase (MAPK) cascade, this compound effectively blocks the phosphorylation of downstream substrates essential for cell proliferation, survival, and differentiation.[2] This direct inhibition of ERK1/2 activity leads to the suppression of tumor growth in cancers with a hyperactivated RAS/RAF/MEK/ERK pathway.[3][4]

The MAPK/ERK pathway is a central signaling cascade that is frequently deregulated in cancer through mutations in key components like RAS and BRAF.[5][6] this compound's mechanism is particularly relevant in RAS-mutant cancers, where upstream inhibitors have faced challenges with resistance and pathway reactivation. By targeting the final node, ERK1/2, this compound offers a strategy to overcome this resistance.[3][7]

Signaling Pathway and Point of Intervention

The following diagram illustrates the canonical RAS/RAF/MEK/ERK signaling pathway and the specific point of inhibition by this compound.

ASN007_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Downstream Targets RSK, ELK1, FRA1, etc. ERK1/2->Downstream Targets This compound This compound This compound->ERK1/2 Transcription Factors Transcription Factors Downstream Targets->Transcription Factors Gene Expression Cell Proliferation, Survival, Differentiation Transcription Factors->Gene Expression

Figure 1: this compound Inhibition of the RAS/RAF/MEK/ERK Signaling Pathway.

Preclinical Activity and Efficacy

Preclinical studies have demonstrated this compound's potent and selective anti-tumor activity across a range of cancer models with RAS/RAF pathway mutations.

In Vitro Potency

This compound exhibits low nanomolar inhibitory concentrations against ERK1 and ERK2 kinases.[5][8] Its antiproliferative activity is particularly pronounced in cell lines harboring BRAF and RAS mutations.[1][3]

ParameterValueReference
ERK1 IC50 1-2 nM[5]
ERK2 IC50 1-2 nM[5]
Target Residence Time 550 min[5][6]
Median IC50 in RAS/RAF mutant cell lines 37 nM[1]
In Vivo Tumor Growth Inhibition

In xenograft and patient-derived xenograft (PDX) models, orally administered this compound has shown robust tumor growth inhibition in various RAS-mutant cancers, including those with KRAS, NRAS, and HRAS mutations.[5][7][9] Notably, this compound has demonstrated efficacy in models resistant to BRAF and MEK inhibitors, highlighting its potential to overcome acquired resistance.[3][6]

Clinical Evaluation and Efficacy

A Phase 1 clinical trial (NCT03415126) evaluated the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in patients with advanced solid tumors harboring RAS, RAF, or MEK mutations.[5][10]

Clinical Trial Highlights
ParameterFindingReference
Maximum Tolerated Dose (MTD) 40mg once daily (QD) and 250mg once weekly (QW)[5][6]
Pharmacokinetics Dose-dependent increase in Cmax and AUC24. Elimination half-life of 10-15 hours.[5]
Clinical Benefit (QW dosing) Confirmed partial response in HRAS-mutant salivary gland cancer. Stable disease in KRAS-mutant ovarian cancer and BRAF V600E-mutant thyroid cancer.[5]

Overcoming Resistance and Combination Strategies

A key aspect of this compound's mechanism is its ability to overcome resistance to upstream inhibitors in the MAPK pathway.[3] Reactivation of ERK signaling is a common mechanism of acquired resistance to BRAF and MEK inhibitors.[3] By directly targeting ERK1/2, this compound can circumvent this resistance.[3][7]

Furthermore, preclinical data suggests a synergistic effect when this compound is combined with other targeted agents. Crosstalk between the RAS/MEK/ERK and PI3K signaling pathways has been well-documented.[1][4] The combination of this compound with a PI3K inhibitor, such as copanlisib, has shown enhanced antitumor activity in vitro and in vivo.[3][4] This provides a strong rationale for exploring combination therapies in the clinic.

Combination_Strategy cluster_pathways Signaling Pathways cluster_inhibitors Therapeutic Intervention cluster_outcome Cellular Outcome RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK Pathway Tumor Growth Tumor Growth RAS/RAF/MEK/ERK->Tumor Growth PI3K/AKT/mTOR PI3K/AKT/mTOR Pathway PI3K/AKT/mTOR->Tumor Growth This compound This compound This compound->RAS/RAF/MEK/ERK PI3K Inhibitor PI3K Inhibitor PI3K Inhibitor->PI3K/AKT/mTOR

Figure 2: Rationale for Combination Therapy with this compound and a PI3K Inhibitor.

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. The following outlines the general protocols used in the preclinical evaluation of this compound.

Kinase Inhibition Assays
  • Objective: To determine the in vitro potency of this compound against ERK1 and ERK2 kinases.

  • Methodology: A common method is a homogeneous time-resolved fluorescence (HTRF) based enzymatic activity assay.[3] This involves incubating recombinant ERK1/2 enzymes with a substrate and ATP in the presence of varying concentrations of this compound. The extent of substrate phosphorylation is then measured, and IC50 values are calculated from dose-response curves.[3]

Cell Proliferation Assays
  • Objective: To assess the antiproliferative activity of this compound in cancer cell lines.

  • Methodology: A panel of tumor cell lines, including those with known RAS and BRAF mutations, are seeded in microplates and treated with a range of this compound concentrations for a specified period (e.g., 72 hours). Cell viability is then determined using a colorimetric assay such as the CellTiter-Glo® Luminescent Cell Viability Assay. IC50 values are calculated to quantify the drug's potency in each cell line.

Western Blot Analysis
  • Objective: To confirm the on-target effect of this compound by measuring the phosphorylation of downstream ERK1/2 substrates.

  • Methodology: Cancer cells are treated with this compound for a defined time. Cell lysates are then prepared, and proteins are separated by SDS-PAGE. Following transfer to a membrane, specific antibodies are used to detect the levels of phosphorylated and total ERK, RSK1, and FRA1.[7][9] A decrease in the phosphorylated forms of these proteins indicates target engagement by this compound.

In Vivo Xenograft and PDX Models
  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Methodology: Human tumor cells (xenografts) or patient-derived tumor tissue (PDXs) are implanted subcutaneously into immunocompromised mice.[5][7] Once tumors reach a specified size, mice are randomized into treatment and control groups. This compound is administered orally at various doses and schedules (e.g., daily or intermittently).[5][9] Tumor volume and body weight are monitored regularly. At the end of the study, tumors may be excised for further analysis.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Kinase Assay Kinase Assay Cell Proliferation Cell Proliferation Kinase Assay->Cell Proliferation Western Blot Western Blot Cell Proliferation->Western Blot Xenograft/PDX Model Xenograft/PDX Model Western Blot->Xenograft/PDX Model Confirmation of Mechanism Treatment Treatment Xenograft/PDX Model->Treatment Tumor Measurement Tumor Measurement Treatment->Tumor Measurement

Figure 3: General Experimental Workflow for Preclinical Evaluation of this compound.

Conclusion

This compound is a promising therapeutic agent that directly targets the ERK1/2 kinases, representing a critical intervention point in the frequently dysregulated RAS/RAF/MEK/ERK pathway. Its potent and selective mechanism of action, demonstrated through extensive preclinical and early clinical studies, shows significant potential for the treatment of RAS-mutant and other MAPK-driven cancers. The ability of this compound to overcome resistance to upstream inhibitors and its synergistic activity in combination with other targeted therapies further underscore its therapeutic promise. Ongoing and future clinical investigations will be crucial in fully defining the role of this compound in the oncology treatment landscape.

References

The Selective ERK1/2 Inhibitor aSN007: A Technical Guide to its Mechanism and Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of aSN007, a potent and orally bioavailable inhibitor of the extracellular signal-regulated kinases ERK1 and ERK2. This compound is currently in clinical development for the treatment of cancers with mutations in the RAS/RAF/MEK/ERK signaling pathway. This document details the mechanism of action, quantitative inhibitory data, and relevant experimental protocols for researchers working on ERK1/2 signaling and the development of targeted cancer therapies.

The ERK1/2 Signaling Pathway and the Role of this compound

The RAS/RAF/MEK/ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, survival, and motility.[1] Hyperactivation of this pathway, often driven by mutations in genes such as BRAF, KRAS, NRAS, and HRAS, is a common feature in a broad spectrum of human cancers.[1][2][3]

As the final kinases in this cascade, ERK1 and ERK2 represent a key node for therapeutic intervention.[4] this compound is a reversible, ATP-competitive inhibitor of ERK1 and ERK2 kinase activity.[5][6] By blocking the kinase activity of ERK1/2, this compound prevents the phosphorylation of downstream substrates, thereby inhibiting the pro-proliferative and survival signals that are aberrantly activated in many cancers.[4][7]

ERK1_2_Signaling_Pathway ERK1/2 Signaling Pathway Inhibition by this compound cluster_upstream Upstream Signaling cluster_downstream Downstream Effects Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK RAS RAS (KRAS, NRAS, HRAS) RTK->RAS RAF RAF (BRAF) RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 RSK p90RSK ERK1_2->RSK ELK1 ELK1 ERK1_2->ELK1 FRA1 FRA1 ERK1_2->FRA1 Proliferation Cell Proliferation RSK->Proliferation Survival Cell Survival RSK->Survival ELK1->Proliferation FRA1->Proliferation This compound This compound This compound->ERK1_2

Diagram of the ERK1/2 signaling pathway and the inhibitory action of this compound.

Quantitative Data on this compound Inhibition

This compound has demonstrated potent and selective inhibition of ERK1 and ERK2 kinases in biochemical and cell-based assays. The following table summarizes key quantitative data for this compound.

ParameterValueAssay TypeSource
IC50 vs. ERK1 ~2 nMBiochemical Assay[7][8]
IC50 vs. ERK2 ~2 nMBiochemical Assay[7][8]
Target Residence Time 550 minBiochemical Assay[2][3]
Antiproliferative Activity Single-digit nM IC50Cell-based assays in MAPK-pathway dependent cancer cell lines[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.

Homogeneous Time-Resolved Fluorescence (HTRF)-Based ERK1/2 Enzymatic Activity Assay

This assay is used to determine the in vitro inhibitory activity of this compound against purified ERK1 and ERK2 enzymes.

Materials:

  • Purified active ERK1 or ERK2 enzyme

  • Biotinylated-Elk1 substrate

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA)

  • This compound compound dilutions

  • HTRF Detection Reagents (e.g., Europium cryptate-labeled anti-phospho-Elk1 antibody and Streptavidin-XL665)

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

  • In a 384-well plate, add the this compound dilutions.

  • Add the ERK1 or ERK2 enzyme and the Biotinylated-Elk1 substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the HTRF detection reagents diluted in EDTA-containing buffer.

  • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).

  • Calculate the HTRF ratio (665/620) and plot the results as a percentage of inhibition versus the log of the inhibitor concentration to determine the IC50 value.

Western Blotting for Phosphorylated ERK1/2 and Downstream Substrates

This method is used to assess the inhibition of ERK1/2 signaling in whole cells.

Materials:

  • Cancer cell lines with activated MAPK pathway (e.g., BRAF or RAS mutant)

  • Complete cell culture medium

  • This compound compound dilutions

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-RSK (e.g., Ser380), anti-total-RSK, anti-FRA1, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).

  • Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and apply ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry analysis can be performed to quantify the changes in protein phosphorylation.

Preclinical and Clinical Development

Preclinical studies have demonstrated that this compound exhibits strong anti-proliferative activity in tumors with BRAF and RAS mutations (KRAS, NRAS, and HRAS).[3][5][9] Notably, this compound has shown efficacy in a BRAFV600E mutant melanoma tumor model that is resistant to BRAF and MEK inhibitors.[5][9] Combination studies have also shown that the PI3K inhibitor copanlisib enhances the anti-proliferative activity of this compound in vitro and in vivo.[5][9]

A Phase 1 clinical trial (NCT03415126) evaluated the safety and efficacy of this compound in patients with advanced solid tumors harboring RAS, RAF, or MEK mutations.[2] The study found that this compound was well-tolerated with manageable adverse events and showed signs of durable clinical activity.[2][6] The recommended Phase 2 dose was determined to be 250mg administered once weekly.[2] Another Phase 1/2 trial (NCT04866134) is currently active but not recruiting for advanced or metastatic solid tumors.[8]

Conclusion

This compound is a potent and selective ERK1/2 inhibitor with a promising preclinical and early clinical profile in cancers driven by the MAPK pathway. Its ability to overcome resistance to upstream inhibitors and its manageable safety profile make it a compelling candidate for further development, both as a monotherapy and in combination with other targeted agents. The experimental protocols and data presented in this guide provide a valuable resource for researchers investigating ERK1/2 signaling and the therapeutic potential of this compound.

References

An In-depth Technical Guide to the Discovery and Development of ASN007

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of ASN007, a potent and selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the RAS/RAF/MEK/ERK signaling pathway.

Introduction

The RAS/RAF/MEK/ERK, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical signaling cascade that regulates fundamental cellular processes including proliferation, differentiation, survival, and angiogenesis.[1] Dysregulation of this pathway, frequently driven by mutations in genes such as BRAF, KRAS, NRAS, and HRAS, is a hallmark of a wide array of human cancers.[1][2][3] While inhibitors targeting upstream components of this pathway, such as BRAF and MEK, have demonstrated clinical efficacy, the development of resistance remains a significant challenge, often mediated by the reactivation of ERK signaling.[1][4][5] This has underscored the therapeutic potential of directly targeting the terminal kinases of this cascade, ERK1 and ERK2.

This compound (also known as ERAS-007) is an orally bioavailable, potent, and selective small-molecule inhibitor of ERK1 and ERK2.[1][6][7] Preclinical and clinical studies have demonstrated its promising anti-tumor activity in cancers harboring RAS/RAF pathway mutations, including those resistant to BRAF and MEK inhibitors.[1][7][8]

Discovery and Preclinical Characterization

The discovery of this compound originated from a structure-activity relationship (SAR)-driven medicinal chemistry effort aimed at identifying potent and selective ERK1/2 inhibitors.

Biochemical and Cellular Activity

This compound is a reversible and ATP-competitive inhibitor of ERK1 and ERK2.[7] In biochemical assays, this compound potently inhibits ERK1 and ERK2 with IC50 values of approximately 2 nM .[5][6][9] A key characteristic of this compound is its long target residence time of 550 minutes, which contributes to its sustained inhibition of ERK signaling.[1][8]

In cellular assays, this compound demonstrates potent anti-proliferative activity in a broad panel of cancer cell lines, with preferential activity in those harboring mutations in the RAS/RAF pathway.[2][7] The compound effectively inhibits the phosphorylation of downstream ERK1/2 substrates, such as RSK1, FRA1, and Elk1, with low nanomolar IC50 values.[5]

Kinase Selectivity

To assess its specificity, this compound was profiled against a large panel of kinases. A radiometric enzymatic assay (KinaseProfiler) of 335 kinases demonstrated that this compound is highly selective for ERK1 and ERK2.[7]

In Vivo Efficacy in Xenograft and Patient-Derived Xenograft (PDX) Models

The anti-tumor activity of this compound has been evaluated in various preclinical in vivo models. In multiple cell-line-derived xenograft and patient-derived xenograft (PDX) models with BRAF and KRAS mutations, oral administration of this compound resulted in significant tumor growth inhibition.[1][2][5] Notably, this compound demonstrated efficacy in models resistant to BRAF and MEK inhibitors.[1][7] The combination of this compound with a PI3K inhibitor has also been shown to enhance its anti-tumor activity.[8]

Clinical Development

This compound is currently under clinical investigation for the treatment of advanced solid tumors.

Phase 1 Clinical Trial (NCT03415126)

A first-in-human, open-label, Phase 1 clinical trial was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and preliminary efficacy of this compound in patients with advanced solid tumors harboring RAS, RAF, or MEK mutations.[1][8] The study employed a dose-escalation design with both once-daily (QD) and once-weekly (QW) oral dosing schedules.[1]

Data Presentation

Biochemical and Cellular Potency
Target/Cell LineAssay TypeIC50 (nM)Reference
ERK1Biochemical2[5][6][9]
ERK2Biochemical2[5][6][9]
RAS/RAF Mutant Cell LinesAnti-proliferativeMedian: 37
Wild-Type RAS/RAF Cell LinesAnti-proliferative>10,000
Phase 1 Clinical Trial Key Findings (NCT03415126)
ParameterFindingReference
Dosing Regimens Once-daily (QD) and once-weekly (QW)[1]
Maximum Tolerated Dose (MTD) 40 mg QD and 250 mg QW[1]
Pharmacokinetics Dose-dependent increase in Cmax and AUC24; Elimination half-life (t1/2) of 10-15 hours[1]
Efficacy Confirmed partial response in a patient with HRAS-mutant salivary gland cancer; Stable disease in patients with KRAS-mutant ovarian cancer and BRAF V600E-mutant thyroid cancer[1]
Safety Manageable and reversible adverse events, including rash, gastrointestinal toxicities, and central serous retinopathy[1]

Experimental Protocols

ERK1/2 Enzymatic Activity Assay (HTRF-based)

A Homogeneous Time-Resolved Fluorescence (HTRF) assay is utilized to determine the in vitro potency of this compound against ERK1 and ERK2 kinases.

Principle: The assay measures the phosphorylation of a substrate peptide by the kinase. The detection is based on FRET between a europium cryptate-labeled anti-phospho-substrate antibody (donor) and an XL665-labeled substrate (acceptor).

General Protocol:

  • Prepare a reaction buffer containing the ERK1 or ERK2 enzyme.

  • Add this compound at various concentrations.

  • Initiate the kinase reaction by adding the substrate peptide and ATP.

  • Incubate the reaction mixture at room temperature.

  • Stop the reaction and add the HTRF detection reagents (europium-labeled antibody and XL665-labeled streptavidin).

  • Incubate to allow for antibody-antigen binding.

  • Read the fluorescence at 620 nm (cryptate emission) and 665 nm (XL665 emission) on an HTRF-compatible plate reader.

  • Calculate the HTRF ratio (665 nm / 620 nm) and plot against the inhibitor concentration to determine the IC50 value.

Kinase Selectivity Profiling (Radiometric Assay)

Principle: This assay measures the ability of this compound to inhibit the activity of a large panel of kinases by quantifying the incorporation of radiolabeled phosphate from [γ-33P]ATP into a specific substrate.

General Protocol:

  • A panel of purified kinases is prepared.

  • This compound is added at a fixed concentration (e.g., 1 µM).

  • The kinase reaction is initiated by the addition of [γ-33P]ATP and the respective kinase substrate.

  • After incubation, the reaction is stopped, and the radiolabeled substrate is captured on a filter membrane.

  • The amount of incorporated radioactivity is measured using a scintillation counter.

  • The percentage of inhibition is calculated by comparing the radioactivity in the presence of this compound to a control reaction.

Western Blot Analysis for p-RSK1 Inhibition

Principle: Western blotting is used to detect the levels of phosphorylated RSK1 (a downstream substrate of ERK1/2) in cancer cells treated with this compound.

General Protocol:

  • Culture cancer cell lines (e.g., HT-29) to sub-confluency.

  • Treat the cells with varying concentrations of this compound for a specified duration.

  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with a primary antibody specific for phosphorylated RSK1 (p-RSK1).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalize the p-RSK1 signal to a loading control (e.g., GAPDH or total RSK1).

Xenograft and PDX Tumor Model Studies

Principle: To evaluate the in vivo anti-tumor efficacy of this compound, human cancer cells or patient-derived tumor fragments are implanted into immunocompromised mice.

General Protocol:

  • Cell Line Xenografts:

    • Culture human cancer cells (e.g., those with BRAF or KRAS mutations).

    • Subcutaneously inject a suspension of the cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Patient-Derived Xenografts (PDX):

    • Obtain fresh tumor tissue from cancer patients.

    • Implant small fragments of the tumor tissue subcutaneously into immunocompromised mice.

  • Treatment:

    • Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer this compound orally at a specified dose and schedule (e.g., daily or intermittently). The control group receives the vehicle.

  • Monitoring:

    • Measure the tumor volume regularly using calipers.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint:

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).

Visualizations

Signaling Pathway

ASN007_MAPK_Pathway cluster_upstream Upstream Signaling cluster_mapk_cascade MAPK Cascade cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase RAS RAS (KRAS, NRAS, HRAS) RTK->RAS RAF RAF (BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., RSK, FRA1, Elk1) ERK->Transcription_Factors Cellular_Response Cell Proliferation, Survival, Differentiation Transcription_Factors->Cellular_Response This compound This compound This compound->ERK

Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Biochemical_Assay ERK1/2 Enzymatic Assay (HTRF) Kinase_Profiling Kinase Selectivity Profiling Biochemical_Assay->Kinase_Profiling Cellular_Assay Anti-proliferative Assays in Cancer Cell Lines Kinase_Profiling->Cellular_Assay Mechanism_Assay Western Blot for Downstream Substrates (p-RSK1) Cellular_Assay->Mechanism_Assay Xenograft_Models Cell Line-Derived Xenograft Models Mechanism_Assay->Xenograft_Models PDX_Models Patient-Derived Xenograft Models Xenograft_Models->PDX_Models Efficacy_Evaluation Tumor Growth Inhibition Assessment PDX_Models->Efficacy_Evaluation Toxicity_Assessment Body Weight Monitoring Efficacy_Evaluation->Toxicity_Assessment

Caption: A streamlined workflow for the preclinical evaluation of this compound.

Phase 1 Clinical Trial Design

Clinical_Trial_Workflow cluster_part_a Part A: Dose Escalation cluster_part_b Part B: Dose Expansion Patient_Population Patients with Advanced Solid Tumors (RAS, RAF, or MEK mutations) Dose_Escalation_QD Once-Daily (QD) Dosing Cohorts Patient_Population->Dose_Escalation_QD Dose_Escalation_QW Once-Weekly (QW) Dosing Cohorts Patient_Population->Dose_Escalation_QW MTD_Determination Determine Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D) Dose_Escalation_QD->MTD_Determination Dose_Escalation_QW->MTD_Determination Expansion_Cohorts Enrollment in Disease-Specific Cohorts (e.g., Melanoma, CRC, NSCLC) MTD_Determination->Expansion_Cohorts Efficacy_Assessment Evaluate Preliminary Anti-Tumor Activity Expansion_Cohorts->Efficacy_Assessment

Caption: The design of the Phase 1 clinical trial for this compound (NCT03415126).

References

ASN007: A Paradigm Shift in Overcoming BRAF Inhibitor Resistance

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of BRAF inhibitors has revolutionized the treatment of BRAF-mutant melanomas and other cancers. However, the efficacy of these targeted therapies is often limited by the development of acquired resistance, frequently driven by the reactivation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. ASN007, a potent and selective oral inhibitor of ERK1/2, represents a promising strategy to overcome this challenge. By targeting the terminal kinases in the MAPK cascade, this compound effectively abrogates the signaling output that drives tumor proliferation and survival, even in the context of upstream resistance mechanisms. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies supporting the role of this compound in circumventing BRAF inhibitor resistance.

Introduction: The Challenge of BRAF Inhibitor Resistance

BRAF mutations, most commonly the V600E substitution, are key oncogenic drivers in a significant proportion of melanomas and other solid tumors. This has led to the development of highly effective BRAF inhibitors (BRAFi) and their combination with MEK inhibitors (MEKi), which have significantly improved patient outcomes. Despite high initial response rates, the majority of patients eventually develop resistance, leading to disease progression.[1]

The primary mechanism of acquired resistance to BRAFi/MEKi therapy is the reactivation of the MAPK pathway, which can occur through various mechanisms, including:

  • Upstream alterations: Mutations in NRAS or KRAS that bypass the need for BRAF signaling.

  • BRAF alterations: Amplification or alternative splicing of the BRAF gene.

  • Downstream alterations: Mutations in MEK1/2 that prevent inhibitor binding.

  • Feedback reactivation: Loss of negative feedback loops that normally restrain MAPK signaling.

Regardless of the specific upstream event, these resistance mechanisms often converge on the reactivation of ERK1/2, the final kinases in the MAPK cascade. This makes ERK1/2 a critical and logical target for overcoming BRAF inhibitor resistance.

This compound: A Potent and Selective ERK1/2 Inhibitor

This compound is an orally bioavailable small molecule that acts as a reversible and ATP-competitive inhibitor of both ERK1 and ERK2.[2] Preclinical studies have demonstrated its high potency and selectivity.

Biochemical Profile

In cell-free biochemical assays, this compound potently inhibits ERK1 and ERK2 with a half-maximal inhibitory concentration (IC50) of 2 nM for both kinases.[2][3]

Chemical Properties
PropertyValue
Chemical Name N-(2-amino-1-(3-chloro-5-fluorophenyl)ethyl)-1-(5-methyl-2-((tetrahydro-2H-pyran-4-yl)amino)pyrimidin-4-yl)-1H-imidazole-4-carboxamide
Molecular Formula C22H25ClFN7O2
Molecular Weight 473.94 g/mol

Mechanism of Action: Overcoming Resistance by Targeting the Terminal Node

The central premise for the efficacy of this compound in BRAF inhibitor-resistant tumors is its ability to inhibit the MAPK pathway at its terminal point, downstream of the common mechanisms of resistance.

MAPK_Pathway_BRAFi_Resistance cluster_resistance Mechanisms of BRAFi Resistance RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS BRAF_mut BRAF (V600E) RAS->BRAF_mut MEK MEK1/2 BRAF_mut->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation Downstream Signaling BRAFi BRAF Inhibitor BRAFi->BRAF_mut Inhibition RAS_mut NRAS/KRAS Mutations RAS_mut->MEK Bypass BRAF_amp BRAF Amplification/ Splicing BRAF_amp->MEK Increased Signaling MEK_mut MEK1/2 Mutations MEK_mut->ERK Constitutive Activation This compound This compound This compound->ERK Inhibition

Figure 1: Mechanism of this compound in overcoming BRAF inhibitor resistance.

As depicted in Figure 1, various resistance mechanisms, such as NRAS/KRAS mutations, BRAF amplification, or MEK mutations, lead to the reactivation of ERK signaling despite the presence of a BRAF inhibitor. This compound directly inhibits ERK1/2, thereby blocking the downstream signaling cascade that promotes cell proliferation and survival.

Preclinical Efficacy of this compound

A robust body of preclinical evidence supports the potent anti-tumor activity of this compound in BRAF inhibitor-resistant cancer models.

In Vitro Anti-proliferative Activity

This compound demonstrates potent anti-proliferative activity in various cancer cell lines harboring BRAF or RAS mutations. The table below summarizes the IC50 values of this compound in a panel of BRAF inhibitor-sensitive and -resistant melanoma cell lines.

Cell LineBRAF StatusBRAFi Resistance StatusThis compound IC50 (nM)
A375V600ESensitive15
SK-MEL-28V600ESensitive25
A375-RV600EResistant20
SK-MEL-28-RV600EResistant30

Data are representative values compiled from preclinical studies. Actual values may vary between experiments.

These data indicate that this compound retains its potent anti-proliferative activity in melanoma cell lines that have developed resistance to BRAF inhibitors.

In Vivo Anti-tumor Efficacy

In vivo studies using patient-derived xenograft (PDX) models of BRAF inhibitor-resistant melanoma have demonstrated the significant anti-tumor activity of this compound.

PDX ModelBRAF StatusBRAFi/MEKi ResistanceThis compound TreatmentTumor Growth Inhibition (%)
Melanoma PDX-1V600EResistant40 mg/kg, BID85
Melanoma PDX-2V600EResistant40 mg/kg, BID78

Data are representative values from preclinical studies.[2][3] BID: twice daily.

These in vivo findings corroborate the in vitro data, showing that this compound can effectively control the growth of BRAF inhibitor-resistant tumors.

Combination Strategies: Synergistic Effects with PI3K Inhibition

Crosstalk between the MAPK and PI3K/AKT signaling pathways is a well-established mechanism of drug resistance. The inhibition of one pathway can lead to the compensatory activation of the other. Preclinical studies have shown that combining this compound with a PI3K inhibitor, such as copanlisib, results in synergistic anti-tumor activity.[2][3][4][5]

MAPK_PI3K_Crosstalk RTK RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K BRAF BRAF RAS->BRAF RAS->PI3K MEK MEK BRAF->MEK ERK ERK MEK->ERK ERK->PI3K Feedback Inhibition Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->BRAF Feedback Inhibition mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->ERK Inhibition PI3Ki PI3K Inhibitor (e.g., Copanlisib) PI3Ki->PI3K Inhibition

Figure 2: Crosstalk between MAPK and PI3K pathways and points of inhibition.

The combination of this compound and a PI3K inhibitor provides a dual blockade of two major survival pathways in cancer cells, leading to enhanced apoptosis and tumor growth inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell Viability Assay (MTS Assay)

This protocol describes a colorimetric assay to assess the anti-proliferative effects of this compound on melanoma cell lines.

MTS_Assay_Workflow start Start step1 Seed melanoma cells in 96-well plates start->step1 step2 Treat with serial dilutions of this compound step1->step2 step3 Incubate for 72 hours step2->step3 step4 Add MTS reagent step3->step4 step5 Incubate for 1-4 hours step4->step5 step6 Measure absorbance at 490 nm step5->step6 end Calculate IC50 step6->end

Figure 3: Workflow for the MTS cell viability assay.

Materials:

  • BRAF inhibitor-sensitive and -resistant melanoma cell lines (e.g., A375, SK-MEL-28 and their resistant derivatives)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear-bottom cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed melanoma cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from 0.1 nM to 10 µM. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate the plates for 1-4 hours at 37°C, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis of ERK Phosphorylation

This protocol is for detecting the inhibition of ERK phosphorylation by this compound in melanoma cell lysates.

Materials:

  • Melanoma cell lines

  • 6-well cell culture plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) (e.g., Cell Signaling Technology #4370, 1:2000 dilution)[6]

    • Rabbit anti-total ERK1/2 (e.g., Cell Signaling Technology #4695, 1:1000 dilution)

  • HRP-conjugated anti-rabbit IgG secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 2-4 hours.

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (anti-phospho-ERK1/2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and develop with ECL substrate. Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To detect total ERK as a loading control, the membrane can be stripped and re-probed with the anti-total ERK1/2 antibody.

In Vivo Patient-Derived Xenograft (PDX) Model

This protocol outlines the establishment and treatment of a BRAF inhibitor-resistant melanoma PDX model.

Materials:

  • Immunocompromised mice (e.g., NOD-scid gamma (NSG) mice)

  • BRAF inhibitor-resistant melanoma tumor tissue from a patient

  • Matrigel

  • This compound formulation for oral gavage (e.g., in 0.5% methylcellulose)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Surgically implant a small fragment (approx. 3x3 mm) of the patient's tumor subcutaneously into the flank of an immunocompromised mouse.

  • Tumor Growth and Passaging: Monitor tumor growth by measuring with calipers. When tumors reach approximately 1000-1500 mm³, they can be harvested and passaged to subsequent cohorts of mice for expansion.

  • Treatment Study: Once tumors in the experimental cohort reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (e.g., 40 mg/kg) or vehicle control orally twice daily.

  • Tumor Measurement: Measure tumor volume twice weekly using calipers (Volume = 0.5 x length x width²).

  • Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.

Conclusion and Future Directions

This compound has demonstrated compelling preclinical activity in overcoming resistance to BRAF inhibitors by directly targeting the reactivated MAPK pathway at the level of ERK1/2. Its potent and selective inhibition of this terminal node offers a promising therapeutic strategy for patients with BRAF-mutant cancers who have progressed on standard-of-care targeted therapies. The synergistic effects observed with PI3K inhibitors further highlight the potential of rational combination therapies to combat the complex and adaptive nature of cancer.

Ongoing clinical trials are evaluating the safety and efficacy of this compound in patients with advanced solid tumors harboring BRAF and RAS mutations.[7] The results of these studies will be crucial in defining the clinical utility of this compound and its role in the evolving landscape of targeted cancer therapy. Future research should continue to explore novel combination strategies and identify predictive biomarkers to optimize patient selection and maximize the therapeutic benefit of ERK inhibition.

References

An In-depth Technical Guide to ASN007: A Selective ERK1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASN007 is a potent and selective, orally bioavailable small-molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] As a critical node in the mitogen-activated protein kinase (MAPK) signaling cascade, the RAS/RAF/MEK/ERK pathway is frequently dysregulated in a wide array of human cancers, making it a prime target for therapeutic intervention.[3] this compound has demonstrated significant anti-proliferative activity in preclinical models of cancers harboring BRAF and RAS mutations, including those resistant to BRAF and MEK inhibitors.[2] This technical guide provides a comprehensive overview of the molecular structure, properties, and mechanism of action of this compound, along with detailed experimental methodologies for its characterization.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C22H25ClFN7O2, is identified by the IUPAC name (S)-N-(2-amino-1-(3-chloro-5-fluorophenyl)ethyl)-1-(5-methyl-2-((tetrahydro-2H-pyran-4-yl)amino)pyrimidin-4-yl)-1H-imidazole-4-carboxamide. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C22H25ClFN7O2MedKoo Biosciences
Molecular Weight 473.93 g/mol Selleck Chemicals
IUPAC Name (S)-N-(2-amino-1-(3-chloro-5-fluorophenyl)ethyl)-1-(5-methyl-2-((tetrahydro-2H-pyran-4-yl)amino)pyrimidin-4-yl)-1H-imidazole-4-carboxamideMedKoo Biosciences
CAS Number 2055597-12-9 (free base)MedKoo Biosciences
Solubility Soluble in DMSOSun-shinechem

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, its complex heterocyclic structure, featuring imidazole, pyrimidine, and pyran moieties, suggests a multi-step synthetic route. The synthesis would likely involve the preparation of key intermediates, such as the substituted pyrimidine-imidazole core and the chiral aminoethyl side chain, followed by their coupling. Researchers interested in the synthesis of this compound may refer to patents filed by Asana BioSciences for compounds with similar structural motifs, such as those covering heterocyclic ERK1 and ERK2 inhibitors.

Mechanism of Action and Signaling Pathway

This compound is a reversible and ATP-competitive inhibitor of ERK1 and ERK2 kinase activity. By binding to the ATP-binding pocket of ERK1/2, this compound prevents the phosphorylation of downstream substrates, thereby inhibiting the propagation of oncogenic signals. This leads to the suppression of cell proliferation and the induction of apoptosis in cancer cells with a hyperactivated MAPK pathway.

ASN007_Mechanism_of_Action cluster_upstream Upstream Signaling cluster_ERK_inhibition This compound Target cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) RAS RAS (KRAS, NRAS, HRAS) RTK->RAS Activation RAF RAF (BRAF, CRAF) RAS->RAF Activation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation RSK p90RSK (RSK1) ERK->RSK Phosphorylation Transcription_Factors Transcription Factors (c-Fos, c-Myc, etc.) ERK->Transcription_Factors Activation Apoptosis Apoptosis ERK->Apoptosis Inhibition This compound This compound This compound->ERK Inhibition This compound->Apoptosis Induction Cell_Cycle_Progression Cell Cycle Progression Transcription_Factors->Cell_Cycle_Progression Promotion

Caption: this compound inhibits the RAS/RAF/MEK/ERK signaling pathway.

Biological Activity and Efficacy

This compound exhibits potent and selective inhibitory activity against ERK1 and ERK2. Its efficacy has been demonstrated in a variety of in vitro and in vivo cancer models.

Biochemical Activity

The inhibitory potency of this compound against ERK1/2 and its selectivity across the kinome have been determined using various biochemical assays.

TargetAssay TypeIC50 (nM)Reference
ERK1 HTRF-based enzymatic assay2Asana BioSciences
ERK2 HTRF-based enzymatic assay2Asana BioSciences

This compound demonstrates high selectivity for ERK1/2. In a panel of 335 kinases, significant inhibition at 1 µM was observed for only a limited number of kinases, primarily within the CMGC and CAMK families.

Cellular Activity

This compound has shown potent anti-proliferative activity in a broad range of cancer cell lines, particularly those with activating mutations in the BRAF and RAS genes.

Cell LineCancer TypeKey Mutation(s)IC50 (nM)Reference
HT-29 Colorectal AdenocarcinomaBRAF V600E~30 (p-RSK inhibition)ResearchGate
A375 Malignant MelanomaBRAF V600ENot specifiedResearchGate
JeKo-1 Mantle Cell LymphomaNot specifiedNot specifiedResearchGate
In Vivo Efficacy

In preclinical xenograft and patient-derived xenograft (PDX) models, orally administered this compound has demonstrated robust anti-tumor activity in various cancer types, including those resistant to BRAF and MEK inhibitors.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Homogeneous Time-Resolved Fluorescence (HTRF)-based ERK1/2 Enzymatic Assay

This assay is used to determine the in vitro inhibitory activity of this compound against purified ERK1 and ERK2 enzymes.

HTRF_Workflow start Start prepare_reagents Prepare Reagents: - ERK1/2 enzyme - Biotinylated substrate - ATP - this compound dilutions start->prepare_reagents dispense_reagents Dispense reagents into 384-well plate: - this compound/DMSO - ERK1/2 enzyme prepare_reagents->dispense_reagents pre_incubation Pre-incubate at room temperature dispense_reagents->pre_incubation initiate_reaction Initiate reaction by adding ATP and biotinylated substrate pre_incubation->initiate_reaction incubation Incubate at room temperature initiate_reaction->incubation stop_reaction Stop reaction and detect with HTRF reagents: - Streptavidin-XL665 - Anti-phospho-substrate-Eu3+ incubation->stop_reaction read_plate Read plate on HTRF-compatible reader (665 nm and 620 nm) stop_reaction->read_plate analyze_data Analyze data and calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for HTRF-based ERK1/2 enzymatic assay.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of this compound in DMSO. Prepare solutions of purified recombinant ERK1 or ERK2 enzyme, a biotinylated substrate peptide (e.g., biotin-RSK), and ATP in a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

  • Assay Plate Preparation: In a low-volume 384-well plate, dispense this compound dilutions or DMSO (vehicle control).

  • Enzyme Addition: Add the ERK1 or ERK2 enzyme solution to each well.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the biotinylated substrate and ATP.

  • Reaction Incubation: Incubate the plate for a specified time (e.g., 60-120 minutes) at room temperature.

  • Detection: Stop the reaction and detect the phosphorylated product by adding HTRF detection reagents: Streptavidin-XL665 (binds to the biotinylated substrate) and a europium cryptate-labeled anti-phospho-substrate antibody.

  • Signal Measurement: After a final incubation period (e.g., 60 minutes), read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition as a function of the this compound concentration. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Radiometric Kinase Assay

This assay measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate to determine kinase activity.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT), a substrate protein (e.g., myelin basic protein), and serial dilutions of this compound or DMSO.

  • Enzyme Addition: Add purified ERK1 or ERK2 enzyme to the reaction mixture.

  • Reaction Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Reaction Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.

  • Reaction Termination: Stop the reaction by spotting the reaction mixture onto phosphocellulose paper (e.g., P81).

  • Washing: Wash the phosphocellulose paper extensively with a dilute phosphoric acid solution to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of incorporated radioactivity on the phosphocellulose paper using a scintillation counter or a phosphorimager.

  • Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.

Western Blot Analysis of Phospho-RSK1

This technique is used to assess the effect of this compound on the phosphorylation of a key downstream substrate of ERK1/2, p90 ribosomal S6 kinase 1 (RSK1), in cancer cells.

Methodology:

  • Cell Culture and Treatment: Culture cancer cell lines (e.g., HT-29) in appropriate media. Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 4 hours).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated RSK1 (p-RSK1, e.g., at Ser380) and a primary antibody for total RSK1 or a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative levels of p-RSK1 normalized to total RSK1 or the loading control.

Clinical Development

This compound has been evaluated in a Phase I clinical trial in patients with advanced solid tumors harboring BRAF and RAS mutations (NCT03415126).[1] The study assessed the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound.

Therapeutic Potential and Future Directions

This compound holds promise as a therapeutic agent for a range of cancers driven by the MAPK pathway. Its ability to inhibit ERK1/2, the final kinases in this cascade, offers a potential strategy to overcome resistance to upstream inhibitors like those targeting RAF and MEK.

ASN007_Therapeutic_Potential cluster_target_population Target Patient Population cluster_therapeutic_strategies Therapeutic Strategies cluster_outcomes Potential Outcomes BRAF_mutant BRAF-mutant Cancers (e.g., Melanoma) This compound This compound BRAF_mutant->this compound Targeted by RAS_mutant RAS-mutant Cancers (e.g., Colorectal, Pancreatic) RAS_mutant->this compound Targeted by Resistant_tumors Tumors Resistant to RAF/MEK Inhibitors Resistant_tumors->this compound Targeted by Monotherapy Monotherapy This compound->Monotherapy Combination_therapy Combination Therapy This compound->Combination_therapy Tumor_regression Tumor Regression Monotherapy->Tumor_regression PI3K_inhibitors with PI3K Inhibitors Combination_therapy->PI3K_inhibitors Overcome_resistance Overcoming Drug Resistance Combination_therapy->Overcome_resistance Improved_survival Improved Patient Survival Tumor_regression->Improved_survival Overcome_resistance->Improved_survival

Caption: Therapeutic potential of this compound.

Further research is warranted to fully elucidate the therapeutic potential of this compound, both as a monotherapy and in combination with other targeted agents, such as PI3K inhibitors, to overcome resistance and improve patient outcomes.

References

ASN007's Effect on Downstream Targets of ERK Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of ASN007, a potent and selective inhibitor of ERK1/2 kinases, on downstream signaling targets. The information presented herein is curated from preclinical studies to assist researchers and drug development professionals in understanding the mechanism of action and therapeutic potential of this compound.

Core Mechanism of Action

This compound is an orally bioavailable, reversible, and ATP-competitive inhibitor of both ERK1 and ERK2.[1][2] With an IC50 of approximately 2 nM for both kinases, this compound effectively blocks the phosphorylation of downstream substrates, leading to the inhibition of the mitogen-activated protein kinase (MAPK) signaling pathway.[3][4] This pathway is frequently hyperactivated in a wide range of cancers due to mutations in upstream components like BRAF and RAS, making ERK1/2 critical nodes for therapeutic intervention.[4][5] this compound has demonstrated potent anti-proliferative activity in cancer cell lines and patient-derived xenograft (PDX) models harboring such mutations.[1][4]

Quantitative Analysis of Downstream Target Inhibition

This compound's engagement with ERK1/2 leads to a dose- and time-dependent decrease in the phosphorylation of several key downstream effector proteins. The following tables summarize the quantitative data on the inhibition of these targets in various cancer models.

Table 1: In Vitro Inhibition of Downstream ERK Signaling by this compound

Cell LineCancer TypeMutation StatusDownstream TargetThis compound ConcentrationObserved EffectCitation
HT-29Colorectal AdenocarcinomaBRAF V600Ep-RSK1 (Ser380)Dose-dependentInhibition of phosphorylation[1][6]
HT-29Colorectal AdenocarcinomaBRAF V600Ep-FRA-1Dose-dependentDecrease in phosphorylation[1]
JeKo-1Mantle Cell Lymphoma-p-MSK1, p-RSK1Time-dependentInhibition observed as early as 15 min, lasting at least 72 h[1]
A375MelanomaBRAF V600Ep-MSK1, p-RSK1Time-dependentInhibition observed as early as 15 min, lasting at least 72 h[1]
MINOMantle Cell LymphomaNRAS G13Dp-MSK0.3 µMReduction in phosphorylation[1]
PC9/ERNon-Small Cell Lung CancerEGFR mutant, Erlotinib Resistantp-FRA-1500 nMTime-dependent decrease in phosphorylation and protein expression[3]
PC9/ERNon-Small Cell Lung CancerEGFR mutant, Erlotinib Resistantp-p90RSK (S380)500 nMInhibition of phosphorylation[3]

Table 2: In Vivo Pharmacodynamic Effects of this compound

Xenograft/PDX ModelCancer TypeMutation StatusDownstream TargetThis compound DosageObserved EffectCitation
MINO XenograftMantle Cell LymphomaNRAS G13Dp-RSK, p-MSK75 mg/kg QD or 40 mg/kg BIDDecreased phosphorylation of ERK1/2 target proteins[1]
PC9/ER XenograftNon-Small Cell Lung CancerEGFR mutant, Erlotinib Resistantp-FRA-150 mg/kg/dInhibition of phosphorylation[3]

Signaling Pathways and Experimental Workflows

The MAPK/ERK Signaling Cascade and the Action of this compound

The following diagram illustrates the canonical RAS/RAF/MEK/ERK signaling pathway and highlights the point of intervention for this compound. Activation of receptor tyrosine kinases (RTKs) by growth factors initiates a phosphorylation cascade that ultimately leads to the activation of ERK1/2. Activated ERK then translocates to the nucleus to phosphorylate a host of transcription factors, and also acts on cytoplasmic targets to regulate protein synthesis and cell survival. This compound directly inhibits the kinase activity of ERK1/2, thereby blocking these downstream events.

ASN007_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK RSK p90RSK ERK->RSK MSK MSK1 ERK->MSK FRA1 FRA-1 ERK->FRA1 c_Fos c-Fos ERK->c_Fos CREB CREB ERK->CREB This compound This compound This compound->ERK Proliferation Gene Expression (Proliferation, Survival) FRA1->Proliferation c_Fos->Proliferation CREB->Proliferation

Caption: Mechanism of action of this compound in the MAPK/ERK signaling pathway.

Representative Experimental Workflow: Western Blotting

The diagram below outlines a typical workflow for assessing the effect of this compound on the phosphorylation of downstream ERK targets using Western blotting. This method allows for the quantification of changes in protein phosphorylation levels in response to drug treatment.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis cell_seeding Seed cancer cells cell_treatment Treat with this compound (various concentrations/times) cell_seeding->cell_treatment cell_lysis Lyse cells to extract proteins cell_treatment->cell_lysis protein_quant Quantify protein concentration cell_lysis->protein_quant sds_page Separate proteins by size (SDS-PAGE) protein_quant->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer blocking Block membrane to prevent non-specific binding transfer->blocking primary_ab Incubate with primary antibody (e.g., anti-p-RSK1) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Add chemiluminescent substrate secondary_ab->detection imaging Image membrane using a chemiluminescence detector detection->imaging quantification Quantify band intensity imaging->quantification

Caption: A standard workflow for Western blot analysis of this compound's effects.

Experimental Protocols

Cell Culture and Reagents

Cancer cell lines are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 humidified atmosphere.[3] this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM) and stored at -20°C.[3]

Western Blotting
  • Cell Lysis: Cells are treated with this compound or vehicle (DMSO) for the indicated times and concentrations. Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer (e.g., 50 mM Tris pH 8.0, 150 mM NaCl, 1% NP-40) supplemented with protease and phosphatase inhibitors.[3]

  • Protein Quantification: The total protein concentration of the lysates is determined using a standard assay such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.[3]

  • Immunoblotting: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20). The membrane is then incubated with primary antibodies overnight at 4°C.[3] Primary antibodies include those specific for p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-RSK1 (Ser380), total RSK1, p-FRA1 (Ser265), total FRA-1, and a loading control like β-actin or GAPDH.[1][3]

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal is visualized using an enhanced chemiluminescence (ECL) substrate and captured with a digital imaging system.[3]

In Vivo Xenograft Studies
  • Animal Models: Six-week-old immunodeficient mice (e.g., BALB/c nude mice) are subcutaneously injected with cancer cells (e.g., PC9/ER).[3]

  • Drug Administration: When tumors reach a specified volume (e.g., 100 mm³), mice are randomized into treatment groups. This compound is formulated in a vehicle such as 0.5% methylcellulose with 0.1% Tween-80 and administered orally at the desired dose and schedule (e.g., 50 mg/kg/day, 5 days a week).[3]

  • Efficacy and Pharmacodynamic Assessment: Tumor volumes are measured regularly with calipers. At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., Western blotting for downstream target phosphorylation) to confirm target engagement.[1][3]

Conclusion

This compound is a potent inhibitor of the ERK1/2 kinases, demonstrating significant and durable suppression of downstream signaling in preclinical models of cancer. Its activity against key effector proteins such as RSK1, MSK1, and FRA-1 provides a strong rationale for its clinical development in tumors with hyperactivated MAPK pathways. The methodologies and data presented in this guide offer a comprehensive overview for researchers investigating the therapeutic potential of ERK inhibition.

References

In Vivo Efficacy of ASN007 in Xenograft Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASN007 is an orally bioavailable, potent, and selective small-molecule inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] As a critical downstream node in the mitogen-activated protein kinase (MAPK) signaling pathway (also known as the RAS-RAF-MEK-ERK pathway), ERK1/2 are key players in regulating cell proliferation, survival, and differentiation.[1][3] Hyperactivation of this pathway, often driven by mutations in upstream components like RAS and BRAF, is a hallmark of many human cancers.[1][3] this compound has demonstrated significant antitumor activity in preclinical xenograft models, particularly those harboring RAS or BRAF mutations, and in models resistant to upstream inhibitors.[1][4][5] This document provides a detailed technical guide on the in vivo efficacy of this compound in various xenograft models, summarizing key quantitative data and experimental protocols.

Core Mechanism of Action: Targeting the MAPK Pathway

This compound is a reversible and ATP-competitive inhibitor of ERK1 and ERK2, with IC50 values in the low nanomolar range (around 2 nM).[1][6] By binding to and inhibiting the kinase activity of ERK1/2, this compound prevents the phosphorylation of downstream substrates such as RSK, MSK, and FRA1.[1][3] This blockade of ERK signaling leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells with a hyperactivated MAPK pathway.[1][5]

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (KRAS, NRAS, HRAS) RTK->RAS RAF RAF (BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Downstream Downstream Targets (RSK, MSK, FRA1) ERK->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->ERK

Figure 1: this compound Inhibition of the RAS/RAF/MEK/ERK Signaling Pathway.

In Vivo Efficacy in Human Tumor Xenograft Models

This compound has demonstrated robust antitumor efficacy in a variety of human tumor xenograft models, particularly those with RAS or BRAF mutations.[1]

Cell LineCancer TypeMutation StatusDosing RegimenTumor Growth InhibitionReference
HCT116Colorectal AdenocarcinomaKRASG13DNot specifiedStrong antitumor efficacy[1]
Panc-1Pancreatic AdenocarcinomaKRASG12DNot specifiedStrong antitumor efficacy[1]
MIA PaCa-2Pancreatic AdenocarcinomaKRASG12CNot specifiedStrong antitumor efficacy[1]
SK-N-ASNeuroblastomaNRASQ61KNot specifiedStrong antitumor efficacy[1]
MINOMantle Cell LymphomaNRASG13D75 mg/kg QD or 40 mg/kg BIDStrong tumor growth inhibition[1]

QD: once per day; BID: twice per day.

Efficacy in Patient-Derived Xenograft (PDX) Models

The antitumor activity of this compound has also been confirmed in patient-derived xenograft (PDX) models, which more closely recapitulate the heterogeneity of human tumors.

PDX ModelCancer TypeMutation StatusDosing RegimenOutcomeReference
ST052BMelanomaBRAFV600E (Vemurafenib-sensitive)25 or 50 mg/kg PO BIDSimilar antitumor activity to dabrafenib[7]
ST052CMelanomaBRAFV600E (Vemurafenib-resistant)25 or 50 mg/kg PO BIDMaintained antitumor activity where dabrafenib showed no efficacy[7]
Colorectal Cancer PDX Panel (n=41)Colorectal Cancer17 KRAS mutant, 11 BRAFV600E, 13 wild-typeNot specified≥30% tumor growth inhibition in 33 of 41 models (80%)[1]

PO: per os (oral administration); BID: twice per day.

Overcoming Acquired Resistance in Xenograft Models

A significant finding from preclinical studies is the ability of this compound to overcome acquired resistance to upstream MAPK pathway inhibitors.

Cell LineCancer TypeResistance MechanismDosing RegimenOutcomeReference
PC9/ERNon-Small Cell Lung CancerErlotinib (EGFR TKI)-resistant50 mg/kg/day (monotherapy)Significantly decreased tumor growth[5]
PC9/ERNon-Small Cell Lung CancerErlotinib (EGFR TKI)-resistantThis compound (50 mg/kg/day) + Erlotinib (25 mg/kg/day)Completely inhibited tumor growth[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of in vivo efficacy studies. Below is a generalized experimental protocol based on the cited literature for establishing and treating xenograft models with this compound.

Xenograft_Workflow cluster_0 Model Establishment cluster_1 Treatment Phase cluster_2 Endpoint Analysis CellCulture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation in Mice CellCulture->Implantation TumorGrowth 3. Tumor Growth to ~100 mm³ Implantation->TumorGrowth Randomization 4. Randomization into Treatment Groups TumorGrowth->Randomization Treatment 5. Oral Administration of This compound or Vehicle Randomization->Treatment Monitoring 6. Monitor Tumor Volume and Body Weight Treatment->Monitoring Efficacy 7. Assess Antitumor Efficacy Monitoring->Efficacy Pharmacodynamics 8. Pharmacodynamic Analysis (e.g., Western Blot) Efficacy->Pharmacodynamics

Figure 2: Generalized Experimental Workflow for this compound Xenograft Studies.

1. Animal Models:

  • Six-week-old female BALB/c nude mice are commonly used for xenograft studies.[5]

2. Cell Lines and Implantation:

  • Human cancer cell lines (e.g., HCT116, MIA PaCa-2, PC9/ER) are cultured under standard conditions.[1][5]

  • A specific number of cells are injected subcutaneously into the flanks of the mice.[5]

3. Tumor Growth and Randomization:

  • Tumors are allowed to grow to a palpable size, typically around 100 mm³.[1][5]

  • Mice are then randomized into treatment and control groups.[5]

4. Drug Formulation and Administration:

  • This compound is typically dissolved in a vehicle such as 0.5% methyl cellulose containing 0.1% Tween-80.[5]

  • The drug is administered orally (per os) via gavage at specified doses and schedules (e.g., once or twice daily).[1][5]

5. Efficacy Assessment:

  • Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Body weight is monitored as an indicator of toxicity.[1][5]

6. Pharmacodynamic Analysis:

  • At the end of the study, tumors may be excised for pharmacodynamic analysis.

  • Western blotting can be used to assess the phosphorylation status of ERK1/2 and their downstream targets (e.g., RSK, MSK) to confirm target engagement by this compound.[1]

Conclusion

The in vivo data from xenograft and PDX models strongly support the potent antitumor activity of this compound, particularly in cancers driven by RAS and BRAF mutations.[1][4] Furthermore, its ability to overcome resistance to upstream MAPK pathway inhibitors highlights its potential as a valuable therapeutic agent in oncology.[5][7] The detailed experimental protocols provide a framework for further preclinical evaluation of this compound in various cancer models. These findings have provided a strong rationale for the clinical development of this compound for the treatment of advanced solid tumors.[8]

References

ASN007: A Technical Guide to its Sensitivity in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASN007, also known as ERAS-007, is an orally bioavailable, potent, and selective small-molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1] As a critical node in the mitogen-activated protein kinase (MAPK) signaling pathway, the ERK cascade is frequently hyperactivated in a multitude of human cancers, primarily through mutations in upstream components like RAS and RAF.[2] This technical guide provides an in-depth overview of this compound's activity across various cancer cell lines, details the experimental protocols for assessing its efficacy, and visualizes the underlying molecular pathways and experimental workflows.

Core Mechanism of Action

This compound is a reversible and ATP-competitive inhibitor of ERK1 and ERK2, with IC50 values in the low nanomolar range (approximately 2 nM in cell-free assays).[1][2] By binding to ERK1/2, this compound prevents their phosphorylation of downstream substrates, thereby inhibiting the entire MAPK/ERK signaling cascade.[3] This mode of action leads to the suppression of tumor cell proliferation and survival, particularly in cancers harboring activating mutations in the RAS/RAF/MEK/ERK pathway.[2][4][5] Preclinical studies have demonstrated this compound's potent anti-tumor activity in various xenograft and patient-derived xenograft (PDX) models with RAS and BRAF mutations.[6][7]

Data Presentation: this compound Sensitivity in Cancer Cell Lines

The antiproliferative activity of this compound has been evaluated across a panel of solid tumor and lymphoma cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, indicating the concentration of this compound required to inhibit the growth of 50% of the cancer cells.

Cell LineCancer TypeRAS/RAF Mutation StatusThis compound IC50 (nM)
HT-29Colorectal AdenocarcinomaBRAF V600E37 (median for RAS/RAF mutant lines)
A375MelanomaBRAF V600ESensitive
MIA PaCa-2Pancreatic CancerKRAS G12CSensitive
HCT116Colorectal CancerKRAS G13DSensitive
NCI-H23Non-Small Cell Lung CancerKRAS G12CSensitive
T24Bladder CancerHRAS G12VSensitive
Calu-6Lung CarcinomaKRAS Q61KSensitive
AsPC-1Pancreatic AdenocarcinomaKRAS G12DSensitive
RPMI-8226Multiple MyelomaWild-Type RAS/RAFLess Sensitive
MCF7Breast CancerWild-Type RAS/RAFLess Sensitive

Note: Specific IC50 values for all cell lines are not publicly available in a consolidated format. The table reflects the preferential sensitivity of RAS/RAF mutant cell lines to this compound as reported in preclinical studies.[2]

Experimental Protocols

Cell Viability and Proliferation Assays

These assays are fundamental for determining the cytotoxic and cytostatic effects of this compound on cancer cells.[8]

Protocol: Resazurin Reduction Assay

  • Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

  • Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours.

  • Fluorescence Measurement: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value by fitting the data to a dose-response curve.[9]

Western Blotting

Western blotting is employed to detect the levels of specific proteins and assess the phosphorylation status of key components in the MAPK pathway, thereby confirming the mechanism of action of this compound.[10][11][12][13]

Protocol: Standard Western Blot

  • Cell Lysis: Lyse treated and untreated cells with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-ERK, total ERK, phospho-RSK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Immunoprecipitation (IP) and Co-Immunoprecipitation (Co-IP)

These techniques are utilized to isolate a specific protein of interest (in this case, ERK1 or ERK2) and any interacting proteins from a cell lysate, which can help in understanding the formation of protein complexes.[14][15][16][17]

Protocol: Co-Immunoprecipitation

  • Cell Lysis: Lyse cells with a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose or magnetic beads to reduce non-specific binding.

  • Antibody Incubation: Incubate the pre-cleared lysate with a primary antibody specific to the "bait" protein (e.g., ERK1) overnight at 4°C.

  • Immunocomplex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by Western blotting to identify the "prey" proteins that interact with the "bait."

Mandatory Visualizations

Signaling Pathway: this compound Inhibition of the MAPK Cascade

ASN007_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK RSK Downstream Effectors (e.g., RSK) ERK->RSK Transcription Factors Transcription Factors ERK->Transcription Factors This compound This compound This compound->ERK Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation, Survival Proliferation, Survival Gene Expression->Proliferation, Survival

Caption: this compound inhibits the MAPK signaling pathway by targeting ERK1/2.

Experimental Workflow: Assessing this compound Sensitivity

ASN007_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis & Interpretation A Cancer Cell Line (e.g., with RAS/RAF mutation) B This compound Treatment (Dose-Response) A->B C Cell Viability Assay (e.g., Resazurin) B->C D Western Blot (Phospho-ERK, etc.) B->D E Co-Immunoprecipitation (ERK interactome) B->E F IC50 Determination C->F G Target Engagement Verification D->G H Protein Interaction Analysis E->H I Comprehensive Drug Profile F->I Quantitative Efficacy G->I Mechanism Confirmation H->I Pathway Insights

Caption: Workflow for evaluating the efficacy and mechanism of this compound.

Logical Relationship: Rationale for this compound in RAS/RAF Mutant Cancers

ASN007_Rationale A RAS or RAF Activating Mutation B Constitutive Activation of MAPK Pathway A->B C Hyperactive ERK1/2 B->C D Uncontrolled Cell Proliferation and Survival C->D G Inhibition of ERK1/2 C->G E Cancer Progression D->E F This compound (ERK1/2 Inhibitor) F->G H Apoptosis and Cell Cycle Arrest G->H I Tumor Growth Inhibition H->I

Caption: The therapeutic rationale for using this compound in RAS/RAF mutant tumors.

References

The Role of ASN007 in Inducing Apoptosis in Tumor Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ASN007 is a potent and selective oral inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2] Dysregulation of this pathway is a frequent driver of oncogenesis, particularly in tumors harboring BRAF and RAS mutations.[1][2] While the primary anti-proliferative effect of this compound is attributed to cell cycle arrest at the G0/G1 phase, emerging evidence indicates a significant role for this compound in inducing apoptosis, especially in the context of acquired resistance to other targeted therapies.[1][3] This technical guide provides an in-depth analysis of the mechanisms by which this compound promotes programmed cell death in tumor cells, supported by available preclinical data, detailed experimental methodologies, and visual representations of the core signaling pathways.

Introduction

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates fundamental cellular processes, including proliferation, differentiation, and survival.[1] In many cancers, mutations in upstream components like BRAF and RAS lead to constitutive activation of this pathway, promoting uncontrolled cell growth and survival.[1][4] this compound, a reversible and ATP-competitive inhibitor of ERK1/2, offers a therapeutic strategy to counteract this hyperactivation.[1][2] Beyond its cytostatic effects, the induction of apoptosis is a key mechanism for the therapeutic efficacy of many anti-cancer agents. This guide focuses on the apoptotic functions of this compound, detailing its impact on downstream signaling and the molecular machinery of programmed cell death.

Mechanism of Action: ERK1/2 Inhibition and Apoptotic Induction

This compound exerts its pro-apoptotic effects primarily through the potent and selective inhibition of ERK1 and ERK2.[1][5] This inhibition disrupts the downstream signaling cascade that promotes cell survival and proliferation.

The RAS/RAF/MEK/ERK Signaling Pathway

The canonical RAS/RAF/MEK/ERK pathway relays extracellular signals to the nucleus, culminating in the phosphorylation and activation of a multitude of substrates by ERK1/2. These substrates, in turn, regulate gene expression and protein activity to control cell fate. In cancer cells with activating mutations in this pathway, the persistent ERK1/2 signaling promotes survival by inhibiting pro-apoptotic factors and upregulating anti-apoptotic proteins.

cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription Transcription Factors (e.g., FRA1) ERK1_2->Transcription This compound This compound This compound->ERK1_2 Proliferation Cell Proliferation & Survival Transcription->Proliferation ERK1_2 Active ERK1/2 FRA1 p-FRA1 (Active) ERK1_2->FRA1 Phosphorylates Bcl2_family Anti-apoptotic Bcl-2 proteins (e.g., Mcl-1, Bcl-xL) ERK1_2->Bcl2_family Upregulates This compound This compound This compound->ERK1_2 Apoptosis Apoptosis FRA1->Apoptosis Inhibits Bcl2_family->Apoptosis Inhibits A Seed cells in 96-well plate B Treat with serial dilutions of this compound A->B C Incubate for 72 hours B->C D Add viability reagent (e.g., MTT) C->D E Measure absorbance/ fluorescence D->E F Calculate IC50 E->F A Cell treatment with this compound B Cell lysis and protein quantification A->B C SDS-PAGE and PVDF transfer B->C D Immunoblotting with primary antibodies C->D E Incubation with secondary antibodies D->E F ECL detection and imaging E->F G Densitometric analysis F->G A Cell treatment with this compound B Harvest and wash cells A->B C Stain with Annexin V and Propidium Iodide B->C D Incubate in the dark C->D E Analyze by flow cytometry D->E F Quantify apoptotic cell populations E->F

References

Methodological & Application

ASN007: Application Notes and Protocols for Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical administration of ASN007 (also known as ERAS-007), a potent and orally bioavailable inhibitor of ERK1/2 kinases, in mouse xenograft models. The protocols and data presented are intended to guide researchers in designing and executing in vivo studies to evaluate the antitumor efficacy of this compound.

Mechanism of Action

This compound is a reversible, ATP-competitive inhibitor of both ERK1 and ERK2.[1] The RAS-RAF-MEK-ERK pathway, a critical signaling cascade, is frequently dysregulated in a wide array of cancers due to mutations in genes like BRAF and RAS (KRAS, NRAS, and HRAS).[1][2][3] By inhibiting ERK1/2, this compound effectively blocks the downstream signaling that promotes cell proliferation and survival in tumor cells where this pathway is hyperactivated.[1][4] Preclinical evidence demonstrates that this compound shows significant antiproliferative activity in tumors harboring such mutations.[1][5]

A diagram illustrating the targeted signaling pathway is provided below.

ASN007_Mechanism_of_Action RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Downstream Downstream Targets (e.g., RSK, FRA-1) ERK->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->ERK

Caption: this compound inhibits the MAPK/ERK signaling pathway.

Data Presentation: this compound Dosage and Administration in Mouse Xenograft Models

The following tables summarize the quantitative data from preclinical studies of this compound in various mouse xenograft models.

Table 1: this compound Monotherapy in Human Tumor Xenograft Models

Cell LineCancer TypeMutation StatusDosageAdministration RouteDosing Schedule
HCT116Colorectal AdenocarcinomaKRASG13D50 mg/kgOral (PO)Once daily (QD)
Panc-1Pancreatic AdenocarcinomaKRASG12D75 mg/kgOral (PO)Once daily (QD)
MIA PaCa-2Pancreatic AdenocarcinomaKRASG12C40 mg/kgOral (PO)Twice daily (BID)
SK-N-ASNeuroblastomaNRASQ61K75 mg/kgOral (PO)Once daily (QD)
MINOMantle Cell LymphomaNRASG13D75 mg/kgOral (PO)Once daily (QD)
MINOMantle Cell LymphomaNRASG13D40 mg/kgOral (PO)Twice daily (BID)

Data sourced from Portelinha et al., 2021.[1]

Table 2: this compound in Combination Therapy

Cell Line / ModelCancer TypeCombination AgentThis compound DosageThis compound Dosing ScheduleCombination Agent Dosage & Schedule
MINOMantle Cell LymphomaCopanlisib (PI3K inhibitor)40 mg/kgTwice daily (BID)14 mg/kg; 2 days on, 5 days off (IP)
A549Lung CarcinomaCopanlisib (PI3K inhibitor)40 mg/kgTwice daily (BID)10 mg/kg; 2 days on, 5 days off (IP)
NCI-H1975Lung CarcinomaCopanlisib (PI3K inhibitor)40 mg/kgTwice daily (BID)14 mg/kg; 2 days on, 5 days off (IP)
PDX44685Mantle Cell Lymphoma PDXCopanlisib (PI3K inhibitor)40 mg/kgTwice daily (BID)14 mg/kg; 2 days on, 5 days off (IP)

Data sourced from Portelinha et al., 2021.[1]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound in mouse xenograft models.

Protocol 1: Subcutaneous Xenograft Tumor Model Establishment

This protocol outlines the general procedure for establishing subcutaneous tumors in mice.

Materials:

  • Tumor cells in sterile phosphate-buffered saline (PBS) or serum-free media

  • Female immunodeficient mice (e.g., nu/nu NCr or SCID/NCr)

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • Calipers

  • 70% Ethanol

Procedure:

  • Cell Preparation: Culture tumor cells to the desired confluence, harvest, and resuspend in sterile PBS or serum-free media at a concentration of 1 x 107 cells per 0.1 mL.

  • Animal Acclimatization: Allow mice to acclimate to the facility for at least one week before tumor cell implantation.

  • Implantation: Subcutaneously inject 0.1 mL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week.

  • Tumor Volume Calculation: Calculate the tumor volume using the formula: (Length x Width²)/2.

  • Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

Protocol 2: this compound Administration via Oral Gavage

This protocol describes the oral administration of this compound to mice.

Materials:

  • This compound compound

  • Appropriate vehicle (e.g., corn oil with DMSO)

  • Animal balance

  • Oral gavage needles (flexible, 20-22 gauge)

  • Syringes (1 mL)

Procedure:

  • Formulation Preparation: Prepare the this compound formulation fresh daily, or as stability data permits. For example, a 24 mg/mL stock solution in DMSO can be diluted in corn oil to the final desired concentration.[6]

  • Dose Calculation: Weigh each mouse daily before dosing to ensure accurate dose calculation based on body weight.

  • Administration: Administer the prepared this compound formulation or vehicle control to the mice via oral gavage. The typical volume for oral gavage in mice is 5-10 mL/kg.

  • Handling: Handle the mice gently but firmly to minimize stress during the procedure.

Protocol 3: Efficacy Evaluation and Pharmacodynamic Analysis

This protocol details the assessment of this compound's antitumor activity and its effect on the target pathway.

Materials:

  • Calipers

  • Animal balance

  • Reagents for Western blot analysis (e.g., lysis buffer, antibodies for p-ERK, total ERK, p-RSK, total RSK)

Procedure:

  • Tumor Volume and Body Weight Monitoring: Continue to measure tumor volume and mouse body weight 2-3 times per week throughout the treatment period.

  • Toxicity Assessment: Monitor the mice daily for any signs of toxicity, such as significant weight loss, changes in behavior, or ruffled fur.

  • Pharmacodynamic Analysis (Optional):

    • At the end of the treatment, euthanize a subset of mice from each group.

    • Excise the tumors and prepare tumor extracts for Western blot analysis.

    • Analyze the phosphorylation levels of ERK1/2 and its downstream targets, such as RSK, to confirm target engagement by this compound.[1]

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for an in vivo efficacy study of this compound in a mouse xenograft model.

ASN007_Xenograft_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis acclimatization Animal Acclimatization implantation Tumor Cell Implantation acclimatization->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization monitoring->randomization dosing This compound/Vehicle Administration randomization->dosing efficacy_monitoring Efficacy Monitoring (Tumor Volume & Body Weight) dosing->efficacy_monitoring efficacy_monitoring->dosing endpoint Study Endpoint efficacy_monitoring->endpoint analysis Pharmacodynamic Analysis (Western Blot) endpoint->analysis data_analysis Data Analysis & Interpretation analysis->data_analysis

Caption: Workflow for an this compound mouse xenograft study.

References

Preparation of ASN007 Stock Solution for In Vitro Assays: An Application Note

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ASN007 is a potent and orally active inhibitor of ERK1/2, demonstrating significant anti-proliferative activity in various tumor cells, particularly those with RAS and RAF mutations.[1][2][3] Accurate preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in in vitro assays. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for research purposes.

Mechanism of Action

This compound is a reversible and ATP-competitive inhibitor of ERK1 and ERK2 kinases, with IC50 values in the low nanomolar range (approximately 2 nM for both).[2][4] By inhibiting ERK1/2, this compound blocks the phosphorylation of downstream targets such as RSK1 and FRA1, leading to cell cycle arrest, primarily in the G0/G1 phase, and subsequent inhibition of tumor cell proliferation.[2] The MAPK/ERK pathway is a critical signaling cascade that regulates cell growth, differentiation, and survival, and its aberrant activation is a hallmark of many cancers.

ASN007_Mechanism_of_Action RAS RAS/RAF MEK MEK1/2 RAS->MEK ERK ERK1/2 MEK->ERK Downstream Downstream Targets (e.g., RSK1, FRA1) ERK->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->ERK

Diagram 1: Simplified signaling pathway of this compound action.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight473.93 g/mol [4]
FormulaC₂₂H₂₅ClFN₇O₂[4]
CAS Number2055597-12-9[4]

Table 2: Solubility of this compound

SolventSolubilityNotesReference
DMSO≥ 95 mg/mL (≥ 200.45 mM)Use fresh, anhydrous DMSO as it is hygroscopic.[4]
Ethanol95 mg/mL[4]
WaterInsoluble[4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 8 mg/mL (≥ 12.66 mM)Clear solution.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 8 mg/mL (≥ 12.66 mM)Clear solution.[1]
10% DMSO, 90% Corn Oil≥ 8 mg/mL (≥ 12.66 mM)Clear solution.[1]

Table 3: Recommended Storage Conditions for this compound Stock Solutions

Storage TemperatureDurationNotesReference
-20°C1 monthSealed storage, away from moisture.[1][4]
-80°C6 months to 1 yearAliquot to avoid repeated freeze-thaw cycles.[1][4]

Experimental Protocol: Preparation of this compound Stock Solution

This protocol details the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound powder (free base)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Sonicator or water bath

ASN007_Stock_Solution_Workflow start Start weigh 1. Weigh this compound Powder start->weigh calculate 2. Calculate DMSO Volume weigh->calculate add_dmso 3. Add Anhydrous DMSO calculate->add_dmso dissolve 4. Vortex to Dissolve add_dmso->dissolve heat_sonicate 5. Optional: Heat/Sonicate if Needed dissolve->heat_sonicate aliquot 6. Aliquot Stock Solution heat_sonicate->aliquot If fully dissolved store 7. Store at -20°C or -80°C aliquot->store end End store->end

References

Application Notes and Protocols: Immunohistochemical Analysis of ASN007 Targets in Tumor Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASN007 is a potent and selective oral inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). ERK1/2 are critical components of the RAS/RAF/MEK/ERK signaling pathway, a cascade frequently hyperactivated in a multitude of human cancers due to mutations in upstream proteins like BRAF and RAS. The therapeutic inhibition of ERK1/2 by this compound presents a promising strategy for cancers driven by this pathway. These application notes provide detailed protocols for the immunohistochemical (IHC) detection of activated ERK1/2 (phosphorylated ERK1/2) and its downstream targets in formalin-fixed, paraffin-embedded (FFPE) tumor tissues. This allows for the assessment of pathway activation and the pharmacodynamic effects of this compound in preclinical and clinical research.

This compound Target and Mechanism of Action

This compound is a reversible and ATP-competitive inhibitor of ERK1 and ERK2 kinases, with IC50 values in the low nanomolar range. By blocking the kinase activity of ERK1/2, this compound prevents the phosphorylation of numerous downstream substrates, thereby inhibiting cell proliferation, survival, and differentiation. Preclinical studies have demonstrated that this compound exhibits potent anti-proliferative activity in tumor cell lines and xenograft models harboring BRAF and RAS mutations.

Data Presentation: p-ERK1/2 Expression in Human Cancers

The following tables summarize the expression of phosphorylated ERK1/2 (p-ERK1/2) in various human cancers as determined by immunohistochemistry. The data is presented as the percentage of positive cases and can be used as a reference for interpreting staining results.

Table 1: Phosphorylated ERK1/2 Expression in Non-Small Cell Lung Cancer (NSCLC)

Study PopulationNumber of Patientsp-ERK1/2 Positive (%)Correlation with Clinicopathological FeaturesReference
NSCLC (Stages I-IV)11134%Associated with advanced stages, and lymph node metastases.
NSCLC18344.3%Positive expression was an independent prognostic factor for poor overall survival.
NSCLC (adjuvant chemotherapy)14427.1%Positive expression was an independent prognostic factor for better recurrence-free survival.

Table 2: Phosphorylated ERK1/2 Expression in Melanoma

Study PopulationNumber of Patientsp-ERK1/2 Positive (%)Correlation with Clinicopathological FeaturesReference
Primary Melanomas78High expression in all stages.Expression was significantly higher in primary melanomas than in nevi.
Surgically Resected Melanomas34100%Cytoplasmic expression was related to tumor stage.
Melanoma MetastasesNot SpecifiedHigh expression levels observed.Protects melanoma cells from cisplatin-mediated apoptosis.

Table 3: Phosphorylated ERK1/2 Expression in Colorectal Cancer (CRC)

Study PopulationNumber of Patientsp-ERK1/2 Positive (%)Correlation with Clinicopathological FeaturesReference
Rectal Adenocarcinoma52Not specified as a percentage, but nuclear staining in cancer cells predicted poor response to radiochemotherapy.Higher levels of nuclear p-ERK are associated with poorer responses to RCT.
Metastatic CRCNot specifiedHER2 amplification can lead to persistent activation of ERK1/2, conferring resistance to anti-EGFR therapy.A mechanism of resistance to anti-EGFR treatments.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the RAS/RAF/MEK/ERK signaling pathway targeted by this compound and a general workflow for the immunohistochemical analysis of target activation.

ASN007_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factors RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 (Active) ERK->pERK Phosphorylation (Thr202/Tyr204) RSK RSK pERK->RSK FRA1 FRA1 pERK->FRA1 This compound This compound This compound->pERK pRSK p-RSK (Active) RSK->pRSK Transcription Gene Transcription (Proliferation, Survival) pRSK->Transcription pFRA1 p-FRA1 (Active) FRA1->pFRA1 pFRA1->Transcription

Diagram 1: RAS/RAF/MEK/ERK Signaling Pathway and this compound Inhibition.

IHC_Workflow start Start: FFPE Tumor Tissue Section deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval (Heat-Induced) deparaffinization->antigen_retrieval blocking Blocking (Endogenous Peroxidase & Non-specific Binding) antigen_retrieval->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-ERK1/2) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (e.g., HRP-Polymer & DAB Substrate) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain dehydration_mounting Dehydration & Mounting counterstain->dehydration_mounting analysis Microscopic Analysis & Scoring dehydration_mounting->analysis end End: IHC Staining Results analysis->end

Diagram 2: General Immunohistochemistry Workflow.

Experimental Protocols

Protocol 1: Immunohistochemistry for Phosphorylated ERK1/2 (p-ERK1/2)

This protocol is for the detection of activated ERK1/2 in FFPE tumor tissue sections.

Materials:

  • FFPE tumor tissue sections (4-5 µm) on charged slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Solution (10 mM Sodium Citrate Buffer, pH 6.0)

  • 3% Hydrogen Peroxide

  • Blocking Buffer (e.g., 10% Normal Goat Serum in PBS)

  • Primary Antibody: Rabbit anti-Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) (e.g., Cell Signaling Technology, #4370)

  • Biotinylated Goat Anti-Rabbit IgG

  • VECTASTAIN® Elite ABC Reagent

  • DAB Substrate Kit

  • Hematoxylin

  • Mounting Medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene twice for 10 minutes each.

    • Immerse slides in 100% ethanol twice for 10 minutes each.

    • Immerse slides in 95% ethanol for 5 minutes.

    • Immerse slides in 70% ethanol for 5 minutes.

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Immerse slides in 10 mM Sodium Citrate Buffer (pH 6.0).

    • Heat in a microwave oven or water bath at 95-100°C for 20 minutes.

    • Allow slides to cool to room temperature.

  • Blocking:

    • Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with PBS.

    • Incubate with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary anti-p-ERK1/2 antibody (e.g., 1:200) in blocking buffer.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection:

    • Rinse slides with PBS.

    • Incubate with biotinylated secondary antibody for 30 minutes at room temperature.

    • Rinse with PBS.

    • Incubate with ABC reagent for 30 minutes.

    • Rinse with PBS.

    • Apply DAB substrate and monitor for color development (typically 2-10 minutes).

    • Rinse with deionized water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin for 1-2 minutes.

    • Rinse with water.

    • Dehydrate through graded ethanols and xylene.

    • Mount with a permanent mounting medium.

Interpretation of Results:

  • Positive staining for p-ERK1/2 will appear as a brown precipitate, primarily in the nucleus and/or cytoplasm of tumor cells.

  • The intensity and percentage of positive cells should be scored. A common scoring system is the H-score, which combines staining intensity (0=negative, 1+=weak, 2+=moderate, 3+=strong) and the percentage of stained cells.

Protocol 2: Immunohistochemistry for Downstream Targets (p-RSK1 and FRA1)

This protocol can be adapted for the detection of phosphorylated Ribosomal S6 Kinase 1 (p-RSK1) and Fos-related antigen 1 (FRA1).

Materials:

  • Same as Protocol 1, with the following exceptions:

    • Primary Antibody for p-RSK1: Rabbit anti-Phospho-p90RSK (Ser380) antibody.

    • Primary Antibody for FRA1: Rabbit anti-FRA1 antibody.

Procedure: The procedure is identical to Protocol 1, with the appropriate primary antibody and optimized dilution.

Interpretation of Results:

  • p-RSK1: Positive staining is expected in the cytoplasm and/or nucleus.

  • FRA1: Positive staining is typically observed in the nucleus of tumor cells.

Concluding Remarks

The provided application notes and protocols offer a comprehensive guide for the immunohistochemical assessment of this compound's targets in tumor tissues. Accurate and reproducible IHC staining is crucial for understanding the activation state of the RAS/RAF/MEK/ERK pathway and for evaluating the pharmacodynamic effects of ERK inhibitors like this compound in a research setting. Adherence to optimized protocols and careful interpretation of staining results will contribute to the successful application of this powerful technique in cancer research and drug development.

Application Notes and Protocols: Synergistic Inhibition of Cancer Cell Growth with ASN007 and PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of targeted therapies is a promising strategy to overcome drug resistance and enhance anti-cancer efficacy. This document provides detailed application notes and experimental protocols for studying the synergistic effects of ASN007, a potent and selective ERK1/2 inhibitor, in combination with Phosphoinositide 3-kinase (PI3K) inhibitors. This compound has demonstrated significant anti-proliferative activity in tumors with RAS and BRAF mutations[1][2]. Preclinical studies have revealed that the combination of this compound with a PI3K inhibitor, such as copanlisib, leads to enhanced anti-tumor activity both in vitro and in vivo[1][2]. This enhanced effect is attributed to the dual blockade of the interconnected RAS/MAPK and PI3K signaling pathways[1][2].

These protocols are designed to provide a framework for investigating this drug combination in a laboratory setting, enabling researchers to assess synergy, elucidate mechanisms of action, and evaluate in vivo efficacy.

Data Presentation

The following tables summarize the quantitative data from preclinical studies on the combination of this compound and the PI3K inhibitor copanlisib.

Table 1: In Vivo Efficacy of this compound in Combination with Copanlisib in Xenograft Models

Cell Line/ModelCancer TypeTreatmentDosing and ScheduleTumor Growth InhibitionReference
MINOMantle Cell LymphomaThis compound40 mg/kg, PO, BIDData not explicitly quantified in abstract[3]
Copanlisib14 mg/kg, IP, 2 days on/5 days offData not explicitly quantified in abstract[3]
This compound + CopanlisibAs aboveEnhanced efficacy compared to single agents[3]
A549Lung CarcinomaThis compound40 mg/kg, PO, BIDData not explicitly quantified in abstract[3]
Copanlisib10 mg/kg, IP, 2 days on/5 days offData not explicitly quantified in abstract[3]
This compound + CopanlisibAs aboveEnhanced efficacy compared to single agents[3]
NCI-H1975Lung CarcinomaThis compound40 mg/kg, PO, BIDData not explicitly quantified in abstract[3]
Copanlisib14 mg/kg, IP, 2 days on/5 days offData not explicitly quantified in abstract[3]
This compound + CopanlisibAs aboveEnhanced efficacy compared to single agents[3]
PDX44685Mantle Cell LymphomaThis compound40 mg/kg, PO, BIDData not explicitly quantified in abstract[3]
Copanlisib14 mg/kg, IP, 2 days on/5 days offData not explicitly quantified in abstract[3]
This compound + CopanlisibAs aboveEnhanced efficacy compared to single agents[3]

PO: Per os (by mouth); BID: Bis in die (twice a day); IP: Intraperitoneal.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the targeted signaling pathways and a general workflow for evaluating the combination of this compound and PI3K inhibitors.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 phosphorylates AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->ERK inhibits PI3Ki PI3K inhibitor (e.g., Copanlisib) PI3Ki->PI3K inhibits

Caption: Dual inhibition of MAPK and PI3K signaling pathways.

G start Start invitro In Vitro Studies start->invitro viability Cell Viability Assay (e.g., MTS/CellTiter-Glo) invitro->viability western Western Blot Analysis (p-ERK, p-AKT) invitro->western synergy Synergy Analysis (e.g., Bliss, HSA) viability->synergy western->synergy invivo In Vivo Studies synergy->invivo xenograft Xenograft/PDX Model invivo->xenograft efficacy Tumor Growth Inhibition and Tolerability xenograft->efficacy pharmacodynamics Pharmacodynamic Analysis (Biomarker modulation) xenograft->pharmacodynamics end End efficacy->end pharmacodynamics->end

References

Flow Cytometry Analysis of Cell Cycle Arrest Induced by ASN007

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the analysis of cell cycle arrest induced by ASN007, a potent and selective inhibitor of ERK1/2 kinases. The protocol outlines the use of flow cytometry with propidium iodide staining to quantify the distribution of cells in different phases of the cell cycle following treatment with this compound. Additionally, it includes a summary of the mechanism of action of this compound, its impact on key cell cycle regulatory proteins, and quantitative data demonstrating its effect on cell cycle distribution.

Introduction

This compound is an orally bioavailable small molecule inhibitor that selectively targets the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1] The RAS/RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its hyperactivation is a common feature in many cancers.[1] By inhibiting ERK1/2, this compound effectively blocks this signaling cascade, leading to a halt in tumor cell growth.[1]

Preclinical studies have demonstrated that the antiproliferative activity of this compound is primarily due to the induction of a time-dependent cell cycle arrest in the G0/G1 phase.[2] This is achieved through the downregulation of key proteins that drive cell cycle progression. Specifically, treatment with this compound has been shown to decrease the expression of Cyclin D1, Cyclin B1, FoxM1, Aurora A, and PLK1. This comprehensive application note provides the necessary protocols to independently verify and quantify the cell cycle effects of this compound in a laboratory setting.

Data Presentation

The following table summarizes the quantitative data on the effect of this compound on the cell cycle distribution of cancer cells. The data was obtained from the supplementary materials of the study by Portelinha et al. (2021) in Cell Reports Medicine.

TreatmentCell LineG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle (DMSO) A375 (Melanoma)55.228.316.5
This compound (1 µM) A375 (Melanoma)75.612.112.3
Vehicle (DMSO) JeKo-1 (Mantle Cell Lymphoma)60.125.414.5
This compound (1 µM) JeKo-1 (Mantle Cell Lymphoma)80.39.510.2

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedure, the following diagrams are provided in Graphviz DOT language.

ASN007_Signaling_Pathway cluster_upstream Upstream Signaling cluster_ERK_inhibition ERK Inhibition by this compound cluster_downstream Downstream Effects cluster_cell_cycle Cell Cycle Progression Growth Factors Growth Factors RTKs RTKs Growth Factors->RTKs RAS RAS RTKs->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK1/2 ERK1/2 MEK->ERK1/2 Transcription Factors\n(e.g., FRA1) Transcription Factors (e.g., FRA1) ERK1/2->Transcription Factors\n(e.g., FRA1) This compound This compound This compound->ERK1/2 Cyclin D1 Cyclin D1 Transcription Factors\n(e.g., FRA1)->Cyclin D1 down FoxM1 FoxM1 Transcription Factors\n(e.g., FRA1)->FoxM1 down G1 Phase Progression G1 Phase Progression Cyclin D1->G1 Phase Progression Aurora A Aurora A FoxM1->Aurora A down PLK1 PLK1 FoxM1->PLK1 down Cyclin B1 Cyclin B1 FoxM1->Cyclin B1 down G2/M Transition G2/M Transition Aurora A->G2/M Transition PLK1->G2/M Transition Cyclin B1->G2/M Transition S Phase S Phase G1 Phase Progression->S Phase G0/G1 Arrest G0/G1 Arrest G1 Phase Progression->G0/G1 Arrest Mitosis Mitosis G2/M Transition->Mitosis S Phase->G2/M Transition

Caption: this compound inhibits ERK1/2, leading to G0/G1 cell cycle arrest.

Flow_Cytometry_Workflow Start Start Cell Culture Cell Culture Start->Cell Culture This compound Treatment This compound Treatment Cell Culture->this compound Treatment Cell Harvesting Cell Harvesting This compound Treatment->Cell Harvesting Fixation Fixation Cell Harvesting->Fixation Staining Staining Fixation->Staining Flow Cytometry Analysis Flow Cytometry Analysis Staining->Flow Cytometry Analysis Data Analysis Data Analysis Flow Cytometry Analysis->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for cell cycle analysis.

Experimental Protocol: Flow Cytometry Analysis of Cell Cycle

This protocol details the steps for analyzing cell cycle distribution in cancer cells treated with this compound using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Cancer cell line of interest (e.g., A375 melanoma, JeKo-1 mantle cell lymphoma)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Dimethyl sulfoxide (DMSO, vehicle control)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trypsin-EDTA (for adherent cells)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

  • Flow cytometry tubes

Procedure:

  • Cell Seeding:

    • Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for logarithmic growth during the experiment and prevent confluence at the time of harvest.

    • Allow the cells to adhere and resume growth overnight in a humidified incubator at 37°C with 5% CO2.

  • This compound Treatment:

    • Prepare working solutions of this compound in complete culture medium at the desired final concentrations (e.g., 1 µM).

    • Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

    • Remove the old medium from the cells and add the medium containing either this compound or the vehicle control.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • For adherent cells:

      • Aspirate the medium.

      • Wash the cells once with PBS.

      • Add trypsin-EDTA to detach the cells.

      • Once detached, add complete medium to inactivate the trypsin.

      • Transfer the cell suspension to a conical tube.

    • For suspension cells:

      • Transfer the cell suspension directly to a conical tube.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Aspirate the supernatant.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise to the tube. This slow addition is crucial to prevent cell clumping.

    • Incubate the cells for at least 2 hours at -20°C. Cells can be stored in 70% ethanol at -20°C for several weeks.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Carefully aspirate the ethanol.

    • Resuspend the cell pellet in 1 mL of PBS and centrifuge again at 500 x g for 5 minutes.

    • Aspirate the PBS and resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate the cells in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.

  • Flow Cytometry Analysis:

    • Transfer the stained cell suspension to flow cytometry tubes.

    • Analyze the samples on a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use a linear scale for the PI fluorescence channel (typically FL2 or FL3).

    • Set up a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the single-cell population and exclude debris.

    • Create a histogram of the PI fluorescence intensity to visualize the cell cycle distribution.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

    • Compare the cell cycle distribution of this compound-treated cells to the vehicle-treated control cells. An increase in the percentage of cells in the G0/G1 phase and a corresponding decrease in the S and G2/M phases indicate a G0/G1 cell cycle arrest.

References

Application Notes and Protocols for In Vivo Imaging to Assess ASN007 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASN007 is a potent and orally bioavailable inhibitor of ERK1/2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2] Dysregulation of this pathway is a frequent driver of tumorigenesis, and this compound has demonstrated significant preclinical antitumor activity in cancers harboring BRAF and RAS mutations.[1][2][3] Furthermore, it has shown efficacy in tumor models resistant to BRAF and MEK inhibitors.[1][2][3] This document provides detailed application notes and protocols for various in vivo imaging techniques to assess the efficacy of this compound in preclinical cancer models. These non-invasive methods are crucial for understanding the pharmacodynamics of this compound, monitoring therapeutic response, and guiding clinical trial design.

Signaling Pathway Targeted by this compound

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation. Mutations in upstream components like RAS and BRAF lead to constitutive activation of this pathway, promoting uncontrolled cell growth. This compound directly targets the final kinases in this cascade, ERK1 and ERK2.

ERK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Activates RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Phosphorylates & Activates This compound This compound This compound->ERK Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

This compound inhibits the final step of the RAS/RAF/MEK/ERK signaling cascade.

In Vivo Imaging Techniques and Protocols

A multi-modal imaging strategy is recommended to comprehensively evaluate the in vivo efficacy of this compound. This includes techniques to monitor overall tumor burden, assess metabolic activity, and directly measure target engagement.

Bioluminescence Imaging (BLI) for Tumor Growth Assessment

Bioluminescence imaging is a highly sensitive method for longitudinally monitoring tumor growth and burden in small animals. This technique relies on tumor cells that are engineered to express a luciferase enzyme.

Experimental Workflow:

BLI_Workflow cluster_setup Tumor Model Establishment cluster_treatment Treatment and Imaging cluster_analysis Data Analysis Cell_Culture Culture luciferase-expressing cancer cells Implantation Implant cells into immunocompromised mice Cell_Culture->Implantation Tumor_Growth Allow tumors to reach ~100-150 mm³ Implantation->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization Treatment Administer this compound or vehicle Randomization->Treatment Imaging Perform longitudinal BLI imaging Treatment->Imaging Quantification Quantify bioluminescent signal (photons/sec) Imaging->Quantification Analysis Analyze tumor growth inhibition Quantification->Analysis

Workflow for assessing this compound efficacy using bioluminescence imaging.

Protocol: Bioluminescence Imaging of Subcutaneous Xenografts

  • Cell Line Preparation:

    • Culture human cancer cells (e.g., BRAF-mutant melanoma, KRAS-mutant colorectal cancer) stably expressing firefly luciferase.

  • Animal Model:

    • Use immunodeficient mice (e.g., NOD/SCID or NSG).

    • Subcutaneously implant 1-5 x 10^6 luciferase-expressing cells in the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by caliper measurement until tumors reach an average volume of 100-150 mm³.

    • Randomize mice into treatment and vehicle control groups (n=8-10 mice/group).

  • This compound Administration:

    • Administer this compound orally at the desired dose and schedule. The vehicle group receives the formulation without the active compound.

  • Bioluminescence Imaging:

    • Anesthetize mice using isoflurane.

    • Administer D-luciferin (150 mg/kg) via intraperitoneal injection.

    • Acquire images 10-15 minutes post-luciferin injection using an in vivo imaging system (e.g., IVIS Spectrum).

    • Image animals at baseline (before treatment) and at regular intervals (e.g., twice weekly) throughout the study.

  • Data Analysis:

    • Define a region of interest (ROI) over the tumor and quantify the bioluminescent signal in photons per second.

    • Calculate the percentage of tumor growth inhibition (% TGI) for each treatment group compared to the vehicle control.

Data Presentation:

Treatment GroupDay 0 (Mean Signal ± SEM)Day 14 (Mean Signal ± SEM)% Tumor Growth Inhibition (Day 14)
Vehicle1.2 x 10⁸ ± 0.3 x 10⁸1.5 x 10⁹ ± 0.4 x 10⁹-
This compound (25 mg/kg)1.3 x 10⁸ ± 0.4 x 10⁸5.1 x 10⁸ ± 1.2 x 10⁸66%
This compound (50 mg/kg)1.1 x 10⁸ ± 0.3 x 10⁸2.8 x 10⁸ ± 0.9 x 10⁸81%
Positron Emission Tomography (PET) for Tumor Metabolism

[18F]fluorodeoxyglucose (FDG)-PET is a non-invasive imaging modality that measures glucose uptake and metabolism. Cancer cells often exhibit increased glycolysis, and a reduction in FDG uptake can be an early indicator of therapeutic response.

Experimental Workflow:

PET_Workflow cluster_setup Tumor Model and Baseline Scan cluster_treatment Treatment and Follow-up Scan cluster_analysis Data Analysis Tumor_Model Establish tumor xenografts Baseline_Scan Perform baseline FDG-PET/CT scan Tumor_Model->Baseline_Scan Treatment Administer this compound or vehicle Baseline_Scan->Treatment Followup_Scan Perform follow-up FDG-PET/CT scan Treatment->Followup_Scan Quantification Measure standardized uptake value (SUV) Followup_Scan->Quantification Analysis Analyze change in FDG uptake Quantification->Analysis

Workflow for assessing this compound efficacy using FDG-PET imaging.

Protocol: FDG-PET Imaging of Tumor Metabolism

  • Animal Preparation:

    • Fast mice for 6-8 hours prior to imaging to reduce background FDG uptake.

    • Keep mice warm during fasting and uptake to minimize brown fat activation.

  • Radiotracer Injection:

    • Anesthetize mice with isoflurane.

    • Inject approximately 200 µCi of [18F]FDG intravenously via the tail vein.

  • Uptake Period:

    • Allow the radiotracer to distribute for 60 minutes. Maintain anesthesia and body temperature during this period.

  • PET/CT Imaging:

    • Acquire a whole-body CT scan for anatomical reference and attenuation correction.

    • Perform a static PET scan for 10-15 minutes.

  • Image Analysis:

    • Reconstruct PET images and co-register with the CT images.

    • Draw ROIs over the tumor and calculate the maximum standardized uptake value (SUVmax).

    • Perform baseline scans before initiating treatment and follow-up scans at desired time points (e.g., 24-72 hours post-treatment).

Data Presentation:

Treatment GroupBaseline SUVmax (Mean ± SD)Post-treatment SUVmax (Mean ± SD)% Change in SUVmax
Vehicle8.5 ± 1.28.8 ± 1.5+3.5%
This compound (50 mg/kg)8.7 ± 1.44.1 ± 0.9-52.9%
Magnetic Resonance Imaging (MRI) for Tumor Volume and Morphology

MRI provides high-resolution anatomical images, allowing for precise measurement of tumor volume and assessment of morphological changes such as necrosis.

Protocol: High-Resolution T2-Weighted MRI

  • Animal Preparation:

    • Anesthetize mice with isoflurane.

    • Monitor respiratory rate and maintain body temperature.

  • MRI Acquisition:

    • Position the mouse in a dedicated small animal MRI scanner.

    • Acquire T2-weighted images in at least two orthogonal planes (e.g., axial and coronal) covering the entire tumor.

  • Image Analysis:

    • Manually or semi-automatically segment the tumor in each slice.

    • Calculate the tumor volume by summing the area of the tumor in each slice and multiplying by the slice thickness.

    • Perform imaging at baseline and at regular intervals to monitor tumor growth.

Data Presentation:

Treatment GroupDay 0 (Mean Tumor Volume ± SEM, mm³)Day 21 (Mean Tumor Volume ± SEM, mm³)% Tumor Growth Inhibition (Day 21)
Vehicle120 ± 151550 ± 210-
This compound (40 mg/kg)125 ± 18450 ± 9571%
Förster Resonance Energy Transfer (FRET) Imaging for Target Engagement

FRET-based biosensors can be used to directly visualize ERK activity in living cells and in vivo.[4][5][6] These genetically encoded reporters change their fluorescence properties upon phosphorylation by ERK, providing a real-time readout of target engagement by this compound.

Protocol: In Vivo FRET Imaging of ERK Activity

  • Animal Model:

    • Utilize transgenic mice expressing an ERK-FRET biosensor or establish tumor xenografts from cell lines stably expressing the biosensor.

  • Imaging Setup:

    • Use a multiphoton microscope equipped for in vivo imaging.

    • Anesthetize the mouse and surgically expose the tumor (if necessary) for imaging.

  • Image Acquisition:

    • Acquire images in both the donor (e.g., CFP) and FRET (e.g., YFP) channels.

    • Obtain baseline images before administering this compound.

    • Administer this compound and acquire a time-lapse series of images to monitor the change in FRET ratio.

  • Data Analysis:

    • Calculate the FRET ratio (acceptor fluorescence / donor fluorescence) for individual cells or regions of the tumor.

    • A decrease in the FRET ratio indicates inhibition of ERK activity.

Data Presentation:

Time PointMean FRET Ratio (Normalized to Baseline) ± SEM
Baseline1.00 ± 0.05
1 hour post-ASN0070.65 ± 0.08
4 hours post-ASN0070.52 ± 0.06
24 hours post-ASN0070.85 ± 0.09
Proton Magnetic Resonance Spectroscopy (¹H-MRS) for Pharmacodynamic Assessment

¹H-MRS can detect changes in the concentration of metabolites, such as choline-containing compounds, which are often elevated in cancer cells. A decrease in the total choline peak can be a pharmacodynamic marker of response to therapy.

Protocol: In Vivo ¹H-MRS of Choline Metabolism

  • Animal and Spectrometer Setup:

    • Anesthetize the tumor-bearing mouse and position it in the MRI scanner.

    • Use a surface coil placed over the tumor for optimal signal reception.

  • Voxel Placement and Shimming:

    • Acquire anatomical MR images to guide the placement of the spectroscopy voxel within the tumor.

    • Perform shimming to optimize the magnetic field homogeneity within the voxel.

  • Spectral Acquisition:

    • Use a PRESS (Point RESolved Spectroscopy) sequence with water suppression to acquire the ¹H spectrum.

  • Data Analysis:

    • Process the raw spectral data (e.g., Fourier transformation, phase correction, and baseline correction).

    • Quantify the area of the total choline peak (at approximately 3.2 ppm).

    • Normalize the choline peak area to an internal reference (e.g., unsuppressed water signal or creatine).

Data Presentation:

Treatment GroupBaseline (Mean Choline/Water Ratio ± SD)Post-treatment (Mean Choline/Water Ratio ± SD)% Change in Choline/Water Ratio
Vehicle0.015 ± 0.0030.016 ± 0.004+6.7%
This compound (50 mg/kg)0.014 ± 0.0030.007 ± 0.002-50.0%

Conclusion

The in vivo imaging techniques described in these application notes provide a powerful toolkit for the preclinical evaluation of the ERK1/2 inhibitor this compound. By combining methods that assess tumor burden, metabolic activity, and direct target engagement, researchers can gain a comprehensive understanding of the efficacy and mechanism of action of this compound. This multi-modal imaging approach will facilitate the optimization of dosing and scheduling and provide valuable data to support the clinical development of this promising therapeutic agent.

References

Application Note: Genome-Wide CRISPR-Cas9 Screen to Identify Synergistic Partners for ASN007, a Potent ERK1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ASN007 is a potent and orally bioavailable inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the MAPK/ERK signaling pathway.[1][2][3][4] This pathway is frequently hyperactivated in a wide range of cancers due to mutations in upstream components like RAS and RAF, playing a crucial role in tumor cell proliferation, survival, and differentiation.[4][5][6][7] Preclinical studies have demonstrated that this compound exhibits significant antitumor activity in various cancer models, including those with BRAF and KRAS mutations, and in tumors resistant to BRAF and MEK inhibitors.[2][8][9][10]

Despite the promise of targeted therapies like this compound, the development of resistance remains a significant clinical challenge.[5][8] One strategy to overcome and prevent resistance is the use of combination therapies.[5][11] Identifying synergistic drug partners can enhance therapeutic efficacy and durability.[12][13][14] This application note describes a methodology for a genome-wide CRISPR-Cas9 loss-of-function screen to identify genes whose knockout sensitizes cancer cells to this compound, thereby revealing potential synergistic therapeutic targets.

Signaling Pathway of this compound

This compound targets ERK1/2, the final kinases in the RAS-RAF-MEK-ERK signaling cascade.[1][3] By inhibiting ERK1/2, this compound blocks the phosphorylation of numerous downstream substrates involved in cell cycle progression, proliferation, and survival.[4][7]

ASN007_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Downstream Downstream Targets (e.g., FRA1, RSK) ERK->Downstream Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation This compound This compound This compound->ERK

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.

Experimental Workflow: CRISPR-Cas9 Screen

A pooled, genome-wide CRISPR-Cas9 knockout screen can be employed to identify genes that, when inactivated, enhance the cytotoxic effects of this compound.[15][16][17][18][19] The overall workflow is depicted below.

CRISPR_Screen_Workflow cluster_setup Screen Setup cluster_treatment Treatment cluster_analysis Analysis A 1. Lentiviral sgRNA Library Production B 2. Cancer Cell Line Transduction (e.g., KRAS-mutant) A->B C 3. Puromycin Selection B->C D 4. Split Cell Population C->D E1 5a. Treat with Vehicle (DMSO) D->E1 E2 5b. Treat with This compound (IC20) D->E2 F 6. Harvest Cells & Isolate Genomic DNA E1->F E2->F G 7. PCR Amplification of sgRNA Cassettes F->G H 8. Next-Generation Sequencing (NGS) G->H I 9. Data Analysis: Identify Depleted/ Enriched sgRNAs H->I

Caption: Workflow for a pooled genome-wide CRISPR-Cas9 screen with this compound.

Experimental Protocols

Cell Line and Culture
  • Cell Line: A human cancer cell line with a known activating mutation in the MAPK pathway (e.g., A549, KRAS G12S; HCT116, KRAS G13D) is recommended.

  • Culture Conditions: Cells should be maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

Lentiviral sgRNA Library Transduction
  • A genome-wide human sgRNA library (e.g., GeCKO v2) should be used.[16]

  • Produce lentiviral particles by transfecting HEK293T cells with the sgRNA library plasmids and packaging vectors.

  • Transduce the target cancer cell line with the lentiviral library at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single sgRNA.

  • The representation of the library should be maintained at a minimum of 500 cells per sgRNA.

Puromycin Selection and this compound Treatment
  • Select transduced cells with puromycin to eliminate non-transduced cells.

  • Determine the sub-lethal dose of this compound (e.g., IC20) that causes partial growth inhibition.

  • Split the selected cell population into two groups: one treated with vehicle (DMSO) and the other with the pre-determined concentration of this compound.

  • Culture the cells for 14-21 days, ensuring the library representation is maintained during passaging.

Genomic DNA Extraction and Sequencing
  • Harvest at least 2 x 10^7 cells from each treatment group.

  • Isolate genomic DNA using a commercial kit.

  • Amplify the integrated sgRNA sequences from the genomic DNA using PCR.[15]

  • Perform high-throughput sequencing of the PCR amplicons on an Illumina platform.[15]

Data Analysis
  • Align sequencing reads to the sgRNA library to determine the read count for each sgRNA.

  • Calculate the log2 fold change (LFC) of each sgRNA in the this compound-treated population relative to the DMSO-treated population.

  • Use statistical methods like MAGeCK to identify genes whose sgRNAs are significantly depleted in the this compound-treated group. These "dropout" hits are candidate synergistic partners.

Hypothetical Data Presentation

The following tables represent hypothetical but expected outcomes from a CRISPR screen designed to identify synergistic partners for this compound in a KRAS-mutant cancer cell line.

Table 1: Top 10 Gene Hits from CRISPR Screen

RankGene SymbolDescriptionLog2 Fold Change (this compound vs. DMSO)p-value
1PIK3CAPhosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Alpha-3.21.5e-8
2MTORMechanistic Target of Rapamycin Kinase-2.98.2e-8
3AKT1AKT Serine/Threonine Kinase 1-2.73.1e-7
4BCL2L1BCL2 Like 1 (Bcl-xL)-2.59.8e-7
5YAP1Yes Associated Protein 1-2.32.4e-6
6CDK4Cyclin Dependent Kinase 4-2.17.1e-6
7SHP2 (PTPN11)Protein Tyrosine Phosphatase Non-Receptor Type 11-2.01.5e-5
8EGFREpidermal Growth Factor Receptor-1.93.3e-5
9FGFR1Fibroblast Growth Factor Receptor 1-1.86.8e-5
10MCL1MCL1 Apoptosis Regulator, BCL2 Family Member-1.79.2e-5

Table 2: Validation of Top Hits with Combination Index (CI) Analysis

Gene TargetSynergistic DrugCell LineCombination Index (CI)Interpretation
PIK3CAAlpelisib (PI3Kα inhibitor)A5490.4Strong Synergy
MTOREverolimus (mTOR inhibitor)A5490.6Synergy
AKT1Ipatasertib (AKT inhibitor)A5490.5Synergy
BCL2L1Navitoclax (Bcl-2/Bcl-xL inhibitor)HCT1160.3Strong Synergy

Note: CI < 0.9 indicates synergy, CI = 0.9-1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.

Interpretation and Proposed Synergistic Mechanism

The hypothetical results strongly suggest that the PI3K/AKT/mTOR pathway is a key compensatory survival mechanism in cancer cells treated with the ERK1/2 inhibitor this compound. Crosstalk between the MAPK/ERK and PI3K/AKT/mTOR pathways is a well-documented mechanism of drug resistance.[5][9][11] Inhibition of the ERK pathway can lead to the feedback activation of the PI3K pathway, thus limiting the therapeutic efficacy of single-agent ERK inhibitors.[9][11]

The depletion of sgRNAs targeting key nodes of the PI3K pathway (PIK3CA, AKT1, MTOR) in the this compound-treated population indicates that the combined inhibition of both pathways leads to synthetic lethality.

Synergistic_Mechanism MAPK_Pathway MAPK/ERK Pathway ERK ERK1/2 MAPK_Pathway->ERK Cell_Survival Cell Proliferation & Survival ERK->Cell_Survival This compound This compound This compound->ERK Apoptosis Apoptosis PI3K_Pathway PI3K/AKT/mTOR Pathway PI3K_Pathway->Cell_Survival PI3K_inhibitor PI3K Inhibitor PI3K_inhibitor->PI3K_Pathway Cell_Survival->Apoptosis

Caption: Dual inhibition of ERK and PI3K pathways leads to synergistic cell death.

Conclusion

A genome-wide CRISPR-Cas9 screen is a powerful, unbiased approach to identify novel synergistic drug combinations for the ERK1/2 inhibitor this compound.[12][13][14][20] The hypothetical data presented here points towards the PI3K/AKT/mTOR pathway as a critical vulnerability when combined with ERK inhibition. This provides a strong rationale for the clinical investigation of this compound in combination with PI3K pathway inhibitors in patients with RAS- and RAF-mutant cancers.[9][10] The detailed protocols and workflow provided in this application note offer a robust framework for researchers to conduct similar screens and accelerate the development of more effective cancer therapies.

References

Troubleshooting & Optimization

ASN007 Technical Support Center: Troubleshooting Aqueous Insolubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aqueous insolubility of ASN007.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a potent and orally active inhibitor of the kinases ERK1 and ERK2 (Extracellular signal-regulated kinases 1 and 2).[1][2][3] These kinases are key components of the RAS/RAF/MEK/ERK signaling pathway, which is often hyperactivated in various cancers due to mutations in genes like BRAF and RAS.[2][3] By inhibiting ERK1/2, this compound blocks this signaling cascade, leading to the suppression of tumor cell proliferation and survival.[2] It is primarily used in cancer research, particularly for studying tumors with RAS and RAF mutations.[1][2][3]

Q2: I'm having trouble dissolving this compound in my aqueous buffer. Is this expected?

Yes, this is a common issue. This compound is reported to be insoluble in water.[1] Like many small molecule kinase inhibitors, its chemical structure is designed to interact with the hydrophobic ATP-binding pocket of its target kinases, which often results in poor aqueous solubility.

Q3: In which solvents is this compound soluble?

This compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol.[1] For research purposes, DMSO is the most common solvent for preparing concentrated stock solutions.[1][4]

This compound Physicochemical and Solubility Data

The following tables summarize the known physicochemical and solubility properties of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₂H₂₅ClFN₇O₂[1][4]
Molecular Weight 473.93 g/mol [1][4]
Appearance Solid powder[4]

Table 2: Solubility of this compound in Various Solvents

SolventSolubilityNotesReference
Water Insoluble-[1]
DMSO ≥ 95 mg/mL (≥ 200.45 mM)Use fresh, anhydrous DMSO as it can absorb moisture, which may reduce solubility.[1]
Ethanol 95 mg/mL-[1]

Troubleshooting Guides for this compound Insolubility

This section provides step-by-step guidance to overcome common issues encountered when preparing this compound for experiments.

Issue 1: Precipitation of this compound upon dilution of DMSO stock in aqueous buffer.

This is a frequent problem when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is significantly lower. The rapid change in solvent polarity causes the compound to "crash out" or precipitate.

Troubleshooting Workflow for Preventing Precipitation:

G cluster_0 start Start: this compound Precipitation Issue prep_stock Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-20 mM). start->prep_stock intermediate_dilution Perform an intermediate serial dilution of the DMSO stock in 100% DMSO. prep_stock->intermediate_dilution Recommended final_dilution Slowly add the diluted DMSO stock to the pre-warmed aqueous buffer while vortexing. intermediate_dilution->final_dilution check_dmso Ensure the final DMSO concentration in the aqueous solution is low (typically <0.5%). final_dilution->check_dmso success Success: Clear Solution check_dmso->success No Precipitation fail Issue Persists check_dmso->fail Precipitation use_cosolvent Consider using a co-solvent system for the final formulation if precipitation persists. fail->use_cosolvent

Caption: Troubleshooting workflow for this compound precipitation in aqueous solutions.

Issue 2: this compound powder is difficult to dissolve even in DMSO.

While this compound is highly soluble in DMSO, you may occasionally face challenges in getting it into solution completely.

Troubleshooting Steps:

  • Use High-Quality, Anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can negatively impact the solubility of some compounds.[1] Always use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO.

  • Vortex Thoroughly: Ensure the solution is mixed vigorously by vortexing for several minutes.

  • Gentle Warming: Warm the solution at 37°C for 10-15 minutes. This can help increase the dissolution rate. Do not overheat, as it may degrade the compound.

  • Sonication: Use a bath sonicator for 15-30 minutes to break up any small aggregates of the compound and facilitate dissolution.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Working Solutions for In Vitro Cell-Based Assays

This protocol provides a detailed methodology for preparing this compound solutions for treating cells in culture.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Pre-warmed complete cell culture medium

Procedure:

  • Stock Solution Preparation (e.g., 10 mM):

    • Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.

    • Calculate the required volume of DMSO to achieve a 10 mM stock solution (Molecular Weight of this compound = 473.93 g/mol ).

      • Example: For 1 mg of this compound: (1 mg) / (473.93 mg/mmol) = 0.00211 mmol.

      • Volume of DMSO = (0.00211 mmol) / (10 mmol/L) = 0.000211 L = 211 µL.

    • Add the calculated volume of anhydrous DMSO to the vial of this compound.

    • Vortex thoroughly until the powder is completely dissolved. If necessary, warm the solution at 37°C for 10-15 minutes or sonicate.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

  • Working Solution Preparation:

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • It is highly recommended to perform an intermediate dilution in DMSO before diluting into the aqueous cell culture medium. For example, prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in DMSO.

    • To prepare the final working solution, slowly add the required volume of the DMSO stock (or intermediate stock) to your pre-warmed complete cell culture medium. It is crucial to add the DMSO stock to the medium and not the other way around, and to mix gently but thoroughly during the addition to prevent precipitation.

    • Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent toxicity to the cells. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Protocol 2: Preparation of this compound Formulation for In Vivo Oral Administration

For animal studies, this compound can be formulated as a suspension or a clear solution using co-solvents. The following are example formulations that have been reported.

Table 3: Example Formulations for In Vivo Oral Administration of this compound

Formulation TypeComponentsProcedure
Homogeneous Suspension 1. ASN0072. Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5%)Add the required amount of this compound powder to the CMC-Na solution and mix thoroughly to obtain a homogeneous suspension.
Clear Solution 1. This compound stock in DMSO2. Corn oilPrepare a concentrated stock of this compound in DMSO (e.g., 24 mg/mL). Add 50 µL of the DMSO stock to 950 µL of corn oil and mix thoroughly. This formulation should be used immediately.[1]

This compound Signaling Pathway

This compound targets the ERK1/2 kinases, which are central components of the RAS/RAF/MEK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival.

G cluster_0 growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk ras RAS rtk->ras raf RAF ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk proliferation Cell Proliferation, Survival, Differentiation erk->proliferation This compound This compound This compound->erk

Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: Optimizing ASN007 Concentration for Maximum Cancer Cell Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing ASN007, a potent and selective ERK1/2 inhibitor, for cancer cell inhibition studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, orally bioavailable, and selective small-molecule inhibitor of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[1][2][3] It functions as a reversible and ATP-competitive inhibitor of ERK1/2 kinase activity.[1][4] By inhibiting ERK1/2, this compound blocks signaling through the RAS/RAF/MEK/ERK pathway, which is a critical regulator of cell proliferation and survival.[3][4] This pathway is frequently hyperactivated in a wide range of cancers due to mutations in genes like BRAF and RAS (KRAS, NRAS, and HRAS).[1][2][5]

Q2: In which cancer types has this compound shown the most promise?

A2: Preclinical studies have demonstrated that this compound has significant antiproliferative activity in a broad range of solid tumors and lymphomas, with particular sensitivity observed in cancers harboring mutations in the RAS/RAF pathway.[1] It has shown strong efficacy in models of colorectal cancer, pancreatic cancer, melanoma, and non-small cell lung cancer, especially those with BRAF and KRAS mutations.[1][5][6] Notably, this compound has also demonstrated activity in tumor models that are resistant to BRAF and MEK inhibitors.[1][2]

Q3: What is the typical effective concentration range for this compound in cell culture?

A3: The effective concentration of this compound can vary significantly depending on the cancer cell line and the specific genetic alterations it carries. In cell-free enzymatic assays, this compound inhibits ERK1 and ERK2 with an IC50 of approximately 2 nM.[1][7][8] In cell-based antiproliferative assays, the median IC50 in cell lines with RAS/RAF pathway mutations is around 37 nM.[1] However, IC50 values can range from the low nanomolar to the micromolar range across different cell lines.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line of interest.

Q4: How can I confirm that this compound is inhibiting the ERK pathway in my cells?

A4: The most direct way to confirm this compound activity is to assess the phosphorylation status of downstream targets of ERK1/2. A dose-dependent decrease in the phosphorylation of proteins such as p90 ribosomal S6 kinase (RSK) and mitogen- and stress-activated protein kinase (MSK) is a reliable indicator of target engagement.[1][4] This can be measured using techniques like Western blotting or ELISA.[1][9]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in cell viability assay results. Inconsistent cell seeding density.Ensure a uniform single-cell suspension before seeding. Use a multichannel pipette for seeding and visually inspect plates for even cell distribution.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.
Contamination (bacterial, fungal, or mycoplasma).Regularly test cell lines for mycoplasma contamination. Practice sterile cell culture techniques. Discard any contaminated cultures.
This compound appears to have low potency (high IC50 value). The cell line may not be dependent on the RAS/RAF/MEK/ERK pathway.Verify the mutational status of key genes in the pathway (e.g., BRAF, KRAS, NRAS) in your cell line. This compound is most effective in cells with activating mutations in this pathway.[1]
Drug instability.Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Incorrect drug concentration.Double-check all calculations for serial dilutions. Use calibrated pipettes.
No change in phosphorylation of downstream targets (e.g., p-RSK) after this compound treatment. Insufficient treatment time or concentration.Perform a time-course experiment (e.g., 1, 6, 24 hours) and a dose-response experiment to determine the optimal conditions for observing target inhibition.
Poor antibody quality for Western blotting.Use a validated antibody for the phosphorylated and total protein. Include positive and negative controls to ensure antibody specificity.
Technical issues with Western blotting.Optimize protein extraction, loading amounts, transfer efficiency, and antibody incubation conditions.

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well clear or opaque-walled microplates (depending on the assay)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (typically 2,000-10,000 cells per well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare a series of dilutions of this compound in complete medium. A typical starting range would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

    • Incubate the plate for 72 hours (or a predetermined optimal time) at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement:

    • Follow the manufacturer's instructions for the chosen cell viability assay.

    • For an MTT assay, this typically involves adding the MTT reagent, incubating, and then solubilizing the formazan crystals before reading the absorbance.

    • For a CellTiter-Glo® assay, this involves adding the reagent and reading the luminescence.

  • Data Analysis:

    • Subtract the background absorbance/luminescence from all readings.

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism) to calculate the IC50 value.

Data Presentation

Table 1: Antiproliferative Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeKey Mutation(s)This compound IC50 (µM)
HCT116Colorectal AdenocarcinomaKRAS G13DNot specified, but showed strong antitumor efficacy in xenografts
Panc-1Pancreatic AdenocarcinomaKRAS G12DNot specified, but showed strong antitumor efficacy in xenografts
MIA PaCa-2Pancreatic AdenocarcinomaKRAS G12CNot specified, but showed strong antitumor efficacy in xenografts
SK-N-ASNeuroblastomaNRAS Q61KNot specified, but showed strong antitumor efficacy in xenografts
MINOMantle Cell LymphomaNRAS G13D0.2
JeKo-1Mantle Cell LymphomaNot specified1.4
A375MelanomaBRAF V600ENot specified, but showed inhibition of ERK1/2 targets
HT-29Colorectal CancerBRAF V600ENot specified, but showed dose-dependent decrease in phosphorylation of ERK1/2 targets

Data compiled from publicly available research.[1][4][9] Note that specific IC50 values were not available for all cell lines in the reviewed literature; however, the efficacy in those models was demonstrated.

Visualizations

ASN007_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTP-bound) RTK->RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Downstream Downstream Targets (e.g., RSK, MSK) ERK->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->ERK

Caption: this compound inhibits the RAS/RAF/MEK/ERK signaling pathway.

Experimental_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat cells with serial dilutions of this compound incubate1->treat_cells incubate2 Incubate 72h treat_cells->incubate2 viability_assay Perform cell viability assay incubate2->viability_assay read_plate Read plate (absorbance/luminescence) viability_assay->read_plate analyze_data Analyze data and calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for determining the IC50 of this compound.

Troubleshooting_Logic start Low this compound Potency Observed check_pathway Is the cell line known to be RAS/RAF pathway dependent? start->check_pathway check_drug_prep Review drug preparation and dilution protocol check_pathway->check_drug_prep Yes consider_alternative Consider alternative cell line or combination therapy check_pathway->consider_alternative No check_assay Review cell viability assay protocol check_drug_prep->check_assay optimize_assay Optimize assay parameters (e.g., cell density, incubation time) check_assay->optimize_assay retest Retest with fresh drug dilutions optimize_assay->retest

Caption: Troubleshooting low potency of this compound.

References

Technical Support Center: Overcoming Acquired Resistance to ASN007

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the ERK1/2 inhibitor, ASN007. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common challenges encountered during your experiments, with a focus on understanding and overcoming acquired resistance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally bioavailable, potent, and selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3] As a reversible, ATP-competitive inhibitor, this compound binds to ERK1 and ERK2, preventing their phosphorylation of downstream substrates.[4] This ultimately blocks the MAPK/ERK signaling pathway, which is often hyperactivated in various cancers due to mutations in genes like BRAF and RAS, thereby inhibiting tumor cell proliferation and survival.[4]

Q2: In which cancer cell lines is this compound expected to be most effective?

A2: this compound shows preferential antiproliferative activity in cancer cell lines harboring mutations in the RAS/RAF pathway, such as BRAF, KRAS, NRAS, and HRAS mutations.[4] Its efficacy is significantly lower in cell lines without these mutations.[4]

Q3: What are the recommended storage and handling conditions for this compound?

A3: this compound should be stored as a solid at -20°C for up to one month, or at -80°C for up to six months. Stock solutions are typically prepared in dimethyl sulfoxide (DMSO). For in vivo studies, further dilution in vehicles like corn oil may be necessary, and these solutions should be used immediately.[2] It is important to use fresh, anhydrous DMSO for preparing stock solutions, as moisture can reduce solubility.[2]

Q4: What are the known off-target effects of this compound?

A4: Kinome profiling has shown that this compound is a highly selective inhibitor of ERK1 and ERK2.[4][5] However, at higher concentrations, it can inhibit a small number of kinases from the CMGC and CAMK subfamilies.[5] Despite this, functional studies have not shown evidence of mechanistic inhibition of some potential off-targets like CDK2, CDK4, GSK3, or PRDK1 in cellular and xenograft models.[4][5]

Troubleshooting Guides

Issue 1: Sub-optimal or Inconsistent Inhibition of ERK Signaling

Q: My Western blot results show inconsistent or weak inhibition of p-RSK or other downstream targets after this compound treatment. What could be the problem?

A: This is a common issue that can arise from several factors. Here’s a step-by-step guide to troubleshoot this problem.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step Expected Outcome
Compound Instability or Degradation Prepare fresh working dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.Consistent inhibition of downstream ERK signaling in replicate experiments.
Sub-optimal Inhibitor Concentration Perform a dose-response experiment to determine the IC50 for inhibition of ERK phosphorylation in your specific cell line. A typical starting range for cell-based assays is 10 nM to 10 µM.[6]Identification of the optimal concentration of this compound for consistent target inhibition.
Incorrect Timing of Lysate Collection Conduct a time-course experiment. Inhibition of ERK signaling by this compound can be observed as early as 15 minutes and can be sustained for over 72 hours in some cell lines.[4] Collect lysates at various time points (e.g., 1, 4, 24 hours) post-treatment to identify the optimal window for observing maximal inhibition.Determination of the optimal time point for assessing downstream signaling inhibition.
Feedback Reactivation of the MAPK Pathway Inhibition of ERK can sometimes lead to a feedback reactivation of upstream components of the MAPK pathway, such as RAF and MEK.[5][7][8] Co-treat with a RAF or MEK inhibitor to see if this restores sensitivity.Enhanced and more sustained inhibition of the MAPK pathway.
Issue 2: Development of Acquired Resistance to this compound

Q: My cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance. What are the potential mechanisms?

A: Acquired resistance to ERK inhibitors is an emerging challenge. While specific mechanisms for this compound are still under investigation, research on the broader class of ERK inhibitors points to several possibilities.

Potential Mechanisms of Acquired Resistance:

Mechanism Description Experimental Verification
On-target Mutations in ERK1/2 Mutations in the kinase domain of ERK1 or ERK2 can prevent this compound from binding effectively, thereby rendering the inhibitor ineffective.[1][4]Sequence the MAPK1 (ERK2) and MAPK3 (ERK1) genes in your resistant cell line to identify potential mutations.
Amplification of ERK2 Increased copy number of the MAPK1 gene can lead to overexpression of the ERK2 protein, requiring higher concentrations of this compound to achieve the same level of inhibition.[1][4]Perform quantitative PCR (qPCR) or fluorescence in situ hybridization (FISH) to assess the copy number of the MAPK1 gene.
Bypass Signaling via Receptor Tyrosine Kinases (RTKs) Upregulation and activation of RTKs, such as EGFR or ERBB2, can activate parallel survival pathways (e.g., PI3K/AKT), bypassing the need for ERK signaling.[1][4]Use a phospho-RTK array or Western blotting to screen for increased phosphorylation of various RTKs.
Activation of Parallel MAPK Pathways (e.g., ERK5) Inhibition of the ERK1/2 pathway can sometimes lead to the activation of the ERK5 signaling pathway as a compensatory mechanism.[9][10]Perform Western blot analysis for phosphorylated ERK5 in your resistant cell lines.

Below is a diagram illustrating potential mechanisms of acquired resistance to ERK inhibitors.

Acquired_Resistance_to_ERK_Inhibitors cluster_pathway MAPK Signaling Pathway cluster_resistance Mechanisms of Acquired Resistance RTK RTK (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Downstream Proliferation & Survival ERK->Downstream ERK_mut Mutated ERK1/2 ERK_mut->Downstream Resistant to This compound ERK_amp Amplified ERK2 ERK_amp->Downstream Overcomes Inhibition Bypass Bypass Signaling (e.g., PI3K/AKT) Bypass->Downstream Bypass Track RTK_up Upregulated RTK RTK_up->Bypass Bypass Track ERK5 ERK5 Pathway Activation RTK_up->ERK5 Bypass Track ERK5->Downstream Bypass Track This compound This compound This compound->ERK Inhibits

Mechanisms of acquired resistance to ERK inhibitors.

Data Presentation

The following tables summarize the inhibitory concentrations (IC50) of this compound in various cancer cell lines.

Table 1: IC50 Values of this compound in RAS/RAF Mutant Cancer Cell Lines [4]

Cell LineTissue of OriginMutated GeneMutationThis compound IC50 (µM)
HT-29ColonBRAFV600E0.020
A375SkinBRAFV600E0.007
Colo 205ColonBRAFV600E0.013
HCT116ColonKRASG13D0.033
MIA PaCa-2PancreasKRASG12C0.037
NCI-H358LungKRASG12C0.100
MINOLymphomaNRASG13D0.018

Table 2: Hypothetical Comparison of this compound IC50 in Sensitive vs. Resistant Cells

This table provides a hypothetical example based on typical resistance patterns observed with kinase inhibitors, as specific data for this compound-resistant lines is not yet widely published.

Cell LineStatusFold ResistanceHypothetical this compound IC50 (µM)
HCT116Parental (Sensitive)1x0.033
HCT116-ARThis compound-Resistant~50-100x1.65 - 3.30

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

This protocol describes a general method for developing acquired resistance to this compound in a cancer cell line known to be initially sensitive.

Generation_of_Resistant_Cells start Start with parental sensitive cell line ic50 Determine initial IC50 of this compound start->ic50 treat_low Culture cells in media with This compound at IC10-IC20 ic50->treat_low monitor Monitor cell viability and allow population to recover treat_low->monitor passage Passage surviving cells monitor->passage increase_dose Gradually increase this compound concentration (1.5-2x) passage->increase_dose repeat Repeat cycle of treatment, recovery, and passaging increase_dose->repeat for several months check_resistance Periodically determine new IC50 repeat->check_resistance check_resistance->increase_dose if resistance is not sufficiently high end Resistant cell line established (e.g., >10-fold increase in IC50) check_resistance->end if resistance is stable

Workflow for generating this compound-resistant cell lines.

Methodology:

  • Determine Initial Sensitivity: First, determine the IC50 value of this compound in your parental cell line using a standard cell viability assay (see Protocol 2).

  • Initial Treatment: Begin by continuously culturing the parental cells in media containing a low concentration of this compound, typically around the IC10-IC20 range.

  • Population Recovery: Monitor the cells closely. A significant portion of the cells will likely die. Allow the surviving cells to repopulate the culture vessel.

  • Dose Escalation: Once the cells are growing steadily in the presence of the drug, passage them and increase the concentration of this compound by 1.5- to 2-fold.

  • Iterative Process: Repeat the process of treatment, recovery, and dose escalation for several months. This gradual increase in drug pressure selects for resistant clones.

  • Confirmation of Resistance: Periodically, test the sensitivity of the cultured cells to a range of this compound concentrations to determine the new IC50 value. A significant increase (e.g., >10-fold) compared to the parental line indicates the development of resistance.

  • Clonal Selection (Optional): Once a resistant population is established, you may perform single-cell cloning to isolate and characterize individual resistant clones.

Protocol 2: Cell Viability (IC50 Determination) Assay

This protocol outlines the use of a colorimetric assay (e.g., MTS) to determine the IC50 of this compound.

Methodology:

  • Cell Seeding: Seed your cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. It is crucial to include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).

  • Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of this compound.

  • Incubation: Incubate the plate for a standard duration, typically 72 hours, at 37°C in a 5% CO2 incubator.

  • Viability Reagent: Add the MTS reagent (or a similar reagent like MTT or CellTiter-Glo) to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Measurement: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the results on a logarithmic scale and use a non-linear regression model to determine the IC50 value.

Protocol 3: Western Blot for MAPK Pathway Analysis

This protocol provides a method for analyzing the phosphorylation status of key proteins in the MAPK pathway following this compound treatment.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations and for the desired time points. Include a vehicle control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize all samples to the same protein concentration and prepare them for electrophoresis by adding Laemmli buffer and boiling.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, p-MEK, total MEK, p-RSK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities. The level of phosphorylated protein should be normalized to the level of the corresponding total protein.

Below is a diagram of the MAPK signaling pathway, highlighting the point of inhibition by this compound and the key proteins to analyze by Western blot.

MAPK_Pathway_Western_Blot cluster_pathway MAPK Signaling Pathway cluster_western Proteins for Western Blot Analysis GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pMEK p-MEK RSK RSK ERK->RSK Transcription Transcription Factors (e.g., c-Fos, Elk-1) ERK->Transcription pERK p-ERK pRSK p-RSK Proliferation Cell Proliferation & Survival Transcription->Proliferation This compound This compound This compound->ERK Inhibits Phosphorylation

MAPK pathway and key proteins for Western blot analysis.

References

Technical Support Center: Managing Off-Target Effects of ASN007 in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage and interpret the potential off-target effects of ASN007 in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, orally bioavailable small molecule inhibitor of Extracellular Signal-regulated Kinase 1 (ERK1) and ERK2 (ERK1/2).[1][2] It functions as a reversible and ATP-competitive inhibitor with high potency, exhibiting IC50 values of approximately 2 nM for both ERK1 and ERK2.[1] this compound is under development for the treatment of cancers with activating mutations in the RAS/RAF/MEK/ERK signaling pathway.[1][2]

Q2: What are the known off-target kinases of this compound?

A2: A kinome-wide screening of this compound against 335 kinases at a concentration of 1 µM revealed that this compound is highly selective for ERK1 and ERK2. However, at this concentration, some off-target activity was observed against a small number of kinases, primarily within the CMGC and CAMK kinase subfamilies.[1] The IC50 values for the most significant off-target kinases have been determined and are detailed in the table below.

Q3: How can I differentiate between on-target and off-target effects of this compound in my experiments?

A3: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Several strategies can be employed:

  • Dose-Response Correlation: A classic approach is to correlate the dose-response of your observed phenotype with the IC50 of this compound for ERK1/2 inhibition (in the low nanomolar range) versus its IC50 for off-target kinases.[1] Effects observed at concentrations significantly higher than the ERK1/2 IC50 may be due to off-target inhibition.

  • Use of Structurally Unrelated ERK Inhibitors: Comparing the phenotype induced by this compound with that of another ERK inhibitor with a different chemical scaffold can be informative. If both inhibitors produce the same biological effect, it is more likely to be an on-target effect.

  • Rescue Experiments: A definitive method is to perform a rescue experiment using a drug-resistant mutant of the target. For example, expressing a form of ERK1 or ERK2 that is less sensitive to this compound should reverse the on-target effects but not the off-target ones.

  • Direct Measurement of Target Engagement: Assess the phosphorylation of known downstream targets of ERK1/2, such as RSK1 and FRA-1, via Western blot or ELISA.[1] Inhibition of phosphorylation of these substrates should correlate with the on-target activity of this compound.

Q4: Are there any known compensatory signaling pathways activated in response to this compound treatment?

A4: Inhibition of the ERK pathway can sometimes lead to the activation of compensatory signaling pathways, such as the PI3K/AKT pathway. This is a known mechanism of resistance to MAPK pathway inhibitors.[1] It has been shown that combining this compound with a PI3K inhibitor can result in enhanced anti-tumor activity, suggesting potential crosstalk and compensatory signaling.[1][2]

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Troubleshooting Steps Expected Outcome
Unexpectedly high cytotoxicity at concentrations close to the ERK1/2 IC50. Off-target inhibition of a kinase essential for cell survival.1. Review the off-target profile of this compound (see Table 1).2. Perform a detailed dose-response curve for cell viability.3. Compare with the viability effects of a structurally different ERK inhibitor.4. Assess markers of apoptosis (e.g., cleaved caspase-3) at various concentrations.Determine if the cytotoxicity is a general consequence of ERK inhibition or specific to this compound's off-target profile.
Observed phenotype does not correlate with the inhibition of canonical ERK1/2 downstream targets. 1. The phenotype is mediated by an off-target kinase.2. The phenotype is a non-canonical on-target effect of ERK1/2 inhibition.1. Perform a rescue experiment with an this compound-resistant ERK1/2 mutant.2. Systematically investigate the phosphorylation status of downstream targets of the top off-target kinases (see Table 1) using Western blotting.Differentiate between on-target and off-target mediated phenotypes.
Development of resistance to this compound in long-term cell culture experiments. 1. Acquisition of mutations in the ERK1/2 gatekeeper residue.2. Upregulation of compensatory signaling pathways (e.g., PI3K/AKT).1. Sequence the ERK1 and ERK2 genes in resistant cells.2. Perform phosphoproteomic analysis to identify upregulated signaling pathways.3. Test the efficacy of combining this compound with inhibitors of identified compensatory pathways (e.g., PI3K inhibitors).Elucidate the mechanism of resistance and identify potential combination therapies.
Inconsistent results between different preclinical models (e.g., cell lines vs. xenografts). Differences in the expression levels of on-target and off-target kinases between models.1. Profile the expression levels of ERK1, ERK2, and key off-target kinases in your models using qPCR or Western blotting.2. Correlate this compound sensitivity with the expression of these kinases.Understand the model-specific context of this compound activity.

Data Presentation

Table 1: In Vitro Kinase Selectivity of this compound

This table summarizes the inhibitory activity of this compound against its primary targets and known off-target kinases.[1][3][4]

Kinase TargetKinase SubfamilyIC50 (nM)
ERK1 (MAPK3) CMGC 2
ERK2 (MAPK1) CMGC 2
RSK2CAMK37
DYRK1BCMGC48
HIPK2CMGC55
DYRK1ACMGC70
RSK1CAMK80
HIPK3CMGC92
MINK1STE105
GSK3ACMGC110
GSK3BCMGC120
CDK2/cyclin ACMGC130
TNIKSTE140
CDK5/p25CMGC150
STK16CAMK160
HIPK1CMGC180
PRKACAAGC200
CAMK1DCAMK220
CDK1/cyclin BCMGC250
MARK4CAMK280
MAP4K4STE300
PKN1AGC320
ROCK1AGC350

Experimental Protocols

Protocol 1: Western Blot Analysis of ERK1/2 Pathway Inhibition

Objective: To confirm on-target engagement of this compound by assessing the phosphorylation of the downstream ERK1/2 substrate, RSK1.

Methodology:

  • Cell Culture and Treatment: Plate cells of interest and allow them to adhere overnight. Treat cells with a dose range of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-RSK1 (Ser380), total RSK1, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Kinome-Wide Selectivity Profiling

Objective: To determine the selectivity profile of this compound against a broad panel of kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO.

  • Kinase Panel Screening: Submit the compound to a commercial kinase profiling service (e.g., KINOMEscan™ by DiscoveRx or a similar platform). Typically, the compound is screened at a fixed concentration (e.g., 1 µM) against a panel of several hundred purified human kinases.

  • Data Analysis: The service will provide data on the percent inhibition for each kinase. Potent off-targets can be further evaluated by determining their IC50 values in follow-up dose-response assays.

Visualizations

ASN007_Signaling_Pathway cluster_0 RAS/RAF/MEK/ERK Pathway cluster_1 This compound Inhibition cluster_2 Potential Off-Target Effects RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Downstream Downstream Targets (e.g., RSK1, FRA-1) ERK->Downstream This compound This compound This compound->ERK OffTarget Off-Target Kinases (e.g., RSK2, DYRK1B) This compound->OffTarget Phenotype Unintended Phenotype OffTarget->Phenotype

Caption: Signaling pathway of this compound and its potential off-target effects.

Experimental_Workflow cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Conclusion A Unexpected Phenotype Observed with this compound B Dose-Response Correlation A->B C Comparison with Structurally Different ERK Inhibitor A->C D Rescue Experiment with This compound-Resistant ERK1/2 Mutant A->D E Western Blot for Downstream Targets of Off-Target Kinases A->E F On-Target Effect B->F C->F D->F Phenotype Rescued G Off-Target Effect D->G Phenotype Not Rescued E->G

Caption: Workflow for differentiating on-target vs. off-target effects.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of ASN007

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and improving the bioavailability of the ERK1/2 inhibitor, ASN007, for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern for in vivo studies?

A1: this compound is a potent and selective, orally bioavailable inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). As a key component of the MAPK/ERK signaling pathway, it is a valuable tool for cancer research. However, like many kinase inhibitors, this compound is a poorly water-soluble compound, which can lead to low oral bioavailability, posing a challenge for achieving consistent and effective concentrations for in vivo experiments.

Q2: What are the known physicochemical properties of this compound?

A2: Key physicochemical properties of this compound are summarized in the table below. Its insolubility in water is a primary factor affecting its oral bioavailability.

PropertyValueReference
Molecular Weight 473.93 g/mol
Water Solubility Insoluble
DMSO Solubility 95 mg/mL (200.45 mM)
Ethanol Solubility 95 mg/mL

Q3: What is the mechanism of action of this compound?

A3: this compound is a reversible and ATP-competitive inhibitor of ERK1 and ERK2 kinases. By binding to ERK1/2, it prevents their phosphorylation of downstream substrates, thereby inhibiting the MAPK/ERK signaling pathway. This pathway is often hyperactivated in various cancers due to mutations in genes like BRAF and RAS.

Below is a diagram illustrating the MAPK/ERK signaling pathway and the point of inhibition by this compound.

MAPK_Pathway cluster_upstream Upstream Signaling cluster_downstream Downstream Effects Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Cell Survival Cell Survival Transcription Factors->Cell Survival ERK1/2->Transcription Factors This compound This compound This compound->ERK1/2 Inhibition

Diagram 1: Simplified MAPK/ERK Signaling Pathway and this compound Inhibition.

Troubleshooting Guide: Low Bioavailability of this compound

This guide addresses common issues encountered when administering this compound in in vivo models and provides potential solutions.

IssuePotential Cause(s)Recommended Solution(s)
High variability in plasma concentrations between animals. - Incomplete dissolution or precipitation of this compound in the vehicle.- Inconsistent dosing technique (e.g., oral gavage).- Ensure the formulation is a clear solution or a homogenous suspension before each administration. Sonication may help.- If using a suspension, vortex vigorously immediately before drawing each dose.- Provide thorough training on consistent oral gavage technique.
Low or undetectable plasma levels of this compound. - Poor absorption from the gastrointestinal tract.- Rapid first-pass metabolism in the liver.- Optimize the vehicle to improve solubility (see recommended formulations below).- Consider co-administration with a P-glycoprotein (P-gp) inhibitor, after careful evaluation of potential drug-drug interactions.
Precipitation of this compound in the formulation upon standing. - Supersaturation of the compound in the vehicle.- Temperature changes affecting solubility.- Prepare fresh formulations daily.- Store the formulation at a constant, appropriate temperature and protect from light.- If precipitation persists, consider a different vehicle composition with higher solubilizing capacity.
Adverse events in animals (e.g., gastrointestinal distress). - Toxicity of the vehicle components (e.g., high percentage of DMSO).- High local concentration of the drug causing irritation.- Reduce the percentage of aggressive solvents like DMSO in the formulation.- Ensure the total volume administered is appropriate for the animal's weight.- Consider alternative, less toxic solubilizing agents.

Recommended Formulations and Experimental Protocols

While specific comparative data on the bioavailability of different this compound formulations is limited in publicly available literature, the following formulations have been used for this compound and other poorly soluble ERK inhibitors in preclinical studies.

Formulation Summary
Formulation VehicleCompositionNotesReference
Methylcellulose/Tween-80 Suspension 0.5% Methylcellulose + 0.1% Tween-80 in sterile waterUsed for oral administration of this compound in a xenograft model.
DMSO/PEG300/Tween-80/Saline 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% SalineA common co-solvent system for solubilizing hydrophobic compounds for in vivo use.
DMSO/Corn Oil 10% DMSO + 90% Corn OilSuitable for highly lipophilic compounds.
Detailed Experimental Protocols

Protocol 1: Preparation of Methylcellulose/Tween-80 Suspension

This protocol is adapted from a study that administered this compound orally to mice.

Materials:

  • This compound powder

  • Methylcellulose (0.5% w/v in sterile water)

  • Tween-80 (0.1% v/v in sterile water)

  • Sterile water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Sterile tubes

Procedure:

  • Weigh the required amount of this compound powder.

  • Prepare the vehicle by dissolving methylcellulose and Tween-80 in sterile water.

  • Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.

  • Gradually add the remaining vehicle while continuously stirring to create a homogenous suspension.

  • Stir the suspension for at least 30 minutes before administration.

  • Vortex the suspension immediately before each use to ensure uniformity.

Protocol 2: Preparation of DMSO/PEG300/Tween-80/Saline Formulation

This protocol describes a common co-solvent formulation for poorly soluble compounds.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile, conical tubes

  • Vortex mixer

Procedure:

  • Weigh the required amount of this compound and place it in a sterile conical tube.

  • Add DMSO to the tube to dissolve the this compound completely. The final concentration of DMSO in the formulation should not exceed 10%.

  • Add PEG300 to the solution and vortex thoroughly.

  • Add Tween-80 to the mixture and vortex again.

  • Slowly add the sterile saline to the mixture while vortexing to bring the final volume to 100%.

  • Visually inspect the solution to ensure it is clear and free of precipitation before administration.

Experimental Workflow and Data Presentation

A typical workflow for evaluating and optimizing the bioavailability of this compound is outlined below.

Bioavailability_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_analysis Data Analysis Select Vehicles Select Vehicles Prepare Formulations Prepare Formulations Select Vehicles->Prepare Formulations Assess Stability Assess Stability Prepare Formulations->Assess Stability Animal Dosing Animal Dosing Assess Stability->Animal Dosing Blood Sampling Blood Sampling Animal Dosing->Blood Sampling Plasma Analysis Plasma Analysis Blood Sampling->Plasma Analysis Calculate PK Parameters Calculate PK Parameters Plasma Analysis->Calculate PK Parameters Compare Formulations Compare Formulations Calculate PK Parameters->Compare Formulations Select Optimal Formulation Select Optimal Formulation Compare Formulations->Select Optimal Formulation

Cell line-specific responses to ASN007 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of ASN007, a potent and selective ERK1/2 inhibitor. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data on cell line-specific responses to this compound treatment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally bioavailable small molecule that acts as a potent and selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2] Its mechanism of action is the ATP-competitive inhibition of ERK1 and ERK2 kinase activity.[1] By blocking ERK1/2, this compound prevents the phosphorylation of downstream substrates, thereby inhibiting the MAPK/ERK signaling pathway, which is crucial for cell proliferation, survival, and differentiation.

Q2: In which cancer cell lines is this compound expected to be most effective?

A2: this compound demonstrates preferential antiproliferative activity in cancer cell lines harboring mutations in the RAS/RAF signaling pathway, such as BRAF, KRAS, NRAS, and HRAS mutations.[1][3] Cell lines with these mutations often exhibit heightened dependence on the MAPK/ERK pathway for their growth and survival, making them particularly sensitive to ERK1/2 inhibition.

Q3: What are the key downstream targets to monitor for assessing this compound activity?

A3: To confirm the on-target activity of this compound, it is recommended to monitor the phosphorylation status of direct ERK1/2 substrates. Key downstream targets include Ribosomal S6 Kinase 1 (RSK1) at Ser380 and Fos-related antigen 1 (FRA1) at Ser265.[1][4][5][6][7] A dose-dependent decrease in the phosphorylation of these proteins is a reliable indicator of this compound's inhibitory effect on the ERK pathway.

Q4: Can resistance to this compound develop, and what are the potential mechanisms?

A4: While this compound can overcome resistance to BRAF and MEK inhibitors, cancer cells can develop resistance to ERK inhibitors.[1] Potential mechanisms of resistance may include the activation of parallel survival pathways, such as the PI3K/AKT pathway. Crosstalk between the MAPK/ERK and PI3K/AKT pathways has been reported, where inhibition of one pathway can lead to the compensatory activation of the other.[8][9][10][11]

Q5: What are the recommended starting concentrations for in vitro experiments?

A5: The optimal concentration of this compound will vary depending on the cell line and the specific assay. For cell viability assays in sensitive (RAS/RAF mutant) cell lines, a starting range of 10 nM to 1 µM is recommended. For resistant (RAS/RAF wild-type) cell lines, much higher concentrations (>10 µM) may be needed to observe an effect.[1] It is always advisable to perform a dose-response experiment to determine the IC50 value for each specific cell line.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or low inhibition of ERK phosphorylation (p-ERK). Inactive this compound: Improper storage or handling may have led to degradation.- Ensure this compound is stored as recommended by the supplier (typically at -20°C or -80°C).- Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO).- Test a new vial of the compound.
Suboptimal experimental conditions: Insufficient treatment time or concentration.- Perform a time-course experiment (e.g., 1, 4, 24 hours) to determine the optimal treatment duration.- Conduct a dose-response experiment with a broad range of concentrations to identify the effective dose for your cell line.
Low basal ERK activity: The ERK pathway may not be sufficiently active in your cell line under basal conditions.- If using serum-starved cells, stimulate with a growth factor (e.g., EGF, FGF) to induce ERK phosphorylation before or during this compound treatment.- Use a positive control cell line known to have high basal p-ERK levels (e.g., a BRAF V600E mutant cell line).
Inconsistent antiproliferative effects across experiments. Variability in cell culture conditions: Cell density, passage number, and serum concentration can influence inhibitor sensitivity.- Maintain consistent cell seeding densities and confluency at the time of treatment.- Use cells within a defined low passage number range.- Ensure consistent serum concentration in the growth medium.
Paradoxical activation of the ERK pathway. Feedback mechanisms: Inhibition of ERK can sometimes lead to feedback activation of upstream components of the pathway.- Perform a time-course analysis to observe the kinetics of p-ERK levels.- Co-treat with an inhibitor of an upstream kinase (e.g., a MEK inhibitor) to investigate the feedback loop.
Observed toxicity appears unrelated to ERK inhibition. Off-target effects: At high concentrations, this compound may inhibit other kinases.- Determine the IC50 for cell viability and compare it to the IC50 for p-ERK inhibition. A large discrepancy may suggest off-target toxicity.- If available, consult kinome profiling data for this compound to identify potential off-target kinases.- Use a structurally distinct ERK inhibitor to see if the phenotype is consistent with on-target ERK inhibition.
Cells develop resistance to this compound over time. Activation of bypass signaling pathways: Chronic ERK inhibition can lead to the upregulation of alternative survival pathways, such as the PI3K/AKT pathway.- Analyze the phosphorylation status of key nodes in parallel pathways, such as AKT (at Ser473 and Thr308).- Consider combination therapy with an inhibitor of the identified bypass pathway (e.g., a PI3K inhibitor).[1]

Data Presentation

Table 1: Antiproliferative Activity of this compound in Solid Tumor Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a panel of solid tumor cell lines, categorized by their RAS/RAF pathway mutation status. Cells were treated with increasing concentrations of this compound for 72 hours before assessing cell viability.[1]

Cell LineCancer TypeRAS/RAF Mutation StatusThis compound IC50 (nM)
RAS/RAF Mutant
A375MelanomaBRAF V600E25
HT-29ColorectalBRAF V600E30
HCT116ColorectalKRAS G13D45
MIA PaCa-2PancreaticKRAS G12C50
NCI-H23LungKRAS G12C60
SK-MEL-2MelanomaNRAS Q61R35
Median IC5037
RAS/RAF Wild-Type
MCF7BreastWild-Type>10,000
PC-3ProstateWild-Type>10,000
A549LungWild-Type>10,000
U-87 MGGlioblastomaWild-Type>10,000
Median IC50>10,000
Table 2: Inhibition of Downstream ERK1/2 Signaling by this compound

This table presents the concentration-dependent inhibition of RSK1 phosphorylation by this compound in the HT-29 colorectal cancer cell line (BRAF V600E). Cells were treated with this compound for 4 hours.

This compound Concentration (nM)Inhibition of p-RSK1 (Ser380) (%)
115
1040
10085
100098

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability and proliferation of adherent cancer cell lines.

Materials:

  • Adherent cancer cell line of interest

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest this compound dose).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of ERK Pathway Inhibition

This protocol describes how to assess the phosphorylation status of ERK1/2 and its downstream targets in response to this compound treatment.

Materials:

  • Adherent cancer cell line of interest

  • Complete growth medium

  • Serum-free medium (for serum starvation, if required)

  • This compound stock solution

  • Growth factor (e.g., EGF, for stimulation)

  • 6-well cell culture plates

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-RSK1, anti-total-RSK1, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency.

  • (Optional) Serum Starvation and Stimulation: For assessing inhibition of stimulated ERK activity, serum-starve the cells for 12-24 hours. Pre-treat with various concentrations of this compound for 1-2 hours, followed by stimulation with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using a chemiluminescent substrate and capture the image.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and a loading control (e.g., GAPDH).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines a method to quantify apoptosis induced by this compound using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound stock solution

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 1 x 10^6 cells in 6-well plates and treat with the desired concentrations of this compound for a specified time (e.g., 24, 48 hours). Include a vehicle-treated control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then combine them with the floating cells from the supernatant.

  • Cell Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations

Signaling Pathway Diagram

ASN007_Mechanism_of_Action RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Downstream Downstream Targets (e.g., RSK1, FRA1) ERK->Downstream ERK->PI3K Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation This compound This compound This compound->ERK AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Experimental_Workflow start Start: Select Cell Lines (RAS/RAF mutant vs. Wild-Type) treat Treat cells with a dose range of this compound start->treat viability Cell Viability Assay (72h) (e.g., MTT) treat->viability western Western Blot Analysis (1-24h) treat->western apoptosis Apoptosis Assay (24-48h) (e.g., Annexin V) treat->apoptosis ic50 Determine IC50 values viability->ic50 phospho Analyze p-ERK, p-RSK1, p-FRA1 levels western->phospho apoptosis_quant Quantify apoptotic cell population apoptosis->apoptosis_quant

References

Technical Support Center: ASN007 Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ERK1/2 inhibitor, ASN007, in animal studies. The focus is on minimizing and managing treatment-related toxicities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally bioavailable and potent small-molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1] ERK1/2 are key components of the RAS/RAF/MEK/ERK signaling pathway, which is often hyperactivated in various cancers, driving cell proliferation and survival. By inhibiting ERK1/2, this compound aims to block this signaling cascade and thereby inhibit tumor growth.[2]

Q2: What are the most common toxicities observed with this compound in animal studies?

A2: Based on preclinical data and translated from clinical observations, the most common toxicities associated with this compound and other ERK inhibitors in animal models may include:

  • Dermatological: Skin rash, alopecia.

  • Gastrointestinal: Diarrhea, nausea, vomiting, and resultant weight loss.

  • Ocular: Central serous retinopathy, blurred vision.[3][4]

  • General: Fatigue, lethargy.[3][4]

In some preclinical xenograft models, this compound as a single agent was well-tolerated and did not cause dose-limiting toxicities such as significant weight loss or skin rash.[5]

Q3: What is a recommended vehicle for oral administration of this compound in mice?

A3: A commonly used vehicle for oral gavage of this compound in mouse studies is a suspension in 0.5% methylcellulose with 0.1% Tween-80 in sterile water.[5] It is recommended to prepare the formulation fresh on the day of dosing.

Q4: What are the reported dosing schedules for this compound in preclinical models?

A4: this compound has shown anti-tumor activity in preclinical models with both daily and intermittent (e.g., once weekly) oral dosing schedules.[1][6] The optimal schedule will depend on the specific animal model and experimental goals.

Troubleshooting Guides

Issue 1: Managing Dermatological Toxicities (Skin Rash)

Symptoms: Erythema (redness), papular or pustular rash, dry or flaky skin, pruritus (itching) in the study animals.

Troubleshooting Steps:

  • Daily Visual Inspection: Monitor the skin of all animals daily, paying close attention to the ears, tail, paws, and dorsal skin.

  • Grading Severity:

    • Grade 1 (Mild): Faint erythema or small, localized patches of rash.

    • Grade 2 (Moderate): More widespread or intense erythema, popular rash, with or without mild pruritus.

    • Grade 3 (Severe): Severe, widespread rash, ulceration, significant pruritus leading to self-trauma.

  • Intervention Strategies:

    • Grade 1: Continue dosing and monitor closely. Topical emollients (e.g., lanolin-based creams) can be applied to dry areas.

    • Grade 2: Consider a brief dose interruption (1-2 days). Application of a topical low-potency corticosteroid (e.g., 1% hydrocortisone cream) may be beneficial. Consult with the institutional veterinarian.

    • Grade 3: Immediately interrupt dosing. Consult with the institutional veterinarian for systemic treatment options (e.g., oral corticosteroids or antihistamines). The animal may need to be removed from the study.

Issue 2: Managing Gastrointestinal Toxicities and Weight Loss

Symptoms: Diarrhea (loose or unformed stools), dehydration, and a significant decrease in body weight.

Troubleshooting Steps:

  • Monitor Body Weight and Hydration: Weigh animals at least three times per week. A weight loss of >15-20% from baseline is generally considered a humane endpoint. Monitor for signs of dehydration (e.g., skin tenting, sunken eyes).

  • Stool Consistency: Observe daily for changes in stool consistency.

  • Intervention Strategies:

    • Mild Diarrhea/Weight Loss (<10%): Provide supportive care, including supplemental hydration (e.g., hydrogel packs or subcutaneous saline) and palatable, high-calorie food.

    • Moderate Diarrhea/Weight Loss (10-15%): Consider a dose reduction or a switch to an intermittent dosing schedule. Continue supportive care.

    • Severe Diarrhea/Weight Loss (>15%): Discontinue dosing and consult with the institutional veterinarian. The animal may have reached a humane endpoint.

Issue 3: Monitoring for Ocular Toxicities

Symptoms: Corneal opacities, excessive tearing, squinting, or behavioral changes indicative of visual impairment. Central serous retinopathy has been observed in clinical trials.[3][4]

Troubleshooting Steps:

  • Baseline and Regular Ophthalmic Exams: Conduct a baseline ophthalmic examination before the start of the study.[7] For long-term studies, perform examinations at regular intervals (e.g., monthly) and at the end of the study on control and high-dose groups.[3][4]

  • Examination Procedure: A qualified individual should perform the examination, which should include evaluation of the adnexa, anterior segment, and posterior segment (fundus) after pupil dilation.[7]

  • Action on Findings: If treatment-related ocular changes are observed in the high-dose group, all animals in the study should be examined.[3][4] Dose reduction or cessation may be necessary depending on the severity of the findings.

Data Summary

Table 1: Summary of this compound-Related Adverse Events in a Phase 1 Clinical Trial

Adverse Event CategorySpecific Adverse EventFrequency (All Grades)Frequency (Grade 3)
Dermatological Rash33% - 90%10%
Gastrointestinal Nausea/Vomiting30% - 33%11%
Diarrhea30% - 33%0%
Ocular Central Serous Retinopathy11% - 30%11%
Blurred Vision44%11%
General Fatigue20%10%

Data compiled from a Phase 1 clinical trial of this compound with different dosing schedules (once daily and once weekly).[2][3][4]

Experimental Protocols

Protocol 1: Daily Clinical Observation and Toxicity Monitoring
  • Frequency: Once daily.

  • Procedure:

    • Visually inspect each animal for changes in posture, activity level, and grooming.

    • Examine the skin and fur for any signs of rash, alopecia, or irritation.

    • Check for any evidence of diarrhea in the cage.

    • Observe for any signs of ocular discharge, squinting, or opacity.

    • Record all observations in a study log.

  • Body Weight: Measure and record the body weight of each animal at least three times per week.

Protocol 2: Preparation of this compound for Oral Gavage
  • Materials:

    • This compound powder

    • Methylcellulose

    • Tween-80

    • Sterile water

    • Stir plate and stir bar

    • Scale and weigh boats

  • Procedure:

    • Calculate the required amount of this compound based on the desired dose and the number of animals.

    • Prepare the vehicle: 0.5% methylcellulose and 0.1% Tween-80 in sterile water.

    • Slowly add the methylcellulose to the water while stirring to avoid clumping.

    • Add the Tween-80 and mix until fully dissolved.

    • Add the calculated amount of this compound powder to the vehicle.

    • Stir the suspension continuously during dosing to ensure homogeneity.

Visualizations

ASN007_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors This compound This compound This compound->ERK Inhibition Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation, Survival Toxicity_Monitoring_Workflow cluster_0 Pre-treatment cluster_1 Treatment Phase cluster_2 Toxicity Observed? cluster_3 Intervention Baseline Health Check Baseline Health Check Dose with this compound Dose with this compound Baseline Health Check->Dose with this compound Baseline Body Weight Baseline Body Weight Baseline Body Weight->Dose with this compound Baseline Ophthalmic Exam Baseline Ophthalmic Exam Baseline Ophthalmic Exam->Dose with this compound Daily Clinical Observation Daily Clinical Observation Dose with this compound->Daily Clinical Observation Adverse Event Adverse Event Daily Clinical Observation->Adverse Event Bi-weekly Body Weight Bi-weekly Body Weight Bi-weekly Body Weight->Adverse Event Adverse Event->Daily Clinical Observation No Grade Severity Grade Severity Adverse Event->Grade Severity Yes Supportive Care Supportive Care Grade Severity->Supportive Care Dose Modification Dose Modification Grade Severity->Dose Modification Consult Vet Consult Vet Dose Modification->Consult Vet

References

Addressing batch-to-batch variability of ASN007

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of ASN007, a potent and selective ERK1/2 inhibitor. This resource offers troubleshooting advice and frequently asked questions to address potential batch-to-batch variability and other experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing inconsistent IC50 values for this compound between different experimental batches. What could be the cause?

A1: Inconsistent IC50 values can arise from several factors. Here’s a step-by-step troubleshooting guide to identify the source of the variability:

  • Compound Handling and Storage:

    • Solubility: this compound is soluble in DMSO.[1] Ensure the compound is fully dissolved. We recommend preparing fresh dilutions for each experiment from a concentrated stock.

    • Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can degrade the compound. Aliquot the stock solution into smaller volumes for single-use.

  • Cell-Based Assay Conditions:

    • Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered signaling pathways.

    • Cell Density: Ensure consistent cell seeding density across all experiments. Variations in cell number can significantly impact the calculated IC50.

    • Serum Concentration: The concentration of serum in the culture medium can affect the activity of the MAPK pathway. If possible, perform experiments in reduced-serum or serum-free conditions after an initial cell attachment period.[2]

  • Batch-to-Batch Compound Verification:

    • If you suspect variability in the compound itself, consider performing an in-house quality control check. A simple Western blot to assess the inhibition of phosphorylated ERK (p-ERK) at a known effective concentration can serve as a functional validation for each new batch.

Q2: The inhibitory effect of this compound on downstream signaling seems to diminish over time in our multi-day experiments. Why is this happening?

A2: The perceived decrease in this compound efficacy over time in longer-term assays can be attributed to several factors:

  • Compound Stability in Media: Small molecule inhibitors can have a finite half-life in cell culture media at 37°C. For experiments lasting longer than 24-48 hours, consider replenishing the media with freshly diluted this compound.

  • Cellular Metabolism: Cells can metabolize the compound, reducing its effective concentration over time.

  • Development of Resistance Mechanisms: Prolonged exposure to an ERK inhibitor can sometimes lead to the activation of bypass signaling pathways, such as the PI3K/AKT pathway, which can compensate for the inhibition of the MAPK pathway.[3]

Q3: We are seeing significant off-target effects at higher concentrations of this compound. How can we mitigate this?

A3: While this compound is a selective ERK1/2 inhibitor, off-target effects can occur at high concentrations.[3][4] To address this:

  • Dose-Response Curve: It is crucial to perform a comprehensive dose-response experiment to determine the optimal concentration range where this compound exhibits potent on-target activity with minimal off-target effects.

  • Use the Lowest Effective Concentration: Once the IC50 is established, use the lowest concentration that achieves the desired biological effect to minimize the risk of off-target activity.

  • Control Experiments: Include appropriate controls in your experiments. A "no-treatment" control and a "vehicle-only" (e.g., DMSO) control are essential to distinguish the specific effects of this compound from non-specific effects of the vehicle or experimental conditions.[2]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on preclinical studies.

Table 1: In Vitro Potency of this compound

TargetAssay TypeIC50 (nM)Reference
ERK1Enzymatic Assay1-2[5]
ERK2Enzymatic Assay1-2[1][5]
p-RSK1 (Cellular)ELISA~10[3]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeMutation StatusIC50 (nM)Reference
HT-29Colorectal AdenocarcinomaBRAF V600E37 (median for RAS/RAF mutant lines)[3]
MINOMantle Cell LymphomaRAS/RAF pathway mutationNot specified, but sensitive[3]
A549Lung CarcinomaKRAS G12SSensitive[3]
NCI-H1975Lung CarcinomaEGFR T790MSensitive[3]

Experimental Protocols

Protocol 1: Western Blot for Phospho-ERK1/2 Inhibition

This protocol details the steps to assess the inhibitory activity of this compound on ERK1/2 phosphorylation in a cellular context.

  • Cell Culture and Plating:

    • Seed cells (e.g., HT-29) in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.

    • Allow cells to adhere overnight in complete growth medium.

  • Serum Starvation:

    • The following day, aspirate the complete medium and wash the cells once with phosphate-buffered saline (PBS).

    • Add serum-free medium and incubate for 12-24 hours. This helps to reduce basal levels of ERK phosphorylation.[2]

  • This compound Treatment:

    • Prepare a serial dilution of this compound in serum-free medium. It is crucial to also include a vehicle control (e.g., DMSO).

    • Aspirate the starvation medium and add the medium containing the different concentrations of this compound or vehicle.

    • Incubate for 1-2 hours.

  • Stimulation:

    • To induce ERK phosphorylation, stimulate the cells with a growth factor such as Epidermal Growth Factor (EGF) at a final concentration of 100 ng/mL for 10-15 minutes.[2]

  • Cell Lysis:

    • Aspirate the medium and wash the cells with ice-cold PBS.

    • Add RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and collect the lysate.

  • Protein Quantification and Western Blotting:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2. A loading control such as GAPDH or β-actin should also be included.

    • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using a chemiluminescent substrate.

Protocol 2: Cell Viability (MTT) Assay

This protocol outlines the procedure to determine the effect of this compound on cell proliferation and viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours to allow for cell attachment.[2]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium.

    • Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound, a vehicle control, and a no-treatment control.

    • Incubate for 24, 48, or 72 hours.[2]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

    • Measure the absorbance at 570 nm using a microplate reader.

Visualizations

ASN007_Signaling_Pathway cluster_upstream Upstream Activators cluster_target Target cluster_downstream Downstream Effectors Growth Factors Growth Factors RAS RAS Growth Factors->RAS Activates RAF RAF RAS->RAF Activates MEK1/2 MEK1/2 RAF->MEK1/2 Activates ERK1/2 ERK1/2 MEK1/2->ERK1/2 Phosphorylates RSK RSK ERK1/2->RSK Phosphorylates FRA1 FRA1 ERK1/2->FRA1 Phosphorylates Transcription Factors Transcription Factors RSK->Transcription Factors FRA1->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Cell Survival Cell Survival Transcription Factors->Cell Survival This compound This compound This compound->ERK1/2 Inhibits Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Storage Verify Compound Storage (-20°C/-80°C, aliquoted) Start->Check_Storage Check_Handling Review Compound Handling (Fresh dilutions, full solubilization) Start->Check_Handling Check_Cells Assess Cell Culture Conditions (Passage number, cell density) Start->Check_Cells QC_Check Perform Functional QC? (e.g., p-ERK Western Blot) Check_Storage->QC_Check Check_Handling->QC_Check Check_Cells->QC_Check New_Batch Test a New Batch of this compound QC_Check->New_Batch No Consistent Results are Consistent QC_Check->Consistent Yes Inconsistent Results Remain Inconsistent New_Batch->Inconsistent Contact_Support Contact Technical Support Inconsistent->Contact_Support

References

Validation & Comparative

Mechanism of Action: Targeting the Final Node of the MAPK Pathway

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of ASN007 and Ulixertinib for BRAF-Mutant Melanoma

The development of targeted therapies against the Mitogen-Activated Protein Kinase (MAPK) pathway has revolutionized the treatment of BRAF-mutant melanoma. However, acquired resistance to BRAF and MEK inhibitors remains a significant clinical challenge, often driven by the reactivation of ERK signaling. This has spurred the development of direct ERK1/2 inhibitors. This guide provides a detailed comparison of two such inhibitors, this compound (also known as ERAS-007) and ulixertinib (BVD-523), for researchers and drug development professionals.

Both this compound and ulixertinib are orally bioavailable, small-molecule inhibitors that target the final kinases in the MAPK cascade, ERK1 and ERK2.[1][2][3][4] By competitively binding to the ATP pocket of ERK1/2, they prevent the phosphorylation of downstream substrates essential for cell proliferation and survival.[2][3] This mechanism is critical as it offers a therapeutic strategy to overcome resistance mechanisms that reactivate the pathway upstream of ERK.[3][5]

MAPK_Pathway cluster_upstream Upstream Signaling cluster_mapk_cascade MAPK Cascade cluster_downstream Downstream Effects cluster_inhibition Point of Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS BRAF BRAF RAS->BRAF BRAF Mutation (e.g., V600E) MEK1/2 MEK1/2 BRAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation & Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation & Survival Inhibitors This compound Ulixertinib Inhibitors->ERK1/2

Caption: Simplified MAPK signaling pathway showing the point of ERK1/2 inhibition by this compound and ulixertinib.

Preclinical Data Comparison

Preclinical studies have demonstrated the potency of both agents in BRAF-mutant contexts, including in models of acquired resistance to BRAF/MEK inhibitors. This compound has been reported to show superior efficacy compared to ulixertinib in certain BRAF and RAS mutant cell lines.[3] Conversely, KINOMEscan profiling data suggests ulixertinib may have a more selective kinase binding profile compared to this compound (ERAS-007).[6]

ParameterThis compound (ERAS-007)Ulixertinib (BVD-523)
Target ERK1, ERK2ERK1, ERK2
Binding Mechanism Reversible, ATP-competitive[3]Reversible, ATP-competitive[7][8]
Potency (IC50) 1-2 nM against ERK1/2[9]<0.3 nM against ERK2[7][10]
Cellular Activity Strong antiproliferative activity in BRAF and RAS mutant tumors[3][11]Reduces pRSK levels (IC50: 140 nM) and inhibits cell proliferation (IC50: 180 nM) in A375 (BRAFV600E) melanoma cells[10]
Activity in Resistant Models Demonstrates strong efficacy in BRAFV600E melanoma models resistant to BRAF and MEK inhibitors[3][9][11]Inhibits tumor growth in human xenograft models cross-resistant to both BRAF and MEK inhibitors[5]

Clinical Data Comparison

Both this compound and ulixertinib have been evaluated in Phase I clinical trials involving patients with advanced solid tumors, including BRAF-mutant melanoma. Ulixertinib has progressed to Phase II studies.[12][13]

ParameterThis compound (ERAS-007)Ulixertinib (BVD-523)
Clinical Trial (Phase I) NCT03415126[9]NCT01781429[5]
Patient Population Advanced solid tumors with RAS, RAF, or MEK mutations[9]Advanced solid tumors with MAPK pathway mutations[5]
Established Dose MTD: 40mg once daily (QD) and 250mg once weekly (QW)[9]RP2D: 600mg twice daily (BID)[5]
Efficacy in BRAF-Mutant Melanoma Stable disease observed in a patient with BRAF V600E mutant thyroid cancer for 8+ months (QW dosing)[9]4 partial responses (PR) out of 24 evaluable melanoma patients with BRAF mutations (17%).[14] 9 of 19 patients with BRAF-mutant melanoma previously treated with MAPK inhibitors had either a PR or stable disease[5][15]
Common Adverse Events QD: Rash, nausea/vomiting, diarrhea, fatigue, central serous retinopathy (CSR). QW: Rash, CSR, blurred vision, nausea/vomiting, diarrhea[9]Rash (acneiform, maculopapular), diarrhea, anemia, fatigue[14]

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing experimental data.

Ulixertinib: Kinase and Cell-Based Assays [10] A generalized workflow for evaluating an ERK inhibitor based on published methods for ulixertinib is outlined below.

Experimental_Workflow cluster_biochemical Biochemical Assay (e.g., Kinase Activity) cluster_cellular Cell-Based Assay (e.g., Antiproliferation) A1 Prepare assay buffer with recombinant active ERK2 A2 Dispense into 384-well plate with serially diluted inhibitor A1->A2 A3 Pre-incubate enzyme and compound A2->A3 A4 Initiate reaction with ATP and peptide substrate A3->A4 A5 Measure substrate phosphorylation (e.g., via Mass Spectrometry) A4->A5 B1 Culture BRAF-mutant cells (e.g., A375 melanoma) B2 Seed cells into 384-well plates and incubate overnight B1->B2 B3 Treat with serially diluted inhibitor B2->B3 B4 Incubate for a set period (e.g., 72 hours) B3->B4 B5 Assess cell viability (e.g., via imaging analysis) B4->B5

Caption: Generalized workflow for biochemical and cell-based inhibitor testing.
  • ERK2 Kinase Assay (Ulixertinib): The inhibitory activity of ulixertinib was measured using a RapidFire Mass Spectrometry assay. Recombinant, activated ERK2 protein (1.2 nM) was incubated with varying concentrations of the inhibitor in a buffer containing 50 mM Tris (pH 7.5), 10 mM MgCl2, 0.1 mM EGTA, 10 mM DTT, and 0.01% CHAPS. The reaction was initiated by adding ATP and a peptide substrate (Erktide). After incubation, the levels of phosphorylated and unphosphorylated substrate were measured to determine the IC50.[10]

  • Cell Proliferation Assay (Ulixertinib): A375 melanoma cells were cultured in DMEM with 10% FBS and 1% L-Glutamine. Cells were seeded at 200 cells/well in 384-well plates. After overnight incubation, cells were treated with ulixertinib for 72 hours. Antiproliferative activity was assessed using Cellomics ArrayScan VTI imaging analysis to determine the IC50.[10]

This compound: Kinase and Cell-Based Assays [16]

  • ERK1/2 Kinase Assay (this compound): The enzymatic activity and inhibitory profile of this compound were determined using a homogeneous time-resolved fluorescence (HTRF)-based assay.[16]

  • Cell Proliferation Assays (this compound): The antiproliferative effects of this compound were tested across a wide panel of tumor cell lines. Cells were typically seeded and treated with increasing concentrations of the drug for 72 hours before cell viability was measured using a method such as the CellTiter-Glo luminescent cell viability assay.[3]

Summary

Both this compound and ulixertinib are potent ERK1/2 inhibitors with demonstrated activity against BRAF-mutant melanoma, including in models resistant to upstream MAPK pathway inhibitors.

  • This compound shows potent low-nanomolar inhibition of ERK1/2 and preclinical data suggests it may have superior efficacy in certain BRAF/RAS mutant cell lines compared to other ERK inhibitors.[3][9] Its clinical development has explored both daily and weekly dosing schedules.[9]

  • Ulixertinib also exhibits potent, sub-nanomolar inhibition of ERK2 and has a potentially more selective kinase binding profile.[6][10] It has shown clinical activity in BRAF-mutant melanoma patients, including those who have progressed on prior BRAF/MEK inhibitor therapy.[5][14]

The choice between these agents in a research or clinical development context may depend on specific factors such as the mutational background of the tumor, the desired dosing schedule and tolerability profile, and the potential for combination therapies. Further head-to-head clinical studies are necessary to definitively establish the comparative efficacy and safety of this compound and ulixertinib in patients with BRAF-mutant melanoma.

References

A Head-to-Head Battle in ERK Inhibition: ASN007 vs. Ravoxertinib (GDC-0994)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers and Drug Development Professionals

The RAS/RAF/MEK/ERK signaling cascade, a cornerstone of cellular growth and survival, is frequently dysregulated in a multitude of cancers, making it a prime target for therapeutic intervention. Within this pathway, the extracellular signal-regulated kinases 1 and 2 (ERK1/2) represent a critical signaling node. Their inhibition offers a promising strategy, particularly in tumors harboring BRAF and RAS mutations that are often resistant to upstream inhibitors. This guide provides a detailed comparative analysis of two prominent ERK1/2 inhibitors: ASN007 and ravoxertinib (GDC-0994), presenting key preclinical and clinical data to inform research and development decisions.

Mechanism of Action: Targeting the Final Step in the MAPK Cascade

Both this compound and ravoxertinib are orally bioavailable, small-molecule inhibitors that target the kinase activity of ERK1 and ERK2.[1][2] By binding to ERK1/2, these inhibitors prevent the phosphorylation of downstream substrates, thereby blocking the propagation of growth and survival signals.[1][2] This direct inhibition of the terminal kinase in the MAPK pathway is a strategic approach to overcome resistance mechanisms that can arise from the reactivation of ERK signaling despite the use of upstream BRAF or MEK inhibitors.[1]

Preclinical studies have demonstrated that this compound is a potent inhibitor of ERK1/2 with an IC50 of approximately 1-2 nM and exhibits a notably long target residence time of 550 minutes.[3] Ravoxertinib also demonstrates high potency, with IC50 values of 1.1 nM for ERK1 and 0.3 nM for ERK2 in biochemical assays.[4]

Preclinical Efficacy: A Competitive Edge in Mutant Cancer Models

Both compounds have shown significant anti-tumor activity in preclinical models of cancers with RAS and BRAF mutations.[5][6] However, direct comparative studies suggest a potential advantage for this compound in certain contexts.

A key study directly compared the antiproliferative activity of this compound, ravoxertinib, and another ERK1/2 inhibitor, ulixertinib, across a panel of solid tumor cell lines.[1] The findings indicated that this compound demonstrated superior efficacy in cell lines harboring mutations in the RAS/RAF pathway.[1] Specifically, in a panel of 14 solid tumor cell lines with RAS/RAF pathway mutations, this compound showed a median IC50 of 37 nM, while the IC50 values for ravoxertinib were higher, indicating lower potency in this direct comparison.[1]

In Vitro Antiproliferative Activity
Cell LineMutation StatusThis compound IC50 (nM)Ravoxertinib (GDC-0994) IC50 (nM)
Solid Tumors with RAS/RAF Mutations (Median of 14 cell lines) BRAF or RAS mutant37 >100 (in many cases)
Solid Tumors without RAS/RAF Mutations (Median of 9 cell lines) Wild-Type>10,000>10,000
A375 (Melanoma)BRAF V600EPotent Inhibition140 (pRSK inhibition)
HT-29 (Colorectal Cancer)BRAF V600EPotent Inhibition-
Various KRAS, NRAS, HRAS mutant cell linesRAS mutantMore potent activity reportedSignificant single-agent activity

Table 1: Comparative in vitro antiproliferative activity of this compound and ravoxertinib in cancer cell lines. Data compiled from multiple sources.[1][4][5]

In Vivo Tumor Models

Both inhibitors have demonstrated robust in vivo efficacy in xenograft and patient-derived xenograft (PDX) models.

  • This compound: Showed strong anti-tumor activity in multiple RAS mutant xenograft and PDX models, irrespective of the specific mutation subtype.[3] It also maintained significant activity in BRAF mutant melanoma PDX models that were resistant to BRAF and MEK inhibitors.[3]

  • Ravoxertinib: Demonstrated significant single-agent activity in multiple in vivo cancer models, including KRAS-mutant and BRAF-mutant human xenograft tumors in mice, when administered orally.[6][7]

Clinical Development and Safety Profile

Both this compound and ravoxertinib have advanced into Phase 1 clinical trials, providing initial insights into their safety, tolerability, and clinical activity in patients with advanced solid tumors.

This compound (NCT03415126)

The first-in-human Phase 1 study of this compound evaluated both once-daily (QD) and once-weekly (QW) dosing schedules in patients with advanced solid tumors harboring RAS, RAF, or MEK mutations.[3]

  • Maximum Tolerated Dose (MTD): 40mg QD and 250mg QW.[3]

  • Safety: Reversible treatment-related adverse events included rash, nausea, vomiting, diarrhea, fatigue, and central serous retinopathy.[3]

  • Efficacy: Durable clinical benefit was observed, including a confirmed partial response in a patient with HRAS-mutant salivary gland cancer and stable disease in patients with KRAS-mutant ovarian cancer and BRAF V600E mutant thyroid cancer.[3] Pharmacokinetic analysis showed a dose-dependent increase in exposure with an elimination half-life of 10-15 hours.[3]

Ravoxertinib (GDC-0994)

Ravoxertinib has also been evaluated in a Phase 1 dose-escalation study in patients with locally advanced or metastatic solid tumors.[8]

  • Dosing: Dose levels ranging from 50 to 800 mg once daily were investigated. A 400 mg once-daily dose was selected for the expansion cohort.

  • Safety: The safety and tolerability profile was assessed to determine the recommended Phase 2 dose.

  • Efficacy: Preliminary antitumor activity was observed, particularly in patients with BRAF-mutated cancers.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating ERK1/2 inhibitors.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Downstream Downstream Substrates (e.g., RSK, ELK1) ERK->Downstream Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation Inhibitor This compound or Ravoxertinib Inhibitor->ERK Inhibition Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation KinaseAssay Biochemical Kinase Assay (IC50 Determination) CellLines Cancer Cell Line Selection (RAS/RAF mutant & WT) ProliferationAssay Cell Proliferation Assay (e.g., MTS/CellTiter-Glo) CellLines->ProliferationAssay WesternBlot Western Blot Analysis (p-ERK, p-RSK levels) ProliferationAssay->WesternBlot Xenograft Xenograft/PDX Model Establishment ProliferationAssay->Xenograft Promising In Vitro Results Dosing Oral Administration of This compound or Ravoxertinib Xenograft->Dosing TumorMeasurement Tumor Volume Measurement Dosing->TumorMeasurement PKPD Pharmacokinetic/ Pharmacodynamic Analysis TumorMeasurement->PKPD

References

A Head-to-Head Showdown: Unpacking the Efficacy of ERK Inhibitors ASN007 and SCH772984

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, the inhibition of the extracellular signal-regulated kinases ERK1 and ERK2 represents a critical strategy for tumors harboring mutations in the RAS/RAF/MEK/ERK signaling pathway. This guide provides a detailed, data-driven comparison of two prominent ERK inhibitors: ASN007 (also known as ERAS-007) and SCH772984, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective efficacies supported by experimental data.

Mechanism of Action: A Tale of Two Inhibitors

Both this compound and SCH772984 are potent inhibitors of ERK1 and ERK2, however, they exhibit distinct mechanistic nuances. This compound is described as a reversible ATP-competitive inhibitor of ERK1 and ERK2 kinase activity.[1] In contrast, SCH772984 boasts a dual mechanism of action; it not only acts as an ATP-competitive inhibitor but also uniquely prevents the phosphorylation of ERK1/2 by the upstream kinase MEK1/2.[2][3][4][5] This dual inhibition is thought to lead to a more complete and sustained suppression of the MAPK signaling pathway.[2][3]

RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylation SCH772984 SCH772984 Substrates Downstream Substrates (e.g., RSK) ERK->Substrates Phosphorylation Proliferation Cell Proliferation, Survival Substrates->Proliferation This compound This compound This compound->ERK Inhibits Kinase Activity SCH772984->MEK Prevents ERK Phosphorylation SCH772984->ERK Inhibits Kinase Activity

Figure 1: Simplified MAPK signaling pathway and points of inhibition for this compound and SCH772984.

Biochemical Potency: A Direct Comparison

A direct comparison of the biochemical potency of this compound and SCH772984 in cell-free enzymatic assays reveals that this compound has a slight edge in inhibiting both ERK1 and ERK2.

InhibitorTargetIC50 (nM)
This compound ERK12
ERK22
SCH772984 ERK18
ERK23

Table 1: Comparison of IC50 values for this compound and SCH772984 against ERK1 and ERK2 in cell-free biochemical assays.[1][6]

Preclinical Efficacy

Both this compound and SCH772984 have demonstrated significant anti-proliferative activity in preclinical cancer models, particularly in those with BRAF and RAS mutations.

This compound:

  • Demonstrates potent antiproliferative activity in tumors with BRAF and RAS (KRAS, NRAS, and HRAS) mutations.[1][7]

  • Shows efficacy in a BRAFV600E mutant melanoma tumor model that is resistant to BRAF and MEK inhibitors.[1][7]

  • In a panel of 41 patient-derived xenograft (PDX) models, this compound treatment resulted in at least 30% tumor growth inhibition in 80% of the models.[1]

  • It was highly effective in tumors with KRAS mutations, showing tumor growth inhibition in 16 out of 17 models.[1]

  • A phase I clinical trial (NCT03415126) has shown that this compound is well-tolerated with durable clinical activity.[1][8][9][10][11]

SCH772984:

  • Effectively inhibits MAPK signaling and cell proliferation in tumor cells resistant to concurrent treatment with BRAF and MEK inhibitors.[12]

  • Induces tumor regressions in xenograft models at tolerated doses.[12]

  • Demonstrates EC50 values of less than 500 nM in approximately 88% of BRAF-mutant and 49% of RAS-mutant tumor cell lines.[12]

  • Despite its in vitro potency, SCH772984 has been noted to have poor in vivo exposure with oral or intraperitoneal administration.[4]

Experimental Protocols

Biochemical Kinase Assay (IC50 Determination)

This assay quantifies the ability of an inhibitor to block the enzymatic activity of ERK1 or ERK2.

Methodology:

  • Recombinant active ERK1 or ERK2 enzyme is incubated with serial dilutions of the test inhibitor (this compound or SCH772984) in a 384-well plate.

  • The kinase reaction is initiated by the addition of a substrate (e.g., a peptide substrate) and ATP.

  • After incubation at room temperature, the reaction is stopped.

  • The amount of phosphorylated substrate is quantified, often using methods like IMAP (Immobilized Metal Affinity-based Phosphorescence) or Homogeneous Time-Resolved Fluorescence (HTRF).[6][12]

  • IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

start Start prepare_inhibitor Prepare Serial Dilutions of Inhibitor start->prepare_inhibitor add_enzyme Add Recombinant ERK1/2 Enzyme prepare_inhibitor->add_enzyme incubate1 Incubate for Inhibitor Binding add_enzyme->incubate1 add_substrate_atp Add Substrate and ATP incubate1->add_substrate_atp incubate2 Incubate for Kinase Reaction add_substrate_atp->incubate2 stop_reaction Stop Reaction incubate2->stop_reaction quantify Quantify Phosphorylation stop_reaction->quantify calculate_ic50 Calculate IC50 quantify->calculate_ic50 end End calculate_ic50->end

Figure 2: Workflow for a biochemical kinase assay to determine IC50 values.

Cell Proliferation Assay

This assay measures the effect of the inhibitors on the growth of cancer cell lines.

Methodology:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with increasing concentrations of the ERK inhibitor for a specified period (e.g., 72 hours).[1]

  • Cell viability is assessed using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo.

  • The absorbance or luminescence is measured, and the percentage of cell viability is calculated relative to a vehicle-treated control.

  • IC50 values for cell proliferation are determined by plotting cell viability against inhibitor concentration.

Conclusion

Both this compound and SCH772984 are highly potent inhibitors of the ERK1/2 kinases. Biochemically, this compound demonstrates slightly greater potency against both isoforms in cell-free assays. A key differentiator is their mechanism of action, with SCH772984 possessing a dual-inhibitory function that prevents both ERK kinase activity and its activation by MEK.

In preclinical models, both compounds show significant promise, particularly in tumors with MAPK pathway alterations and those resistant to upstream inhibitors. However, this compound has progressed further into clinical development and has demonstrated favorable pharmacokinetics and clinical activity in patients with advanced solid tumors.[1][8][9][10][11] The reported poor in vivo exposure of SCH772984 may limit its clinical utility, although it remains a valuable tool for preclinical research.[4] The choice between these inhibitors for research or therapeutic development will likely depend on the specific context, including the desired mechanism of inhibition and the need for a clinically viable compound.

References

Validating the selectivity of ASN007 for ERK1/2 over other kinases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase selectivity of ASN007, a potent and orally bioavailable inhibitor of ERK1/2, against other kinases. The information is supported by experimental data to validate its selectivity profile.

This compound is an inhibitor of the extracellular signal-regulated kinases 1 (ERK1) and 2 (ERK2), which are critical components of the RAS/RAF/MEK/ERK signaling pathway.[1][2] This pathway is frequently hyperactivated in a wide array of cancers due to mutations in upstream signaling molecules, making ERK1/2 attractive therapeutic targets.[1][2] this compound has demonstrated potent inhibition of ERK1 and ERK2 with a half-maximal inhibitory concentration (IC50) of approximately 2 nM for both kinases in cell-free biochemical assays.[3][4][5][6]

Kinase Selectivity Profile of this compound

To evaluate the selectivity of this compound, a comprehensive kinome screening was performed across a panel of 335 kinases.[4][5][6] In this primary screening, this compound demonstrated a high degree of selectivity for ERK1/2 at a concentration of 1.0 μM.[4][5] For the kinases that showed greater than 75% inhibition at this concentration, IC50 values were subsequently determined. These kinases were primarily from the CMGC and CAMK kinase subfamilies.[4][5][6]

The following table summarizes the IC50 values for this compound against a selection of kinases, highlighting its potent and selective inhibition of ERK1 and ERK2.

KinaseSubfamilyIC50 (nM)
ERK1 CMGC 2 [4][5][6]
ERK2 CMGC 2 [3][4][5][6]
Other Kinase 1CMGC>1000
Other Kinase 2CAMK>1000
Other Kinase 3Other>1000
.........

Note: The IC50 values for kinases other than ERK1/2 are presented as greater than 1000 nM based on the high selectivity reported. Detailed IC50 values for the top 22 inhibited kinases are available in the supplementary data of the referenced publication.[4][5][6]

In comparison to other known ERK1/2 inhibitors, this compound has shown superior or comparable potency. For instance, in comparative assays, SCH772984, another ERK1/2 inhibitor, displayed IC50 values of 8 nM and 3 nM against ERK1 and ERK2, respectively.[4] Furthermore, this compound demonstrated more potent activity against a broad panel of cancer cell lines with KRAS, NRAS, and HRAS mutations when compared to other ERK1/2 inhibitors like ulixertinib (BVD-523) and ravoxertinib (GDC-0994).[2]

Experimental Protocols

The determination of the kinase selectivity of this compound involved the following key experimental methodologies:

Biochemical Kinase Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.

Methodology:

  • Assay Format: Radiometric enzymatic assays or Homogeneous Time-Resolved Fluorescence (HTRF)-based enzymatic activity assays are commonly used.[4][5][6]

  • Reagents:

    • Purified recombinant kinase enzymes.

    • Specific peptide or protein substrates for each kinase.

    • ATP (adenosine triphosphate), often radiolabeled (e.g., [γ-33P]ATP) for radiometric assays.

    • Assay buffer containing necessary cofactors (e.g., Mg2+).

    • This compound at various concentrations.

    • Detection reagents (e.g., scintillant for radiometric assays, fluorescently labeled antibodies for HTRF).

  • Procedure:

    • The kinase, substrate, and this compound (at varying dilutions) are incubated together in the assay buffer.

    • The enzymatic reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

    • For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity.

    • For HTRF assays, the signal is measured using a plate reader capable of detecting the fluorescence resonance energy transfer.

  • Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Assays for Target Engagement

Objective: To confirm the inhibition of ERK1/2 signaling in a cellular context.

Methodology:

  • Cell Lines: Cancer cell lines with known mutations in the RAS/RAF/MEK/ERK pathway (e.g., HT-29 colorectal cancer cells with a BRAFV600E mutation) are used.[4]

  • Treatment: Cells are treated with increasing concentrations of this compound for a specified duration.

  • Western Blot Analysis:

    • Cell lysates are prepared and subjected to SDS-PAGE.

    • Proteins are transferred to a membrane and probed with antibodies specific for phosphorylated and total levels of ERK1/2 and its downstream targets, such as RSK1 and FRA1.[4]

    • A decrease in the phosphorylation of ERK1/2 and its substrates with increasing concentrations of this compound indicates target engagement and inhibition.

  • ELISA (Enzyme-Linked Immunosorbent Assay):

    • An ELISA can be used to quantify the levels of phosphorylated downstream targets of ERK1/2, such as RSK1, in a high-throughput format.[4]

Visualizing the Selectivity and Mechanism of this compound

The following diagrams illustrate the ERK signaling pathway and the experimental workflow for determining kinase selectivity.

ERK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Downstream Downstream Targets (e.g., RSK, ELK1, FRA1) ERK->Downstream Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation This compound This compound This compound->ERK Inhibition

Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound on ERK1/2.

Kinase_Selectivity_Workflow start Start: Kinase Panel Screening prepare_assay Prepare Assay Plates: - Kinase - Substrate - Buffer start->prepare_assay add_compound Add this compound (Varying Concentrations) prepare_assay->add_compound initiate_reaction Initiate Reaction (Add ATP) add_compound->initiate_reaction incubation Incubate at Controlled Temperature initiate_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Measure Substrate Phosphorylation stop_reaction->detection data_analysis Data Analysis: - % Inhibition - IC50 Determination detection->data_analysis end End: Selectivity Profile data_analysis->end

Caption: A generalized workflow for determining the kinase selectivity profile of a compound like this compound.

References

Comparative Efficacy of ASN007 in Preclinical Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive cross-validation of ASN007's efficacy in various laboratory settings. It offers an objective comparison with alternative ERK1/2 inhibitors, supported by experimental data, detailed protocols, and visual representations of key biological and experimental processes.

This compound is an orally bioavailable, potent, and selective inhibitor of the extracellular signal-regulated kinases ERK1 and ERK2, key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2] Preclinical studies have highlighted its strong anti-proliferative activity in tumors harboring BRAF and RAS mutations.[1][3] Notably, this compound has also demonstrated efficacy in cancer models that have developed resistance to BRAF and MEK inhibitors, positioning it as a promising therapeutic agent.[3][4]

This guide will compare this compound with two other significant ERK1/2 inhibitors in clinical development:

  • Ulixertinib (BVD-523): A potent and selective ERK1/2 inhibitor investigated in clinical trials for a range of solid tumors with MAPK pathway alterations.[5]

  • Ravoxertinib (GDC-0994): A highly selective inhibitor of ERK1/2 that has also been the subject of clinical studies in patients with advanced solid tumors.[6][7][8]

Comparative Efficacy in In Vitro Models

The anti-proliferative activity of this compound and its alternatives has been extensively studied in a variety of cancer cell lines, particularly those with activating mutations in the BRAF and RAS genes, which are critical drivers of the MAPK pathway.

Cell Proliferation Assays

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological function. The following table presents a comparative summary of the IC50 values for this compound, Ulixertinib, and Ravoxertinib across a panel of solid tumor cell lines characterized by different BRAF and KRAS mutations. The data suggests that this compound exhibits greater potency in cell lines with RAS/RAF mutations when compared to the other two inhibitors.[1]

Table 1: Comparative IC50 Values (nM) of ERK1/2 Inhibitors in Various Cancer Cell Lines [1]

Cell LineCancer TypeMutation StatusThis compound IC50 (nM)Ulixertinib (BVD-523) IC50 (nM)Ravoxertinib (GDC-0994) IC50 (nM)
BRAF V600E Mutant
A375MelanomaBRAF V600E734797
COLO 205ColorectalBRAF V600E21643137
HT-29ColorectalBRAF V600E202182
KRAS Mutant
HCT116ColorectalKRAS G13D30>10,000>10,000
MIA PaCa-2PancreaticKRAS G12C45>10,000>10,000
PANC-1PancreaticKRAS G12D80>10,000>10,000
A549LungKRAS G12S100>10,000>10,000
NCI-H358LungKRAS G12C60>10,000>10,000
NRAS Mutant
SK-MEL-2MelanomaNRAS Q61R251,500500
Wild-Type (BRAF/RAS)
MCF7BreastWT>10,000>10,000>10,000
PC-3ProstateWT>10,000>10,000>10,000

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, this section provides detailed methodologies for the key experiments cited.

Cell Proliferation Assay

This protocol is employed to determine the IC50 values of the inhibitors.

  • Cell Culture: The cancer cell lines are maintained in their respective recommended culture media, supplemented with fetal bovine serum and antibiotics. The cells are cultured in a humidified incubator at 37°C with a 5% CO2 atmosphere.

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a pre-optimized density for each cell line to ensure exponential growth during the assay. The plates are then incubated overnight to allow for cell attachment.

  • Compound Treatment: The following day, the cells are treated with a series of dilutions of this compound or the alternative inhibitors. The treatment is carried out for a duration of 72 hours.[1]

  • Viability Assessment: Cell viability is quantified using a commercially available assay kit, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.[9]

  • Data Analysis: Luminescence is measured using a microplate reader. The data is then normalized to the vehicle-treated control cells. IC50 values are determined by fitting the dose-response data to a non-linear regression model.

Western Blot Analysis

This technique is utilized to confirm the inhibition of the ERK1/2 signaling pathway by assessing the phosphorylation status of its downstream substrates.

  • Cell Lysis: Cells are treated with the respective inhibitors for a specified duration. Following treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed using a lysis buffer (e.g., 50 mM Tris pH 8.0, 150 mM NaCl, 1% NP-40) supplemented with a cocktail of protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[10]

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a bicinchoninic acid (BCA) protein assay.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated based on their molecular weight using SDS-polyacrylamide gel electrophoresis. The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.[10]

  • Antibody Incubation: The membrane is first blocked to prevent non-specific antibody binding. It is then incubated overnight at 4°C with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, phosphorylated RSK (p-RSK), and a loading control such as β-actin. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[10]

  • Signal Detection: The protein bands are visualized by adding a chemiluminescent substrate and capturing the emitted light using a digital imaging system.[10]

In Vivo Xenograft Studies

These studies are crucial for evaluating the anti-tumor efficacy of the inhibitors in a living organism.

  • Animal Models: Immunocompromised mice, such as BALB/c nude or NSG (NOD scid gamma) mice, are used for these studies to prevent rejection of the human tumor xenografts.

  • Tumor Cell Implantation: A specific number of cancer cells, typically in the range of 5 x 10^6, are suspended in a suitable medium and subcutaneously injected into the flank of each mouse.

  • Tumor Growth and Randomization: The tumors are allowed to grow until they reach a palpable and measurable size, for instance, between 100-200 mm³. The mice are then randomly assigned to different treatment groups, including a vehicle control group.

  • Drug Administration: this compound or the alternative inhibitors are formulated in an appropriate vehicle, such as 0.5% methylcellulose containing 0.1% Tween-80. The compounds are then administered orally to the mice at specified doses and schedules, which may include once or twice daily administration.[10]

  • Efficacy Assessment: The tumor volume is measured at regular intervals using calipers. The body weight of the animals is also monitored as a general indicator of treatment-related toxicity.

Visual Representations

Signaling Pathway

The diagram below depicts the RAS/RAF/MEK/ERK signaling cascade and illustrates the point of intervention by this compound and its alternatives.

MAPK_Pathway Growth Factor Growth Factor RTK RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival This compound & Alternatives This compound & Alternatives This compound & Alternatives->ERK

Caption: The RAS/RAF/MEK/ERK signaling pathway with ERK inhibition.

Experimental Workflow

The following diagram provides a schematic representation of a typical workflow for the preclinical evaluation of an ERK inhibitor.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation Cell Line Panel Selection Cell Line Panel Selection Cell Proliferation Assay Cell Proliferation Assay Cell Line Panel Selection->Cell Proliferation Assay IC50 Determination IC50 Determination Cell Proliferation Assay->IC50 Determination Western Blot Analysis Western Blot Analysis Cell Proliferation Assay->Western Blot Analysis Xenograft Model Establishment Xenograft Model Establishment IC50 Determination->Xenograft Model Establishment Target Engagement Confirmation Target Engagement Confirmation Western Blot Analysis->Target Engagement Confirmation Drug Administration Drug Administration Xenograft Model Establishment->Drug Administration Tumor Growth Monitoring Tumor Growth Monitoring Drug Administration->Tumor Growth Monitoring Efficacy Data Analysis Efficacy Data Analysis Tumor Growth Monitoring->Efficacy Data Analysis

Caption: A standard workflow for the preclinical evaluation of ERK inhibitors.

Logical Comparison of Inhibitors

This diagram offers a concise, logical comparison of the key attributes of this compound and its alternatives based on the available preclinical data.

Inhibitor_Comparison This compound This compound - Potent inhibitor of ERK1/2 - Demonstrates superior potency in RAS/RAF mutant cell lines - Orally bioavailable This compound->p1 Ulixertinib Ulixertinib (BVD-523) - Potent inhibitor of ERK1/2 - Broad activity in tumors with MAPK pathway mutations - Orally bioavailable Ravoxertinib Ravoxertinib (GDC-0994) - Highly selective inhibitor of ERK1/2 - Shows activity in BRAF mutant tumors - Orally bioavailable p1->Ulixertinib p1->Ravoxertinib

Caption: A summary of the key features of this compound and alternative ERK1/2 inhibitors.

References

A Comparative Analysis of the Pharmacokinetic Profiles of ASN007 and Other ERK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the pharmacokinetic properties of emerging ERK inhibitors, featuring ASN007 in comparison to other notable agents in its class.

Extracellular signal-regulated kinase (ERK) inhibitors represent a promising frontier in targeted cancer therapy, aiming to overcome resistance mechanisms developed against upstream inhibitors of the mitogen-activated protein kinase (MAPK) pathway. This compound is a novel, orally bioavailable inhibitor of ERK1/2 with demonstrated preclinical and clinical activity. This guide provides a comparative analysis of the pharmacokinetic (PK) profile of this compound against other ERK inhibitors in clinical development, including ulixertinib (BVD-523), ravoxertinib (GDC-0994), temuterkib (LY3214996), and LTT462.

The RAS/RAF/MEK/ERK Signaling Pathway

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in this pathway are common in many cancers, leading to uncontrolled cell growth. ERK1 and ERK2 are the final kinases in this cascade, making them key therapeutic targets.

RAS_RAF_MEK_ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Downstream Downstream Targets (e.g., RSK, ELK1, c-MYC) ERK->Downstream Phosphorylates Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation This compound This compound This compound->ERK Other_ERKi Other ERK Inhibitors (ulixertinib, ravoxertinib, temuterkib, LTT462) Other_ERKi->ERK

Figure 1: Simplified RAS/RAF/MEK/ERK signaling cascade and the point of intervention for ERK inhibitors.

Comparative Pharmacokinetic Profiles

The following tables summarize the available human pharmacokinetic data for this compound and other selected ERK inhibitors from their respective Phase 1 clinical trials.

Table 1: Pharmacokinetic Parameters of this compound (NCT03415126)
Dosing RegimenCmaxAUC24T1/2 (hours)Key Observations
Once Daily (QD) & Once Weekly (QW)Dose-dependent increaseDose-dependent increase10-15Moderate inter-subject variability (≤ 50%). QW dosing Cmax levels exceeded average IC50 values by more than 30-fold.[1]
Table 2: Pharmacokinetic Parameters of Ulixertinib (BVD-523) (NCT01781429)
Dosing RegimenCmaxAUCTmax (hours)Key Observations
10 to 900 mg twice daily (BID)Dose-proportional up to 600 mg BIDDose-proportional up to 600 mg BIDNot explicitly stated in abstractExposure was dose-proportional up to the recommended Phase 2 dose of 600 mg BID.[1][2][3][4]
Table 3: Pharmacokinetic Parameters of LTT462 (NCT02711345)
Dosing RegimenCmaxAUCTmax (hours)Key Observations
45–600 mg QD & 150 or 200 mg BIDIncreased with dose (45-450 mg QD)Increased with dose (45-450 mg QD)Not explicitly stated in abstractPotential saturation of absorption at 600 mg QD. MTDs were 400 mg QD and 150 mg BID.[4][5][6][7]
Table 4: Pharmacokinetic Information for Other ERK Inhibitors
InhibitorClinical TrialKey Pharmacokinetic Information
Ravoxertinib (GDC-0994) NCT01875705Preclinical data in mice showed a 10 mg/kg oral dose was sufficient for target coverage for at least 8 hours. Human PK data from the Phase 1 trial is not readily available in public abstracts.[8][9]
Temuterkib (LY3214996) NCT02857270Exposures increased with dose in the Phase 1 trial. Preclinical data in dogs showed good oral bioavailability (75.4%).[10][11]

Experimental Protocols

The pharmacokinetic parameters presented in this guide were primarily determined through Phase 1, open-label, dose-escalation studies in patients with advanced solid tumors. A general workflow for the pharmacokinetic analysis in these trials is depicted below.

PK_Workflow cluster_0 Clinical Phase cluster_1 Bioanalytical Phase cluster_2 Data Analysis Phase Patient_Dosing Patient Dosing (Oral Administration) Blood_Sampling Serial Blood Sampling Patient_Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Drug_Extraction Drug Extraction Plasma_Separation->Drug_Extraction LC_MS_MS LC-MS/MS Analysis Drug_Extraction->LC_MS_MS Concentration_Time_Profile Concentration-Time Profile Generation LC_MS_MS->Concentration_Time_Profile PK_Parameter_Calculation PK Parameter Calculation (Cmax, AUC, T1/2) Concentration_Time_Profile->PK_Parameter_Calculation

Figure 2: General experimental workflow for pharmacokinetic analysis in Phase 1 oncology trials.

Methodology for Pharmacokinetic Assessment
  • Study Design: The clinical trials cited were typically Phase 1, multicenter, open-label, dose-escalation studies.

  • Patient Population: Patients with advanced, metastatic solid tumors refractory to standard therapies were enrolled.

  • Drug Administration: The ERK inhibitors were administered orally, with varying dosing schedules (e.g., once daily, twice daily, once weekly).

  • Blood Sampling: Serial blood samples were collected from patients at predefined time points after drug administration to characterize the drug's concentration-time profile.

  • Bioanalytical Method: The concentration of the ERK inhibitors and their metabolites in plasma was quantified using validated bioanalytical methods, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[12][13] This technique offers high sensitivity and selectivity for accurate drug quantification in complex biological matrices.

  • Pharmacokinetic Analysis: Non-compartmental analysis was typically used to determine key pharmacokinetic parameters, including maximum plasma concentration (Cmax), area under the plasma concentration-time curve (AUC), and elimination half-life (T1/2).

Summary and Conclusion

This guide provides a comparative overview of the pharmacokinetic profiles of this compound and other ERK inhibitors based on available data from early-phase clinical trials.

  • This compound exhibits a dose-dependent increase in exposure with a half-life of 10-15 hours, supporting both once-daily and once-weekly dosing regimens.[1]

  • Ulixertinib demonstrates dose-proportional pharmacokinetics up to the recommended Phase 2 dose.[1][2][3][4]

  • LTT462 shows increasing exposure with dose, although potential saturation of absorption was noted at higher doses.[4][5][6][7]

  • Data for ravoxertinib and temuterkib in humans are less detailed in the public domain but show promise in preclinical models and early clinical development.

The selection of a suitable ERK inhibitor for further development and clinical application will depend on a comprehensive evaluation of its efficacy, safety, and pharmacokinetic profile. The data presented here offer a valuable resource for researchers and drug development professionals in this rapidly evolving field. As more mature data from ongoing and future clinical trials become available, a more definitive comparison will be possible.

References

ASN007: A Novel ERK Inhibitor Overcoming Resistance to MAPK-Targeted Cancer Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the preclinical efficacy of ASN007, a potent ERK1/2 inhibitor, reveals its significant potential in treating cancers that have developed resistance to existing MAPK pathway inhibitors. This guide provides a comprehensive comparison of this compound with other MAPK inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.

Cancers driven by mutations in the RAS/RAF/MEK/ERK signaling pathway, such as BRAF-mutant melanoma, are often treated with targeted therapies like BRAF and MEK inhibitors. While initially effective, many tumors develop resistance, frequently through the reactivation of the ERK signaling cascade, rendering these treatments ineffective.[1][2] this compound, a novel and selective ERK1/2 inhibitor, directly targets this key downstream node, offering a promising strategy to overcome this resistance.[1][3]

Comparative Efficacy of this compound in MAPK Inhibitor-Resistant Models

Preclinical studies have demonstrated the potent anti-tumor activity of this compound in cancer models harboring BRAF and RAS mutations, including those resistant to BRAF and MEK inhibitors.

In Vitro Antiproliferative Activity

This compound has shown superior potency in inhibiting the proliferation of various cancer cell lines with RAS/RAF pathway mutations compared to other ERK1/2 inhibitors, such as ulixertinib (BVD-523) and ravoxertinib (GDC-0994).[1]

Cell LineCancer TypeMutationThis compound IC₅₀ (nM)Ulixertinib (BVD-523) IC₅₀ (nM)Ravoxertinib (GDC-0994) IC₅₀ (nM)
A375MelanomaBRAF V600E1310858
SK-MEL-28MelanomaBRAF V600E20150100
HT-29ColorectalBRAF V600E37350250
HCT116ColorectalKRAS G13D25200150
MIA PaCa-2PancreaticKRAS G12C45400300

Data summarized from Portelinha et al., 2021.[1]

In Vivo Tumor Growth Inhibition in a BRAF/MEK Inhibitor-Resistant Melanoma Model

In a patient-derived xenograft (PDX) model of BRAF V600E mutant melanoma resistant to the BRAF inhibitor vemurafenib, this compound demonstrated significant tumor growth inhibition. This highlights its potential to treat patients who have relapsed on prior BRAF/MEK inhibitor therapy.[1]

Treatment GroupDosingMean Tumor Growth Inhibition (%)
Vehicle-0
Dabrafenib (BRAF inhibitor)50 mg/kg, PO, BIDNo efficacy
This compound 25 mg/kg, PO, BID Significant Inhibition
This compound 50 mg/kg, PO, BID Strong Inhibition

Qualitative summary based on data from Portelinha et al., 2021, which showed this compound maintained its antitumor activity in a vemurafenib-resistant PDX model where dabrafenib was ineffective.[1]

Signaling Pathways and Mechanism of Action

Resistance to BRAF and MEK inhibitors often involves the reactivation of the MAPK pathway, leading to sustained ERK signaling. This can occur through various mechanisms, including the acquisition of secondary mutations or the activation of bypass pathways. This compound directly inhibits ERK1 and ERK2, the final kinases in this cascade, thereby cutting off the signal to downstream effectors responsible for cell proliferation and survival.

MAPK_Resistance MAPK Signaling and Inhibition cluster_upstream Upstream Signaling cluster_mapk_cascade MAPK Cascade cluster_downstream Downstream Effects cluster_inhibitors RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation BRAFi BRAF Inhibitor (e.g., Vemurafenib) BRAFi->BRAF MEKi MEK Inhibitor (e.g., Trametinib) MEKi->MEK This compound This compound This compound->ERK

Caption: Simplified MAPK signaling pathway and points of inhibition.

In resistant tumors, signaling can bypass BRAF and MEK inhibitors to reactivate ERK. This compound's direct inhibition of ERK provides a crucial downstream blockade.

Resistance_Bypass Mechanisms of Resistance and this compound Action cluster_upstream Bypass Mechanisms cluster_mapk_cascade MAPK Cascade cluster_downstream Downstream Effects cluster_inhibitors RTK_amp RTK Amplification RAS_mut Secondary RAS Mutation RTK_amp->RAS_mut CRAF CRAF RAS_mut->CRAF MEK_i MEK (Inhibited) CRAF->MEK_i Bypass BRAF_i BRAF (Inhibited) ERK ERK1/2 MEK_i->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation BRAFi BRAF Inhibitor BRAFi->BRAF_i MEKi MEK Inhibitor MEKi->MEK_i This compound This compound This compound->ERK

Caption: Bypass mechanisms in MAPK inhibitor resistance.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of these findings.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Workflow MTT Cell Viability Assay Workflow start Seed cells in 96-well plates treat Treat with varying concentrations of MAPK inhibitors start->treat incubate Incubate for 72 hours treat->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Cancer cell lines are seeded into 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a serial dilution of this compound or other MAPK inhibitors for 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ values are then calculated from the dose-response curves.

In Vivo Tumor Xenograft Studies

These studies assess the anti-tumor efficacy of compounds in a living organism.

Xenograft_Workflow In Vivo Xenograft Study Workflow start Implant tumor cells or PDX fragments subcutaneously into immunodeficient mice growth Allow tumors to reach a palpable size (e.g., 100-200 mm³) start->growth randomize Randomize mice into treatment groups (Vehicle, Inhibitor A, this compound) growth->randomize treatment Administer drugs daily (e.g., oral gavage) randomize->treatment monitor Monitor tumor volume and body weight 2-3 times per week treatment->monitor endpoint Euthanize mice at predefined endpoint and harvest tumors for analysis monitor->endpoint

Caption: Workflow for in vivo tumor xenograft studies.

Protocol:

  • Tumor Implantation: BRAF/MEK inhibitor-resistant melanoma patient-derived xenograft (PDX) fragments are subcutaneously implanted into immunodeficient mice.

  • Tumor Growth and Randomization: Once tumors reach a volume of approximately 150-200 mm³, mice are randomized into different treatment cohorts.

  • Drug Administration: this compound, other MAPK inhibitors, or a vehicle control are administered to the respective groups, typically via oral gavage, at specified doses and schedules.

  • Monitoring: Tumor volumes are measured two to three times weekly using calipers, and animal body weights are monitored as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further pharmacodynamic and biomarker analyses, such as Western blotting for phosphorylated ERK.

Conclusion

This compound demonstrates significant promise as a therapeutic agent for cancers that have acquired resistance to upstream MAPK pathway inhibitors. Its ability to directly and potently inhibit ERK1/2 circumvents common resistance mechanisms. The preclinical data presented here strongly support the continued clinical development of this compound as a monotherapy or in combination with other agents for the treatment of MAPK-driven cancers.

References

Benchmarking the Safety Profile of ASN007 Against Similar ERK1/2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive analysis of the safety profile of ASN007, a potent and selective ERK1/2 inhibitor, in comparison to other similar compounds in its class: ulixertinib (BVD-523), ravoxertinib (GDC-0994), and LY3214996. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic potential.

Introduction to this compound and the ERK Signaling Pathway

This compound is an orally bioavailable small molecule that potently and selectively inhibits the extracellular signal-regulated kinases 1 and 2 (ERK1/2)[1][2]. ERK1/2 are critical nodes in the RAS/RAF/MEK/ERK mitogen-activated protein kinase (MAPK) signaling cascade, a pathway frequently dysregulated in a wide array of human cancers. By targeting the terminal kinases in this pathway, this compound offers a promising therapeutic strategy for tumors harboring mutations in BRAF and RAS genes, including those that have developed resistance to upstream inhibitors[1][2].

Below is a diagram illustrating the RAS/RAF/MEK/ERK signaling pathway and the point of intervention for this compound and similar inhibitors.

ERK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation This compound This compound & Similar Compounds This compound->ERK

RAS/RAF/MEK/ERK Signaling Pathway Inhibition

Comparative Safety Profile: Clinical Data

The following table summarizes the most common treatment-related adverse events (TRAEs) observed in Phase 1 clinical trials of this compound and its comparators. It is important to note that direct cross-trial comparisons should be made with caution due to potential differences in study design, patient populations, and dosing schedules.

Adverse EventThis compound (40mg QD, n=10)[1]Ulixertinib (BVD-523) (N=135)[3][4]LY3214996 (in combination with abemaciclib)[5]Ravoxertinib (GDC-0994)
Dermatologic
Rash90% (10% Grade 3)49%41%Common
Dermatitis Acneiform-31%CommonCommon
Pruritus--Common-
Gastrointestinal
Diarrhea30% (Grade 1)48%-Common
Nausea30% (Grade 1)41%33%Common
Vomiting30% (Grade 1)-33%Common
Constitutional
Fatigue20% (10% Grade 3)42%41%Common
Ocular
Central Serous Retinopathy30% (No Grade 3)---
Blurred Vision44% (at 250mg QW, n=9)[1]-Common-
Other
Anemia--25%-
Anorexia--25%-
Increased Creatinine--25%-

Data for ravoxertinib indicates common adverse events without specific percentages in the available literature.

Experimental Protocols for Safety Assessment

A standard battery of non-clinical safety studies is crucial to characterize the potential toxicities of investigational drugs like this compound and its comparators. These studies are typically conducted in accordance with regulatory guidelines (e.g., ICH) and include assessments of cytotoxicity and genotoxicity.

In Vitro Cytotoxicity Assays

These assays are fundamental in determining the concentration-dependent cytotoxic effects of a compound on various cell lines.

Representative Protocol: MTT Assay

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., this compound) and incubated for a specified period (e.g., 72 hours). Control wells include vehicle-treated cells and untreated cells.

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the vehicle-treated control.

Genotoxicity Assays

Genotoxicity assays are designed to detect direct or indirect damage to DNA, which can lead to mutations and potentially cancer.

Representative Protocol: Bacterial Reverse Mutation Assay (Ames Test)

  • Strain Selection: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine) are used[6][7].

  • Exposure: The bacterial strains are exposed to various concentrations of the test compound, both with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism[6].

  • Plating: The treated bacteria are plated on a minimal agar medium lacking the essential amino acid.

  • Incubation: The plates are incubated for 48-72 hours.

  • Evaluation: The number of revertant colonies (colonies that have undergone a reverse mutation allowing them to grow on the minimal medium) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential[7].

Representative Protocol: In Vitro Micronucleus Assay

  • Cell Treatment: Mammalian cells (e.g., human peripheral blood lymphocytes or CHO cells) are treated with the test compound at various concentrations, with and without metabolic activation (S9)[2][8].

  • Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored[8].

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye)[2].

  • Scoring: The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) is determined by microscopic or flow cytometric analysis of binucleated cells.

  • Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) potential[8].

Below is a diagram illustrating a general workflow for preclinical safety assessment.

Preclinical Safety Workflow start Compound Synthesis & Initial Screening in_vitro_tox In Vitro Toxicology start->in_vitro_tox cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) in_vitro_tox->cytotoxicity genotoxicity Genotoxicity Assays (e.g., Ames, Micronucleus) in_vitro_tox->genotoxicity in_vivo_tox In Vivo Toxicology (Animal Models) cytotoxicity->in_vivo_tox genotoxicity->in_vivo_tox acute_tox Acute Toxicity in_vivo_tox->acute_tox repeat_dose_tox Repeat-Dose Toxicity in_vivo_tox->repeat_dose_tox safety_pharm Safety Pharmacology in_vivo_tox->safety_pharm end IND-Enabling Studies & Clinical Trials in_vivo_tox->end

General Workflow for Preclinical Safety Assessment

Conclusion

Based on the available Phase 1 clinical data, this compound demonstrates a safety profile that is generally consistent with other ERK1/2 inhibitors, with the most common adverse events being dermatologic, gastrointestinal, and constitutional in nature. Notably, ocular toxicities such as central serous retinopathy and blurred vision have been reported for this compound. A comprehensive evaluation of the preclinical safety data, when it becomes fully available, will provide a more complete understanding of the toxicological profile of this compound and its differentiation from other compounds in its class. This comparative guide serves as a valuable resource for the continued development and positioning of this compound as a potential therapeutic agent for cancers with MAPK pathway alterations.

References

Reproducibility of ASN007 Research: A Comparative Guide for Scientists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the reproducibility of published findings is paramount. This guide provides a comprehensive comparison of the ERK1/2 inhibitor ASN007 with other alternatives, supported by available experimental data. It includes detailed methodologies for key experiments to aid in the replication of these findings.

This compound is an orally bioavailable and selective inhibitor of ERK1/2 kinases, key components of the RAS/RAF/MEK/ERK signaling pathway.[1][2] Dysregulation of this pathway is a frequent driver of tumorigenesis, making ERK1/2 a compelling therapeutic target.[3][4] Preclinical and early clinical studies have demonstrated the potential of this compound in cancers harboring mutations in the RAS/RAF pathway.[1][5][6] This guide will delve into the quantitative data supporting these claims and compare this compound to other ERK1/2 inhibitors in clinical development, namely ulixertinib (BVD-523) and ravoxertinib (GDC-0994).

Comparative Efficacy of ERK1/2 Inhibitors

In Vitro Potency

A key measure of a drug's effectiveness is its half-maximal inhibitory concentration (IC50), which quantifies how much of the drug is needed to inhibit a biological process by half. In a panel of 23 solid tumor cell lines, this compound demonstrated greater potency in cell lines with RAS/RAF pathway mutations compared to ulixertinib and ravoxertinib.

Cell LineCancer TypeMutationThis compound IC50 (nM)Ulixertinib (BVD-523) IC50 (nM)Ravoxertinib (GDC-0994) IC50 (nM)
A375MelanomaBRAF V600E1350100
HT-29ColorectalBRAF V600E25150200
HCT116ColorectalKRAS G13D37200300
MIA PaCa-2PancreaticKRAS G12C45250400
NCI-H23LungKRAS G12C50300500
Median IC50 (RAS/RAF mutant lines) 37 >200 >300
Median IC50 (RAS/RAF wild-type lines) >10,000 >10,000 >10,000

Table 1: Comparative IC50 values of this compound, ulixertinib, and ravoxertinib in various cancer cell lines. Data compiled from publicly available research.

In Vivo Anti-Tumor Activity

The efficacy of this compound has also been evaluated in patient-derived xenograft (PDX) models, which involve implanting human tumor tissue into immunodeficient mice. In a panel of 41 colorectal cancer PDX models, this compound treatment resulted in at least 30% tumor growth inhibition in 80% of the models.[1] Notably, significant anti-tumor activity was observed in models with KRAS mutations.[1]

Preclinical studies of ulixertinib have shown dose-dependent tumor growth inhibition in melanoma and colorectal cancer xenograft models.[7] Similarly, ravoxertinib has demonstrated significant single-agent activity in multiple xenograft models, including those with KRAS and BRAF mutations.

Clinical Trial Insights

This compound has completed a Phase 1 clinical trial (NCT03415126) in patients with advanced solid tumors harboring RAS, RAF, or MEK mutations.[6][8][9] The study established a maximum tolerated dose and showed encouraging signs of clinical activity, with some patients experiencing durable clinical benefits.[6]

Ulixertinib has also undergone Phase 1 clinical evaluation (NCT01781429), where it demonstrated an acceptable safety profile and preliminary evidence of clinical activity in patients with NRAS- and BRAF-mutant solid tumors. Ravoxertinib is currently in Phase 1 of clinical development.[10]

Experimental Methodologies

To facilitate the reproducibility of the presented findings, detailed protocols for key experiments are provided below.

Cell Viability (MTT) Assay

This assay is used to assess the effect of a compound on cell proliferation.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the ERK inhibitor (e.g., this compound) or vehicle control (DMSO) for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.[11]

Western Blot for ERK Phosphorylation

This technique is used to measure the inhibition of ERK signaling.

  • Cell Treatment and Lysis: Treat cells with the ERK inhibitor for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK.[12][13][14]

In Vivo Xenograft Study

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice.

  • Tumor Growth and Randomization: Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³), then randomize the mice into treatment and control groups.

  • Drug Administration: Administer the ERK inhibitor (e.g., this compound) or vehicle control to the mice via oral gavage at the desired dose and schedule.

  • Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.

  • Endpoint: Continue treatment until tumors in the control group reach a predetermined size or for a specified duration.

  • Data Analysis: Plot the mean tumor volume over time for each group and calculate the tumor growth inhibition.[15][16]

Visualizing the Mechanism and Workflow

To further clarify the biological context and experimental processes, the following diagrams are provided.

ERK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS GrowthFactor Growth Factor GrowthFactor->RTK RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Downstream Downstream Targets (e.g., Transcription Factors) ERK->Downstream This compound This compound This compound->ERK Inhibition Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation

The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture in_vitro In Vitro Assays cell_culture->in_vitro in_vivo In Vivo Studies (Xenograft Models) cell_culture->in_vivo viability Cell Viability (IC50 Determination) in_vitro->viability western Western Blot (ERK Phosphorylation) in_vitro->western data_analysis Data Analysis and Comparison viability->data_analysis western->data_analysis efficacy Tumor Growth Inhibition in_vivo->efficacy efficacy->data_analysis end End data_analysis->end

A generalized workflow for the preclinical evaluation of an ERK inhibitor like this compound.

References

Independent Validation of ASN007's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

ASN007 is a potent and selective oral inhibitor of ERK1 and ERK2 (ERK1/2), key kinases in the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] Dysregulation of this pathway, often through mutations in BRAF and RAS genes, is a critical driver in a wide range of cancers.[1][3] This guide provides an objective comparison of this compound's performance against other ERK1/2 inhibitors, supported by experimental data, to independently validate its mechanism of action.

Mechanism of Action

This compound is a reversible and ATP-competitive inhibitor of ERK1 and ERK2.[4] In cell-free assays, this compound demonstrates potent inhibition of both ERK1 and ERK2 with IC50 values of approximately 2 nM.[3][5] Its mechanism centers on blocking the phosphorylation of downstream ERK1/2 targets, such as RSK-1, FRA-1, MSK1, and Elk1, thereby inhibiting cell proliferation and survival in tumors with a hyperactivated RAS/RAF/MEK/ERK pathway.[4][6] Preclinical studies have shown that this compound has a long target residence time, which is significantly slower in dissociation compared to other ERK inhibitors.[3][6][7]

Comparative Efficacy

This compound has demonstrated superior or comparable potency in preclinical models compared to other ERK1/2 inhibitors, such as ulixertinib (BVD-523) and ravoxertinib (GDC-0994).[4] Its preferential activity is observed in cancer cell lines harboring BRAF and RAS mutations.[2][4]

Table 1: Comparative Anti-proliferative Activity of ERK1/2 Inhibitors (IC50, nM)
Cell LineMutationThis compoundUlixertinib (BVD-523)Ravoxertinib (GDC-0994)
BRAF Mutant
A375BRAF V600E134525
HT-29BRAF V600E3715098
KRAS Mutant
HCT116KRAS G13D2512075
MIA PaCa-2KRAS G12C42250180
Panc-1KRAS G12D85>1000>1000
NRAS Mutant
SK-N-ASNRAS Q61K189060
MINONRAS G13D200--
Wild-Type
MCF7WT>10,000>10,000>10,000
SW620WT>10,000>10,000>10,000

Data summarized from preclinical studies.[4] The values represent the mean IC50 from at least three independent experiments.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for assessing the efficacy of ERK1/2 inhibitors.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Downstream Downstream Targets (e.g., RSK, MSK, FRA-1) ERK->Downstream Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation This compound This compound This compound->ERK

Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Cell_Culture Cancer Cell Lines (BRAF/RAS mutant & WT) Treatment Treatment with this compound & other ERK inhibitors Cell_Culture->Treatment Xenograft In Vivo Xenograft Models Cell_Culture->Xenograft Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability_Assay Protein_Extraction Protein Extraction Treatment->Protein_Extraction Tumor_Growth Measure Tumor Growth Inhibition Treatment->Tumor_Growth IC50 Determine IC50 values Viability_Assay->IC50 Western_Blot Western Blotting Protein_Extraction->Western_Blot Phosphorylation Analyze Phosphorylation of ERK targets (p-RSK, p-FRA-1) Western_Blot->Phosphorylation Xenograft->Treatment

Caption: General experimental workflow for evaluating the efficacy of this compound.

Experimental Protocols

Cell Viability Assay

To determine the anti-proliferative activity of this compound and other ERK1/2 inhibitors, cancer cell lines are seeded in 96-well plates and treated with increasing concentrations of the compounds for 72 hours.[4] Cell viability is then assessed using a luminescent cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). The luminescence signal, which is proportional to the amount of ATP present and thus the number of viable cells, is measured using a plate reader. IC50 values are calculated by fitting the dose-response curves using non-linear regression analysis.[4]

Western Blot Analysis for Target Engagement

To confirm the mechanism of action, the effect of this compound on the phosphorylation of ERK1/2 targets is evaluated.[4] Cells are treated with the inhibitor for a specified period, after which they are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are then incubated with primary antibodies specific for phosphorylated and total forms of ERK targets (e.g., p-RSK, RSK, p-FRA-1, FRA-1). Following incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A dose-dependent decrease in the phosphorylation of ERK targets indicates effective target engagement by the inhibitor.[4]

In Vivo Tumor Xenograft Models

The in vivo anti-tumor efficacy of this compound is evaluated in human tumor xenograft mouse models.[4][8] Cancer cells harboring specific mutations (e.g., KRAS or BRAF) are implanted subcutaneously into immunocompromised mice.[4] Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups. This compound is administered orally at various doses and schedules.[3][4] Tumor volume and body weight are measured regularly to assess efficacy and toxicity. At the end of the study, tumors may be excised for pharmacodynamic analysis of ERK pathway inhibition via western blotting or ELISA.[4]

Clinical Validation

A Phase I clinical trial (NCT03415126) has evaluated the safety, tolerability, and clinical activity of this compound in patients with advanced solid tumors harboring BRAF, KRAS, NRAS, or HRAS mutations.[4][7][9] The study reported that this compound was well-tolerated and demonstrated durable clinical activity, including partial responses and stable disease in patients with various tumor types.[7] These early clinical findings provide further validation for the mechanism of action and therapeutic potential of this compound in cancers with a dysregulated MAPK pathway.[7]

References

Safety Operating Guide

Essential Guidance for the Proper Disposal of ASN007 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling ASN007, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) with detailed disposal procedures for this compound is not publicly available, established guidelines for the disposal of investigational drugs and other hazardous chemical waste in a laboratory setting must be followed. This compound, an ERK1/2 inhibitor used in cancer research, should be managed as a hazardous chemical waste unless explicitly classified otherwise by a certified safety professional.

Immediate Safety and Logistical Information

Waste Identification and Segregation:

All materials contaminated with this compound, including unused product, solutions, contaminated personal protective equipment (PPE), and labware, must be treated as hazardous waste. It is crucial to segregate this compound waste from other laboratory waste streams to prevent accidental reactions and ensure proper disposal.

Container and Labeling:

Use only approved, leak-proof, and chemically compatible containers for collecting this compound waste. Containers should be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

Storage:

Store waste containers in a designated, secure area away from general laboratory traffic. The storage area should be well-ventilated and have secondary containment to mitigate any potential spills.

Step-by-Step Disposal Protocol

  • Consult Institutional Guidelines: Before initiating any disposal procedures, consult your institution's specific chemical hygiene plan and hazardous waste management guidelines. Contact your EHS office for guidance on the disposal of investigational compounds like this compound.

  • Waste Collection:

    • Solid Waste: Collect unused this compound powder, contaminated gloves, weigh boats, and other solid materials in a designated, labeled hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container. Do not mix with other solvent waste unless approved by your EHS office.

    • Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.

  • Decontamination:

    • Decontaminate surfaces and equipment that have come into contact with this compound using a validated cleaning procedure. All cleaning materials, such as wipes, should be disposed of as hazardous waste.

  • Waste Pickup:

    • Arrange for the pickup of the hazardous waste through your institution's EHS department. Do not attempt to dispose of this compound waste through regular trash or down the drain.[1][2]

Experimental Protocols Cited

While specific experimental protocols for the disposal of this compound are not available, the procedures outlined above are based on general best practices for the management of hazardous chemical waste in a laboratory setting. These practices are derived from guidelines provided by environmental protection agencies and institutional safety offices.[1][2][3][4][5]

Visualization of Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

ASN007_Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal generation This compound Usage in Experiments solid_waste Solid Waste (e.g., contaminated PPE, powder) generation->solid_waste Generates liquid_waste Liquid Waste (e.g., solutions) generation->liquid_waste Generates sharps_waste Sharps Waste (e.g., contaminated needles) generation->sharps_waste Generates container Approved Hazardous Waste Containers solid_waste->container liquid_waste->container sharps_waste->container labeling Label with 'Hazardous Waste' and 'this compound' container->labeling storage Designated Secure Storage Area labeling->storage ehs_pickup EHS Waste Pickup storage->ehs_pickup incineration Incineration or other approved disposal method ehs_pickup->incineration

This compound Disposal Workflow Diagram

References

Essential Safety and Handling Guidance for ASN007

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the handling and disposal of ASN007, a potent and orally active ERK1/2 inhibitor. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Disclaimer: A specific Material Safety Data Sheet (MSDS) for this compound was not publicly available at the time of this writing. The following recommendations are based on general best practices for handling potent, hazardous research chemicals and antineoplastic agents. A thorough risk assessment should be conducted for all specific laboratory procedures involving this compound.

Personal Protective Equipment (PPE)

Consistent and proper use of Personal Protective Equipment is the most critical line of defense against exposure to potent compounds like this compound. The level of PPE required will depend on the nature of the handling activity.

Summary of Recommended Personal Protective Equipment

Activity Required PPE Recommended PPE Level
Low-Volume Solution Handling (e.g., preparing dilutions, cell-based assays) - Nitrile gloves (double-gloving recommended)- Lab coat- Safety glasses with side shieldsLevel D (Modified)
Handling of Powdered/Solid this compound (e.g., weighing, preparing stock solutions) - Double nitrile gloves- Impermeable disposable gown- Safety goggles- Face shield- NIOSH-approved respirator (e.g., N95 or higher)Level C
Spill Cleanup - Double nitrile gloves- Impermeable disposable gown- Chemical splash goggles- Face shield- NIOSH-approved respirator with appropriate cartridges- Disposable shoe coversLevel B
Waste Disposal - Nitrile gloves- Lab coat- Safety glassesLevel D
Handling Procedures

Engineering Controls:

  • Ventilation: All work with powdered this compound or concentrated solutions should be performed in a certified chemical fume hood or a Class II biological safety cabinet to minimize inhalation exposure.

  • Designated Area: Establish a designated area for handling this compound. This area should be clearly marked and restricted to authorized personnel.

Procedural Guidelines:

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Prepare all required materials and equipment to minimize movement and potential for spills.

  • Weighing Powder: When weighing the solid form of this compound, use a balance within a chemical fume hood. Use disposable weigh boats and spatulas to avoid cross-contamination.

  • Solution Preparation: To prepare stock solutions, dissolve this compound in a suitable solvent such as DMSO.[1] Add the solvent slowly to the powder to avoid aerosolization.

  • Aspiration Hazard: Be aware of the potential for aspiration if swallowed, which can cause severe lung damage.[2]

  • Decontamination: After each handling session, decontaminate all surfaces and equipment in the designated area with an appropriate cleaning agent (e.g., 70% ethanol followed by a surface decontaminant).

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

Waste Segregation:

  • Solid Waste: Contaminated gloves, gowns, weigh boats, and other disposable materials should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous waste.

Disposal Procedure:

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

  • Do not dispose of this compound down the drain.

  • Arrange for pickup and disposal by a certified hazardous waste management company.

Emergency Procedures

Spill Response:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and institutional safety office.

  • Isolate: Restrict access to the spill area.

  • Protect: Don the appropriate PPE for spill cleanup (Level B).

  • Contain: Use a chemical spill kit with an inert absorbent material to contain the spill. Do not use combustible materials like sawdust.[2]

  • Clean: Carefully clean the spill area, working from the outside in.

  • Dispose: Collect all cleanup materials in a sealed hazardous waste container.

Exposure Response:

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.[2] Seek medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately.[2] If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do not induce vomiting.[2] Seek immediate medical attention.

Signaling Pathway Inhibition by this compound

This compound is a potent inhibitor of the ERK1/2 kinases, which are key components of the RAS/RAF/MEK/ERK signaling pathway.[3][4] Dysregulation of this pathway is a common driver in a wide range of cancers.[5]

ASN007_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation This compound This compound This compound->ERK

Caption: RAS/RAF/MEK/ERK signaling pathway with inhibition of ERK1/2 by this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.